2,6-Dichloro-4-fluorobenzoic acid
Description
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Properties
IUPAC Name |
2,6-dichloro-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVLBEXWAAXPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626600 | |
| Record name | 2,6-Dichloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232275-55-7 | |
| Record name | 2,6-Dichloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dichloro-4-fluorobenzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Halogenated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational drug design. These elements exert profound effects on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby offering a powerful tool to modulate pharmacokinetic and pharmacodynamic profiles. 2,6-Dichloro-4-fluorobenzoic acid (CAS 232275-55-7) emerges as a preeminent example of such a strategically halogenated building block. Its unique substitution pattern—a fluorine atom para to the carboxylic acid and two chlorine atoms flanking it—creates a versatile platform for the synthesis of complex pharmaceutical intermediates and novel chemical entities. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this pivotal compound, from its synthesis and characterization to its application and safe handling.
Section 1: Physicochemical and Structural Profile
This compound is a halogenated aromatic carboxylic acid.[1] Its inherent reactivity and structural features are dictated by the interplay of its functional groups. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the acidity of the carboxylic acid and influences the reactivity of the aromatic ring.
| Property | Value | Source(s) |
| CAS Number | 232275-55-7 | [2] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2] |
| Molecular Weight | 209.00 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage Temperature | 2-8°C | [2] |
| Purity (Typical) | ≥97% | [3] |
The strategic placement of the halogen atoms offers multiple avenues for synthetic diversification, a topic that will be explored in subsequent sections.
Section 2: Synthesis and Mechanistic Considerations
While multiple synthetic routes to halogenated benzoic acids exist, a practical and scalable synthesis of this compound is of paramount importance for its utility in drug discovery programs. One plausible approach, adapted from methodologies for structurally similar compounds, involves the preparation of a key intermediate, 2,6-dichloro-4-fluorobenzaldehyde, followed by oxidation.
A robust method for the synthesis of the aldehyde precursor involves a Grignard exchange reaction.[4] This method offers the advantages of utilizing readily available starting materials and proceeding with high efficiency.
Sources
Introduction: The Structural Significance of 2,6-Dichloro-4-fluorobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. As a substituted benzoic acid, its molecular architecture provides a versatile scaffold for the development of complex molecules, particularly as a pharmaceutical intermediate.[1][2] The strategic placement of two chlorine atoms ortho to the carboxylic acid group, combined with a fluorine atom at the para position, imparts a unique electronic and steric profile. This substitution pattern profoundly influences its fundamental physicochemical properties, which in turn govern its reactivity, bioavailability, and suitability for various applications.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data summary, we will explore the underlying chemical principles that dictate these properties, offer detailed protocols for their experimental determination, and discuss their implications for research and drug development.
Core Physicochemical Data
The fundamental identifiers and properties of this compound are summarized below. It is important to note that while some properties are well-documented, specific experimental data for others, such as melting point and aqueous solubility, are not consistently available in public literature, necessitating an understanding based on structural analogy and predictive methods.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 232275-55-7 | [1][2][3][4] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2][3][4] |
| Molecular Weight | 209.00 g/mol | [2][3][4] |
| Physical Form | Off-white to light yellow solid | [2] |
Table 2: Physicochemical Properties
| Property | Value | Comments |
| Melting Point | Data not available | Expected to be a high-melting solid, similar to related isomers like 2-chloro-4-fluorobenzoic acid (181-183 °C). |
| Boiling Point | 288.6 ± 35.0 °C (Predicted) | Predicted value at 760 mmHg.[5] Benzoic acids often decompose or sublime before boiling at atmospheric pressure. |
| Acidity (pKa) | No experimental data found | Estimated to be significantly acidic (pKa < 2.5) due to strong inductive effects of ortho-chlorine atoms. |
| Lipophilicity (logP) | No experimental data found | Expected to be moderately lipophilic due to the presence of three halogen substituents. |
| Aqueous Solubility | Data not available | Expected to have low intrinsic aqueous solubility, increasing significantly at pH values above its pKa. |
Detailed Analysis of Key Physicochemical Properties
Acidity (pKa): A Structurally-Driven Attribute
The acidity of the carboxylic acid proton is arguably the most critical physicochemical parameter for this compound, as it dictates its ionization state in physiological and reaction media.
Expertise & Causality: The acidity of benzoic acid is significantly enhanced by electron-withdrawing substituents. In this molecule, three such groups are present:
-
Inductive Effect (-I): The two chlorine atoms at the ortho (C2 and C6) positions exert a powerful electron-withdrawing inductive effect. This effect stabilizes the resulting carboxylate anion by delocalizing its negative charge, thereby increasing the acidity (lowering the pKa) of the parent acid. This steric crowding of the carboxyl group by two ortho substituents is a well-known strategy for increasing acidity. For comparison, the pKa of 2,6-dichlorobenzoic acid is approximately 1.6, dramatically lower than that of benzoic acid (~4.2).
-
Fluorine's Dual Role: The fluorine atom at the para (C4) position exerts both an inductive (-I) and a resonance (+R) effect. While fluorine is the most electronegative element, its resonance effect (donating a lone pair into the ring) can counteract its inductive pull. However, for benzoic acids, the inductive effect of halogens typically dominates, leading to increased acidity compared to the unsubstituted parent. The pKa of 4-fluorobenzoic acid is 4.14, slightly more acidic than benzoic acid.[6]
Trustworthiness through Comparison: Given the pKa of 2,6-dichlorobenzoic acid (~1.6) and the minor acid-strengthening contribution of a para-fluoro group, it is highly probable that the pKa of this compound is less than 2.5 , making it a strong organic acid. This high acidity means it will exist almost entirely in its ionized (carboxylate) form at physiological pH (~7.4).
Lipophilicity (LogP): Balancing Polarity and Halogenation
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in predicting membrane permeability and oral bioavailability in drug development.[7]
Expertise & Causality: LogP is a balance between the hydrophilic carboxylic acid group and the lipophilic halogenated aromatic ring.
-
Hydrophilic Head: The carboxylic acid group is polar and capable of hydrogen bonding, contributing to water solubility. In its ionized carboxylate form (prevalent at pH > pKa), it is significantly more hydrophilic.
-
Lipophilic Tail: The benzene ring is inherently lipophilic. The addition of three halogen atoms (two chlorine, one fluorine) substantially increases this lipophilicity.
Expected Value: While an experimental value is not available, we can infer its properties. The calculated LogP (XLogP3) for 2,6-dichlorobenzoic acid is 2.2.[8] The addition of a fluorine atom will further increase lipophilicity. Therefore, the LogP value for this compound is expected to be in the range of 2.5 to 3.0 . According to Lipinski's "Rule of Five," a LogP value under 5 is generally favorable for oral drug candidates.[7]
Solubility: The Interplay of pKa and LogP
Solubility in both aqueous and organic media is critical for reaction setup, purification, and formulation.
Expertise & Causality: The solubility of this compound is highly pH-dependent.
-
Intrinsic Aqueous Solubility: In its neutral (protonated) form, the molecule's low polarity and crystalline nature suggest a low intrinsic solubility in water. This is the relevant solubility at a pH well below its pKa (e.g., pH 1).
-
pH-Dependent Aqueous Solubility: As the pH of the solution rises above the pKa, the carboxylic acid deprotonates to the highly polar carboxylate anion. This ionic form is significantly more soluble in water due to strong ion-dipole interactions. Therefore, the compound will exhibit high apparent solubility in neutral or basic aqueous solutions.
-
Organic Solubility: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone, which can solvate both the carboxylic acid group and the aromatic ring. Solubility in nonpolar solvents like hexanes is likely to be poor.
Spectroscopic Characterization Profile
Spectroscopic data provides definitive structural confirmation. Based on its structure and data for related compounds, the following spectral features are expected.[9]
-
¹H NMR: The proton NMR spectrum will be simple due to the molecule's symmetry. A single signal is expected for the two equivalent aromatic protons at C3 and C5. This signal would appear as a doublet due to coupling with the fluorine atom at C4. The chemical shift will be downfield (likely > 7.5 ppm) due to the deshielding effects of the adjacent halogen atoms. The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR will show distinct signals for the different carbon environments. The carboxyl carbon will be significantly downfield (~165 ppm). The carbon attached to fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons attached to chlorine (C2, C6) and the protonated carbons (C3, C5) will also exhibit characteristic shifts and potential smaller C-F coupling constants.
-
IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. The C-Cl and C-F stretching vibrations will appear in the fingerprint region (typically below 1200 cm⁻¹).
Experimental Protocols for Physicochemical Determination
The following protocols are based on internationally accepted OECD guidelines and represent a robust framework for the experimental determination of key properties.[10][11][12]
Determination of Acidity (pKa) via Potentiometric Titration (Adapted from OECD Guideline 112)
This method determines the pKa by measuring the pH of a solution of the acid as it is titrated with a strong base.[13]
Methodology:
-
Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure solubility.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the test temperature (25 °C).
-
Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Insert the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, use derivative plots (ΔpH/ΔV) to precisely locate the equivalence point.
Causality and Trustworthiness: This method directly measures the equilibrium between the protonated and deprotonated forms, providing a thermodynamically accurate pKa. The use of standardized reagents and a calibrated pH meter ensures the trustworthiness of the result.
Workflow Diagram: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP) via Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.[14][15][16][17]
Methodology:
-
Pre-saturation: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation of the solvents. Separate the layers.
-
pH Control: Prepare a buffer solution with a pH at least 2 units below the expected pKa of the compound (e.g., pH 0.5 with HCl) to ensure the acid is in its neutral, protonated form.
-
Partitioning: In a centrifuge tube, combine a known volume of the buffered aqueous phase and the n-octanol phase (e.g., 5 mL of each). Add a known amount of this compound to create a solution that is not saturated in either phase.
-
Equilibration: Shake the tube vigorously for at least 30 minutes at a constant temperature (25 °C) to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the tube at high speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Causality and Trustworthiness: This method provides a direct measurement of partitioning. Using a buffered aqueous phase is critical for ionizable compounds to measure the LogP of the neutral species. Analysis of both phases and a mass balance check ensure the integrity of the experiment.
Workflow Diagram: LogP Determination
Caption: Workflow for LogP determination by the shake-flask method.
Determination of Aqueous Solubility via Shake-Flask Method (Adapted from OECD Guideline 105)
This method determines the saturation concentration of a compound in water at a given temperature.[18][19][20][21]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a buffer of a specific pH) in a glass-stoppered flask. The excess solid should be clearly visible.
-
Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the time to equilibrium.
-
Phase Separation: Allow the suspension to settle. To remove undissolved solid, filter the solution through a 0.45 µm syringe filter or centrifuge at high speed. This step is critical to avoid artificially high results.
-
Quantification: Take a precise aliquot of the clear, saturated aqueous solution. Dilute as necessary and analyze the concentration using a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration is the aqueous solubility at the specified temperature and pH.
Causality and Trustworthiness: By ensuring an excess of solid is present and allowing sufficient time to reach equilibrium, this method measures the true thermodynamic solubility. Careful separation of the solid from the liquid phase is essential for accuracy.
Workflow Diagram: Solubility Determination
Caption: Workflow for solubility determination by the shake-flask method.
Conclusion
This compound is a highly functionalized building block whose utility is defined by its distinct physicochemical properties. It is a strong organic acid (estimated pKa < 2.5) with moderate lipophilicity (estimated LogP 2.5-3.0) and pH-dependent aqueous solubility. The powerful electron-withdrawing effects of the dual ortho-chloro substituents are the dominant feature influencing its acidity. While specific experimental data for several key parameters are sparse, a thorough understanding of structure-property relationships allows for reliable predictions and informs experimental design. The standardized protocols outlined herein provide a clear path for researchers to generate the robust, high-quality data needed to confidently advance their work in drug discovery and chemical synthesis.
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Foreword: A Molecule-Centric Approach to Structural Elucidation
An In-depth Technical Guide to the Structural Analysis of 2,6-Dichloro-4-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
In modern drug discovery and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide eschews a generic, templated approach to analytical chemistry. Instead, we will undertake a detailed structural investigation of a specific, highly functionalized molecule: this compound. This compound, with its unique substitution pattern of two ortho-chlorine atoms and a para-fluorine atom, presents an interesting case study for leveraging a multi-technique spectroscopic approach. As a key building block in pharmaceutical synthesis, its purity and structural integrity are paramount[1][2].
This document is designed for the practicing researcher and scientist. It moves beyond simple data reporting to explore the strategic rationale behind the selection of analytical techniques, the design of experiments, and the interpretation of complex datasets. We will operate on the principles of expertise and trustworthiness, ensuring that each protocol is robust and each piece of data is cross-validated to build an unshakeable structural assignment.
Physicochemical and Structural Identity
Before delving into spectroscopic analysis, establishing the fundamental properties of the target compound is essential. This compound is a halogenated aromatic carboxylic acid.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 232275-55-7 | [1][3] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2][3] |
| Molecular Weight | 209.01 g/mol | [2] |
| Appearance | White to off-white solid | [N/A] |
| Purity | Typically >97% | [3] |
The molecule's structure, featuring significant steric hindrance around the carboxylic acid group from the two ortho-chlorine atoms, is a key determinant of its chemical behavior and spectroscopic signature[4].
Caption: 2D structure of this compound.
The Core Analytical Workflow: A Multi-Pronged Strategy
No single analytical technique can provide absolute structural proof. A robust analysis relies on the convergence of data from orthogonal methods. Our strategy integrates Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to probe the molecule's atomic connectivity, functional groups, and overall mass.
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential.
Causality Behind Experimental Choices
-
Solvent Selection: DMSO-d₆ is chosen. Its ability to dissolve the polar carboxylic acid and its high boiling point are advantageous. Crucially, its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-separated from the expected aromatic signals of our analyte, preventing spectral overlap[5].
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR, providing a reliable reference point for chemical shifts[5]. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer's frequency is referenced to a known standard.
-
Multi-Nuclear Approach:
-
¹H NMR will confirm the number and environment of the aromatic protons.
-
¹³C NMR will identify all unique carbon environments, including the quaternary carbons attached to the halogens and the carboxyl group.
-
¹⁹F NMR is highly sensitive and provides a clean window for observing the fluorine environment. The large chemical shift dispersion of ¹⁹F NMR makes it an excellent probe for subtle electronic changes[6].
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS. Vortex gently until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire ¹H, ¹³C, and ¹⁹F spectra using standard acquisition parameters. For ¹³C, a proton-decoupled experiment (e.g., zgpg30) is standard to produce singlet peaks for each carbon.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Expected NMR Data and Interpretation
The molecule's symmetry (a C₂ axis bisecting the C1-C4 bond) means that the two aromatic protons (H-3 and H-5) are chemically equivalent, as are the two chlorine-bearing carbons (C-2 and C-6).
-
¹H NMR: A single signal is expected for the two equivalent aromatic protons (H-3 and H-5). Due to coupling with the adjacent fluorine atom (³JH-F), this signal is predicted to appear as a doublet. The acidic proton of the carboxyl group will appear as a broad singlet at a significantly downfield shift (>12 ppm), which can exchange with D₂O.
-
¹⁹F NMR: A single signal is expected for the fluorine atom at the C-4 position. This signal will be split into a triplet due to coupling with the two ortho protons (H-3 and H-5) (³JF-H). The chemical shift for aromatic C-F bonds typically falls in the range of -100 to -125 ppm relative to CFCl₃[7].
-
¹³C NMR: Due to symmetry, five distinct carbon signals are anticipated. The signals will show coupling to the fluorine atom (JC-F), with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms (¹JC-F > ²JC-F > ³JC-F). This C-F coupling is a powerful diagnostic tool. For example, the signal for C-4 will be a doublet with a large one-bond coupling constant, while C-3/C-5 will be a doublet with a smaller two-bond coupling constant.
Table 2: Predicted NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | > 13.0 | br s | - | -COOH |
| ~7.5 - 7.8 | d | ³JH-F ≈ 8-10 Hz | H-3, H-5 | |
| ¹³C | ~165 | d | ⁴JC-F ≈ 2-4 Hz | C-7 (-COOH) |
| ~160 | d | ¹JC-F ≈ 245-255 Hz | C-4 | |
| ~135 | d | ³JC-F ≈ 3-5 Hz | C-2, C-6 | |
| ~130 | s | - | C-1 | |
| ~115 | d | ²JC-F ≈ 20-25 Hz | C-3, C-5 | |
| ¹⁹F | ~ -110 to -115 | t | ³JF-H ≈ 8-10 Hz | C4-F |
Note: Predicted values are based on data from analogous compounds such as 4-fluorobenzoic acid[8], 2-chloro-4-fluorobenzoic acid[9][10], and established principles of NMR spectroscopy[11].
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups, which is a critical step in validating the molecule's identity.
Causality Behind Experimental Choices
The primary goal is to identify the characteristic vibrations of the carboxylic acid group (both the O-H and C=O stretches) and the vibrations associated with the aromatic ring and its halogen substituents (C-F and C-Cl). Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solids as it requires minimal sample preparation and is non-destructive.
Experimental Protocol: FTIR-ATR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Expected IR Data and Interpretation
The IR spectrum will be dominated by features characteristic of a substituted benzoic acid. The steric hindrance from the ortho-chlorines may slightly shift the positions of these bands compared to unsubstituted benzoic acid.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Carboxylic Acid (carbonyl) |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1200-1300 | C-O stretch / O-H bend | Carboxylic Acid |
| ~1150-1250 | C-F stretch | Aryl-Fluoride |
| ~700-800 | C-Cl stretch | Aryl-Chloride |
Note: Band positions are approximate and based on standard IR correlation tables and data for similar compounds like 2-chlorobenzoic acid[12] and 4-fluorobenzoic acid[13].
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the distinctive isotopic abundances of chlorine and bromine.
Causality Behind Experimental Choices
-
Ionization Method: Electron Ionization (EI) is a classic, high-energy technique that provides a clear molecular ion peak and rich, reproducible fragmentation patterns useful for structural confirmation. Electrospray Ionization (ESI) in negative ion mode is a softer technique that would readily deprotonate the carboxylic acid to give a strong [M-H]⁻ ion, confirming the molecular weight with minimal fragmentation. Using both provides complementary information.
-
Isotopic Pattern Analysis: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion: an M peak, an M+2 peak (from one ³⁷Cl), and an M+4 peak (from two ³⁷Cls). The expected intensity ratio is approximately 9:6:1. This pattern is an unambiguous indicator of the presence of two chlorine atoms.
Experimental Protocol: GC-MS (EI Mode)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any volatile impurities and introduce it into the mass spectrometer.
-
Ionization: In the ion source, high-energy electrons (70 eV) bombard the molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum.
Expected Mass Spectrum and Interpretation
-
Molecular Ion (M⁺˙): The spectrum should show a cluster of peaks corresponding to the molecular ion. The nominal mass is 208 Da (for C₇H₃³⁵Cl₂FO₂).
-
Isotopic Cluster: A characteristic pattern at m/z 208, 210, and 212 with an approximate intensity ratio of 9:6:1 will be observed, confirming the presence of two chlorine atoms[14].
-
Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The loss of a chlorine atom (M-35) is also a probable fragmentation pathway.
Table 4: Predicted Key Mass Spectrometry Peaks (EI)
| m/z | Ion Identity | Notes |
| 208, 210, 212 | [M]⁺˙ | Molecular ion cluster, confirming two Cl atoms. |
| 191, 193, 195 | [M-OH]⁺ | Loss of hydroxyl radical. |
| 173, 175 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 163 | [M-COOH]⁺ | Loss of the carboxyl group. |
Conclusion: A Unified Structural Verdict
The structural analysis of this compound is a clear demonstration of the power of a synergistic analytical approach.
-
Mass Spectrometry confirms the elemental formula (C₇H₃Cl₂FO₂) via the molecular weight and the unambiguous 9:6:1 isotopic pattern for two chlorine atoms.
-
Infrared Spectroscopy provides rapid and definitive evidence for the key carboxylic acid functional group and the presence of aryl-halide bonds.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) delivers the final, high-resolution picture, mapping the precise connectivity of the atoms. The observed couplings between fluorine and both proton and carbon nuclei, along with the chemical equivalences dictated by symmetry, allow for the unequivocal assignment of the 2,6-dichloro-4-fluoro substitution pattern.
When the datasets from these orthogonal techniques are overlaid, they converge on a single, self-consistent structure. This rigorous, multi-faceted validation provides the high degree of certainty required for compounds intended for use in high-stakes applications like pharmaceutical development.
References
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Supporting Information. (n.d.). General procedure for Ni-catalyzed carboxylation of aryl halides with HCO2Li·H2O. [Link]
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Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. [Link]
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AOBChem. (n.d.). This compound. [Link]
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NMR Facility, UCSB. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information: General Information. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
PubChem. (n.d.). 2-Chloro-4-fluorobenzoic acid. [Link]
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NIST. (n.d.). 2-Chloro-4-fluorobenzoic acid. [Link]
-
ResearchGate. (2018). Experimental FT-IR spectrum of 2-chlorobenzoic acid. [Link]
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NIST. (n.d.). Benzoic acid, 2,6-dichloro-. [Link]
-
Ribeiro da Silva, M. A. V., et al. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]
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Synthesis of 2,6-Dichloro-4-fluorobenzoic Acid: A Technical Guide
Introduction
2,6-Dichloro-4-fluorobenzoic acid is a key building block in the synthesis of a variety of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two ortho-chloro substituents and a para-fluoro group, imparts specific electronic and steric properties that are often sought after in the design of bioactive molecules. This guide provides an in-depth technical overview of the primary synthetic routes to this important intermediate, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles and practical considerations for each synthetic pathway.
Comparative Overview of Synthetic Strategies
Several viable synthetic routes to this compound have been developed, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability and cost of starting materials, scalability, safety considerations, and the desired purity of the final product. The three primary strategies that will be discussed in detail are:
-
Oxidation of 2,6-Dichloro-4-fluorotoluene: A direct approach that leverages a commercially available starting material.
-
Carboxylation of a Grignard Reagent: A classic organometallic approach for the formation of a carboxylic acid.
-
Multi-step Synthesis from an Aniline Precursor: A versatile route involving diazotization and Sandmeyer-type reactions.
The following table provides a high-level comparison of these routes:
| Synthetic Route | Starting Material | Key Transformations | Potential Advantages | Potential Challenges |
| Oxidation | 2,6-Dichloro-4-fluorotoluene | Side-chain oxidation | Direct, potentially fewer steps. | Harsh reaction conditions, use of strong oxidants, potential for over-oxidation or ring oxidation. |
| Grignard Reaction | Halogenated 1,3-dichloro-5-fluorobenzene | Grignard reagent formation, Carboxylation | Good for creating the C-C bond of the carboxylic acid, can use readily available haloaromatics. | Moisture-sensitive reaction, requires anhydrous conditions, potential for side reactions. |
| From Aniline | 3,5-Dichloro-4-fluoroaniline | Diazotization, Sandmeyer (cyanation), Hydrolysis | Versatile, allows for the introduction of various functionalities. | Multi-step, handling of potentially unstable diazonium salts, use of toxic reagents (e.g., cyanides). |
Route 1: Oxidation of 2,6-Dichloro-4-fluorotoluene
This route is conceptually the most straightforward, involving the oxidation of the methyl group of 2,6-dichloro-4-fluorotoluene to a carboxylic acid. Strong oxidizing agents are required to effect this transformation.
Reaction Pathway
Caption: Oxidation of 2,6-dichloro-4-fluorotoluene.
Causality of Experimental Choices
The choice of oxidizing agent is critical in this synthesis. Potassium permanganate (KMnO₄) and chromic acid (generated in situ from CrO₃ or a dichromate salt) are commonly employed for the oxidation of alkylbenzenes.[1]
-
Potassium Permanganate (KMnO₄): Often used under basic or neutral conditions. The reaction proceeds via a radical mechanism involving the abstraction of a benzylic hydrogen. A subsequent workup with acid is required to protonate the carboxylate salt. While effective, the reaction can sometimes be sluggish and may require elevated temperatures. The formation of manganese dioxide (MnO₂) as a byproduct necessitates a filtration step.
-
Chromic Acid (H₂CrO₄): A very powerful oxidizing agent, typically used in acidic conditions (e.g., in sulfuric acid). The reaction is generally faster than with KMnO₄ but is associated with significant environmental and health concerns due to the high toxicity of chromium(VI) compounds.
The reaction conditions, such as temperature and reaction time, must be carefully controlled to maximize the yield of the desired carboxylic acid and minimize side reactions, such as ring oxidation.
Experimental Protocol (Representative)
This protocol is based on the general procedure for the oxidation of substituted toluenes.[1]
Materials:
-
2,6-Dichloro-4-fluorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-dichloro-4-fluorotoluene (1 equivalent) and a solution of sodium carbonate in water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add potassium permanganate (approximately 3-4 equivalents) in portions to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing until the permanganate color persists, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
If excess permanganate is present (indicated by a persistent purple color), add a small amount of sodium bisulfite until the solution becomes colorless.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Carboxylation of a Grignard Reagent
This classic organometallic route involves the formation of a Grignard reagent from a suitable haloaromatic precursor, followed by its reaction with carbon dioxide to yield the carboxylate, which is then protonated.
Reaction Pathway
Caption: Grignard synthesis of this compound.
Causality of Experimental Choices
The success of a Grignard reaction hinges on the exclusion of water and other protic sources, which would quench the highly basic Grignard reagent.[2]
-
Starting Material: The choice of the haloaromatic precursor is important. While an iodo- or bromo-substituted benzene is typically used for Grignard reagent formation, a Grignard exchange reaction from a more readily available iodo- or bromo- precursor can also be employed.[3] For instance, starting with 1,3-dichloro-5-fluorobenzene, a halogen (bromine or iodine) would need to be introduced at the 2-position.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions. They are effective at solvating the magnesium and the Grignard reagent.
-
Initiation: The reaction between magnesium and the aryl halide can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to activate the magnesium surface.
-
Carboxylation: Carbon dioxide, either as a gas bubbled through the solution or as solid dry ice, serves as the electrophile. Using an excess of dry ice is a convenient way to ensure complete reaction and to help cool the reaction mixture.
Experimental Protocol (Representative)
This protocol is based on general procedures for the synthesis of benzoic acids via Grignard reagents.[2]
Materials:
-
1-Bromo-2,6-dichloro-4-fluorobenzene (or a suitable precursor)
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
5% aqueous sodium hydroxide (NaOH)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-2,6-dichloro-4-fluorobenzene (1 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the aryl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, bubbling, and the solution turning cloudy. Gentle heating may be required.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush an excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Purification:
-
Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the product into the aqueous phase by washing with 5% aqueous sodium hydroxide.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Route 3: Multi-step Synthesis from 3,5-Dichloro-4-fluoroaniline
This route offers a versatile approach, starting from a commercially available aniline derivative. The key steps involve the conversion of the amino group into a diazonium salt, which is then displaced in a Sandmeyer-type reaction, followed by hydrolysis.
Reaction Pathway
Sources
An In-depth Technical Guide to the Formation of 2,6-Dichloro-4-fluorobenzoic Acid: Mechanisms and Synthetic Strategies
Introduction: The Significance of a Highly Substituted Aromatic Acid
2,6-Dichloro-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in the pharmaceutical and fine chemical industries.[1] Its unique substitution pattern, featuring two ortho-chloro substituents and a para-fluoro group, imparts specific steric and electronic properties that make it a valuable building block for complex molecular architectures. Understanding the mechanistic principles that govern its formation is paramount for researchers, scientists, and professionals in drug development seeking to leverage this compound in their synthetic endeavors. This guide provides an in-depth exploration of a plausible and efficient synthetic pathway to this compound, focusing on the underlying reaction mechanisms and the rationale behind the experimental choices.
Strategic Synthesis: A Multi-step Approach from a Readily Available Precursor
A logical and efficient synthetic route to this compound commences with a commercially available, appropriately substituted aniline. The overall strategy involves the sequential introduction of the chloro and carboxyl functionalities, leveraging well-established and robust chemical transformations. The proposed synthetic pathway is as follows:
-
Diazotization of a suitable aniline precursor.
-
Sandmeyer Reaction for the introduction of chloro groups.
-
Cyanation via a Sandmeyer-type reaction to install a nitrile group, which serves as a precursor to the carboxylic acid.
-
Hydrolysis of the nitrile to the final benzoic acid product.
The selection of the starting material is crucial for controlling the final substitution pattern. A plausible starting material for this synthesis is 4-fluoro-2,6-dichloroaniline. However, for the purpose of illustrating a broader range of fundamental reactions, we will consider a synthesis starting from a more basic precursor, demonstrating the introduction of all substituents. Let us envision a pathway starting from 4-fluoroaniline.
Part 1: The Foundational Step - Diazotization of an Aromatic Amine
The journey from an aromatic amine to a diverse array of functionalized arenes often begins with the formation of a diazonium salt.[2] This transformation converts the amino group into an excellent leaving group (N₂), paving the way for subsequent substitution reactions.[2]
Mechanism of Diazotization
The reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[2]
-
Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aromatic amine attacks the nitrosonium ion, forming an N-nitrosamine.
-
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization, followed by protonation of the hydroxyl group and subsequent elimination of a water molecule to yield the stable aryl diazonium salt.
Part 2: Symmetrical Chlorination via the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for replacing a diazonium group with a halide or a pseudohalide, catalyzed by copper(I) salts.[3][4][5] In our proposed synthesis, we will utilize this reaction to introduce the two chloro substituents.
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4]
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas, a thermodynamically highly favorable process.
-
Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species (formed in the initial SET step), yielding the desired aryl chloride and regenerating the copper(I) catalyst.
To achieve dichlorination at the 2 and 6 positions, the directing effects of the substituents on the aniline precursor must be considered. Starting with 4-fluoroaniline, a direct dichlorination in the ortho positions via a Sandmeyer reaction is not feasible. A more practical approach would involve starting with 2,6-dichloroaniline and introducing the fluorine via a Balz-Schiemann reaction, or starting with a precursor that already contains the desired substitution pattern, such as 4-amino-3,5-dichlorobenzoic acid, and then performing a deamination and fluorination.
For the purpose of this guide, we will illustrate the Sandmeyer reaction for the conversion of an amino group to a chloro group.
Part 3: A More Plausible Synthetic Route: Starting with 3,5-Dichloroaniline
A more synthetically viable approach would commence with a precursor that facilitates the desired regiochemistry. Let's consider the synthesis starting from 3,5-dichloroaniline.
-
Diazotization of 3,5-dichloroaniline: This is performed as described in Part 1 to yield 3,5-dichlorobenzenediazonium chloride.
-
Fluorination via the Balz-Schiemann Reaction: The Balz-Schiemann reaction is the most common method for introducing a fluorine atom onto an aromatic ring via a diazonium salt.[4] It involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt.
-
Mechanism: The diazonium chloride is first treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate. Gentle heating of this salt causes the decomposition, where the fluoride from the tetrafluoroborate anion acts as a nucleophile, attacking the aromatic ring and displacing the nitrogen gas.
-
-
Introduction of the Carboxyl Group: With 1,3-dichloro-5-fluorobenzene as our intermediate, the final step is to introduce the carboxylic acid group. A common method is through the formation of a Grignard reagent followed by carboxylation with carbon dioxide. However, a more direct route in this case would be to start with a precursor that already contains a group that can be converted to a carboxylic acid, such as a methyl group.
Alternative and More Direct Synthetic Pathway
A highly efficient and logical synthesis would start from 2,6-dichloro-4-fluorotoluene.
-
Oxidation of the Methyl Group: The methyl group of 2,6-dichloro-4-fluorotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid. The reaction is typically carried out in an aqueous solution under heating.
Experimental Protocol: Oxidation of 2,6-dichloro-4-fluorotoluene
Materials:
-
2,6-dichloro-4-fluorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-4-fluorotoluene and a solution of sodium hydroxide in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of several hours. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
If the permanganate color persists, add a small amount of sodium bisulfite to quench the excess oxidizing agent.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Part 4: Synthesis via a Nitrile Intermediate
Another robust pathway involves the synthesis and subsequent hydrolysis of 2,6-dichloro-4-fluorobenzonitrile.
-
Formation of 2,6-dichloro-4-fluorobenzonitrile: This intermediate can be prepared from a suitable precursor. For instance, starting with 2,6-dichloro-4-fluoroaniline, a Sandmeyer cyanation reaction can be employed.[3] The diazotized aniline is treated with copper(I) cyanide to yield the benzonitrile.
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions.[6]
-
Acidic Hydrolysis: Heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, will protonate the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.
-
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, leads to nucleophilic attack of the hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then rearranges to an amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification, gives the desired carboxylic acid.
-
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagent | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Intermediate | Amide | Amide |
| Product | Carboxylic acid | Carboxylate salt (requires acidification) |
| Byproduct | Ammonium salt | Ammonia |
Conclusion: A Versatile Building Block Accessible Through Fundamental Organic Reactions
The synthesis of this compound is a testament to the power and predictability of fundamental organic reactions. By strategically employing well-established transformations such as diazotization, the Sandmeyer reaction, and the oxidation of alkylbenzenes or hydrolysis of nitriles, this highly functionalized aromatic acid can be accessed in a controlled and efficient manner. A thorough understanding of the underlying mechanisms of these reactions is indispensable for optimizing reaction conditions, minimizing byproduct formation, and ultimately achieving high yields of the desired product. The insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to confidently incorporate this compound into their synthetic programs.
References
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Wikipedia. Sandmeyer reaction. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
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-
NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Patsnap. (2018-08-03). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. [Link]
- Google Patents. (2022-07-22).
-
Master Organic Chemistry. (2018-12-03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Google Patents. (2016-07-06).
- Google Patents. (1995-11-14). Process for preparing fluorobenzonitriles.
- Google Patents. (1983-03-09). Process for producing 2,6-difluorobenzonitrile.
-
ResearchGate. (2012). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]
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-
AOBChem. This compound. [Link]
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-
ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. [Link]
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Spectroscopic Characterization of 2,6-Dichloro-4-fluorobenzoic Acid: A Predictive and Interpretive Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 2,6-Dichloro-4-fluorobenzoic acid. In the absence of readily available, published experimental spectra for this specific compound, this document serves as a predictive and interpretive resource for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopy and drawing upon empirical data from structurally analogous compounds, we will construct a detailed forecast of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is designed to not only predict the spectral characteristics of the title compound but also to offer a robust framework for the interpretation of spectroscopic data for similarly substituted aromatic systems.
Introduction: The Significance of this compound
This compound is a halogenated aromatic carboxylic acid. Halogenated benzoic acids are a pivotal class of compounds in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of pharmaceuticals and other fine chemicals[1]. The specific substitution pattern of two chlorine atoms flanking the carboxylic acid group and a fluorine atom at the para position imparts unique electronic and steric properties to the molecule. These features can significantly influence its reactivity, biological activity, and material properties.
A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will provide a detailed, theoretical elucidation of its spectral properties.
Molecular Structure and Predicted Spectroscopic Correlations
The molecular structure of this compound forms the basis for all spectroscopic predictions. The key structural features include a benzene ring, a carboxylic acid functional group, two chlorine substituents, and one fluorine substituent.
Caption: A diagram illustrating the key substituted positions on the benzene ring of this compound.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid group and the substituted benzene ring.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |
| C-Cl | Stretching | 850 - 550 | Strong |
| C-F | Stretching | 1250 - 1020 | Strong |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Strong |
Interpretation and Rationale
The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid dimer, which typically spans from 3300 to 2500 cm⁻¹. This broadness is a result of strong hydrogen bonding. The C=O stretching vibration is expected to appear as a sharp, intense peak around 1700 cm⁻¹. The presence of electron-withdrawing chlorine atoms ortho to the carboxylic acid can slightly increase this frequency.
The aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected to produce strong absorptions in the fingerprint region, providing further evidence for the presence of these halogens.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
¹H NMR Spectroscopy
Due to the substitution pattern, there is only one type of proton on the aromatic ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 7.3 - 7.5 | Triplet | ~8-9 (JH-F) | 2H |
| COOH | 10 - 13 | Singlet (broad) | - | 1H |
Interpretation:
The two equivalent aromatic protons at positions 3 and 5 will appear as a single signal. This signal is expected to be a triplet due to coupling with the fluorine atom at position 4. The chemical shift will be in the downfield region typical for aromatic protons, influenced by the electron-withdrawing effects of the adjacent chlorine and para-fluorine atoms. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, and its position can be concentration-dependent. This peak will also be exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to symmetry, four distinct aromatic carbon signals and one carboxyl carbon signal are expected.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |
| C=O | 165 - 170 | No |
| C-F | 160 - 165 | Yes (Large ¹JC-F) |
| C-Cl | 130 - 135 | Yes (³JC-F) |
| C-H | 115 - 120 | Yes (²JC-F) |
| C-COOH | 125 - 130 | Yes (⁴JC-F) |
Interpretation:
The carbon directly attached to the fluorine (C4) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly deshielded. The carbons bearing the chlorine atoms (C2 and C6) will also be deshielded. The protonated carbons (C3 and C5) will show a two-bond coupling to fluorine (²JC-F). The carbon attached to the carboxylic acid group (C1) will have its chemical shift influenced by the ortho-chlorine atoms. The carboxylic carbon will appear in the typical downfield region.
NMR Experimental Workflow
Caption: A simplified workflow for acquiring and processing NMR data.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The nominal molecular weight is 208 g/mol .
-
Key Fragment Ions:
-
[M-OH]⁺: Loss of the hydroxyl radical from the carboxylic acid.
-
[M-COOH]⁺: Loss of the entire carboxylic acid group.
-
[M-Cl]⁺: Loss of a chlorine atom.
-
Predicted High-Resolution Mass Spectrometry (HRMS):
HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
-
Calculated Exact Mass for C₇H₃³⁵Cl₂FO₂: 207.9494
-
Calculated Exact Mass for C₇H₃³⁵Cl³⁷ClFO₂: 209.9464
-
Calculated Exact Mass for C₇H₃³⁷Cl₂FO₂: 211.9435
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (e.g., 1 µL) is injected into the GC, where it is vaporized.
-
Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization: As the compound elutes from the GC, it enters the mass spectrometer and is ionized (typically by electron impact).
-
Detection: The resulting ions are separated by their mass-to-charge ratio and detected.
Conclusion
This technical guide has provided a detailed, predictive overview of the spectroscopic data for this compound. By understanding the fundamental principles of each spectroscopic technique and leveraging data from analogous structures, researchers can confidently approach the characterization of this and related halogenated benzoic acids. The predicted IR, ¹H NMR, ¹³C NMR, and MS data presented herein serve as a valuable reference for structure verification and purity assessment in synthetic and medicinal chemistry applications.
References
Sources
An In-depth Technical Guide to the NMR Spectral Analysis of 2,6-Dichloro-4-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,6-dichloro-4-fluorobenzoic acid, a key halogenated building block in medicinal chemistry and materials science. In the absence of a publicly available, fully assigned experimental spectrum, this guide presents a detailed, predicted ¹H and ¹³C NMR analysis. These predictions are grounded in the fundamental principles of NMR spectroscopy and substantiated by experimental data from structurally analogous compounds. This guide offers a robust framework for researchers to confidently identify and characterize this molecule, detailing the causal relationships between its structure and its spectral output. Furthermore, a complete, self-validating experimental protocol for acquiring high-quality NMR data for this and similar analytes is provided, ensuring scientific integrity and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted aromatic carboxylic acid. The specific arrangement of its substituents—two ortho-chlorine atoms, a para-fluorine atom, and a carboxylic acid group—creates a unique electronic environment that is reflected in its NMR spectrum. Understanding this spectral signature is crucial for confirming the identity and purity of the compound in various research and development applications, particularly in the synthesis of novel pharmaceutical agents and functional materials.
The electronic effects of the substituents are key to interpreting the NMR data. The chlorine and fluorine atoms are electronegative and exert a significant inductive (-I) effect, withdrawing electron density from the aromatic ring. The fluorine atom also possesses a strong mesomeric (+M) effect due to its lone pairs, which can donate electron density to the ring. The carboxylic acid group is an electron-withdrawing group through both inductive and mesomeric effects. The interplay of these electronic influences dictates the chemical shifts and coupling patterns of the aromatic protons and carbons.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to be simple yet informative, primarily featuring a single resonance for the two equivalent aromatic protons and a broad signal for the carboxylic acid proton.
2.1. Aromatic Region:
The two protons at the C-3 and C-5 positions are chemically and magnetically equivalent due to the molecule's C₂ symmetry axis. These protons are expected to appear as a doublet. The primary coupling interaction will be with the fluorine atom at the C-4 position.
-
Chemical Shift (δ): The chemical shift of these protons is influenced by the deshielding effects of the adjacent chlorine atoms and the fluorine atom. Based on data from analogous compounds such as 2,6-dichlorobenzoic acid and 4-fluorobenzoic acid, the chemical shift is predicted to be in the range of 7.20 - 7.40 ppm .
-
Splitting Pattern: The protons will be split by the para-fluorine atom. This four-bond coupling (⁴JH-F) is typically in the range of 2-4 Hz. Therefore, the signal is expected to be a doublet .
2.2. Carboxylic Acid Proton:
The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.
-
Chemical Shift (δ): The chemical shift is highly dependent on the solvent and concentration. In a non-polar solvent like CDCl₃, it is expected to appear between 10.0 and 13.0 ppm . In a polar aprotic solvent like DMSO-d₆, it may shift further downfield.
-
Splitting Pattern: This proton typically appears as a broad singlet .
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts and the presence of C-F coupling provide definitive structural information.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Justification for Prediction |
| C=O | 165 - 170 | Singlet | Typical range for a carboxylic acid carbonyl carbon. |
| C-1 | 130 - 135 | Singlet | Quaternary carbon attached to the electron-withdrawing carboxylic acid group. |
| C-2 / C-6 | 135 - 140 | Doublet (³JC-F ≈ 3-5 Hz) | Quaternary carbons attached to chlorine atoms; deshielded. Will exhibit a small coupling to the para-fluorine. |
| C-3 / C-5 | 115 - 120 | Doublet (²JC-F ≈ 20-25 Hz) | Carbons attached to hydrogen atoms and ortho to the fluorine atom, showing a characteristic large two-bond C-F coupling constant. |
| C-4 | 160 - 165 | Doublet (¹JC-F ≈ 250-260 Hz) | Carbon directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a very large one-bond C-F coupling constant. |
Experimental Protocol for NMR Analysis
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation:
A well-prepared sample is fundamental to obtaining a high-resolution NMR spectrum.
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Be aware that the chemical shifts, particularly of the carboxylic acid proton, will vary with the solvent.
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift referencing (δ = 0.00 ppm).
-
Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent containing TMS in a small vial. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the spectral quality.
-
Labeling: Clearly label the NMR tube with the sample identification.
4.2. NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 16 ppm, centered around 6-8 ppm.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are often necessary for a good signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A sweep width of approximately 250 ppm, centered around 125 ppm.
4.3. Data Processing:
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualizing the Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of this compound and the key NMR correlations.
Figure 1: Molecular structure of this compound with atom numbering.
Figure 2: Key through-bond NMR coupling interactions in this compound.
Conclusion
The NMR spectral analysis of this compound is a clear example of how fundamental principles of substituent effects and coupling phenomena can be applied to elucidate molecular structure. This guide provides a detailed, predicted ¹H and ¹³C NMR analysis, offering researchers and drug development professionals a reliable reference for the characterization of this important chemical entity. The provided experimental protocol ensures that high-quality, reproducible NMR data can be obtained, adhering to the principles of scientific integrity. By understanding the causal links between the molecular structure and its NMR spectrum, scientists can confidently utilize this compound in their synthetic endeavors.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Gadikota, V., et al. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]
-
NIST Chemistry WebBook. Benzoic acid, 2,6-dichloro-. [Link]
-
Reich, H. J. NMR Spectroscopy Data. University of Wisconsin. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ResearchGate. Chemical shift in the ¹H NMR of benzene ring in benzoic acid. Solvent: DMSO‐d6. [Link]
An In-depth Technical Guide to the FT-IR Peak Assignments of 2,6-Dichloro-4-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis and detailed peak assignments for the Fourier-Transform Infrared (FT-IR) spectrum of 2,6-dichloro-4-fluorobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for the structural elucidation and quality control of complex aromatic compounds. By integrating theoretical principles with comparative analysis of structurally similar molecules, this guide offers a robust framework for interpreting the vibrational spectrum of this halogenated benzoic acid derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
This compound is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates rigorous analytical characterization. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups and overall structure.
The FT-IR spectrum of this compound is particularly complex due to the interplay of the carboxylic acid group and the substituted benzene ring. The presence of two chlorine atoms and a fluorine atom at specific positions on the aromatic ring influences the electronic distribution and, consequently, the vibrational frequencies of the bonds. A precise understanding of the FT-IR peak assignments is therefore crucial for confirming the identity, purity, and structural integrity of this compound.
This guide will systematically deconstruct the FT-IR spectrum of this compound, providing a detailed assignment of the principal absorption bands. The assignments are based on a thorough review of the vibrational characteristics of substituted benzoic acids and halogenated aromatic compounds.
Theoretical Framework: Understanding Vibrational Modes in a Substituted Aromatic System
The vibrational modes of a polyatomic molecule like this compound can be broadly categorized into stretching and bending vibrations. The energy of these vibrations, and thus the wavenumber at which they absorb infrared radiation, is determined by the bond strength, the masses of the bonded atoms, and the overall molecular geometry.
The key functional groups and structural elements contributing to the FT-IR spectrum of this compound are:
-
The Carboxylic Acid Group (-COOH): This group gives rise to some of the most characteristic peaks in the spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of the O-H and C=O stretching bands.
-
The Substituted Benzene Ring: The aromatic ring exhibits a series of characteristic C-H and C=C stretching and bending vibrations. The substitution pattern (1,2,3,5-tetrasubstituted in this case, considering the carboxyl group) dictates the specific frequencies and intensities of these modes.
-
The Halogen Substituents (C-Cl and C-F): The carbon-halogen bonds also have characteristic stretching vibrations that appear in the fingerprint region of the spectrum. The high electronegativity of these halogens also induces electronic effects that can shift the frequencies of adjacent group vibrations.
The interpretation of the spectrum relies on a synergistic approach: correlating known group frequencies with the specific structural context of the molecule. For instance, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to influence the carbonyl stretching frequency.
Predicted FT-IR Peak Assignments for this compound
Due to the lack of a publicly available, experimentally verified FT-IR spectrum for this compound, the following peak assignments are predicted based on the analysis of closely related compounds, including 2-chloro-6-fluorobenzoic acid and various dichlorobenzoic acids.[1][2] These assignments provide a reliable framework for interpreting an experimental spectrum.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description of Vibration |
| ~3100 - 2500 (very broad) | ν(O-H) | O-H stretching in the hydrogen-bonded carboxylic acid dimer. This is typically a very broad and intense band, often with underlying fine structure from C-H stretches.[2] |
| ~1710 - 1680 | ν(C=O) | C=O stretching of the carboxylic acid. The position is influenced by dimerization and conjugation with the aromatic ring. The electron-withdrawing halogens may shift this to a higher frequency.[2] |
| ~1600 - 1580 | ν(C=C) | Aromatic C=C stretching. Substituted benzenes typically show a pair of bands in this region. |
| ~1470 - 1450 | ν(C=C) | Aromatic C=C stretching. |
| ~1420 - 1390 | δ(O-H) in-plane | In-plane O-H bending, often coupled with C-O stretching. |
| ~1300 - 1250 | ν(C-O) | C-O stretching of the carboxylic acid group, often coupled with in-plane O-H bending. |
| ~1250 - 1200 | ν(C-F) | C-F stretching. This is typically a strong and characteristic absorption. |
| ~920 (broad) | δ(O-H) out-of-plane | Out-of-plane O-H bending of the dimerized carboxylic acid. This is a characteristic broad band. |
| ~850 - 750 | γ(C-H) | Out-of-plane C-H bending of the aromatic ring. The specific position is indicative of the substitution pattern. |
| ~800 - 650 | ν(C-Cl) | C-Cl stretching. Aromatic chloro compounds typically show strong absorptions in this region. |
-
ν : stretching vibration
-
δ : in-plane bending vibration
-
γ : out-of-plane bending vibration
Experimental Protocol for FT-IR Analysis
To obtain a high-quality FT-IR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
4.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample of this compound (analytical grade).
-
Potassium Bromide (KBr), FT-IR grade, desiccated.
-
Agate mortar and pestle.
-
Hydraulic press with pellet-forming die.
-
Spatula and weighing paper.
4.2. Sample Preparation (KBr Pellet Method)
The KBr pellet method is a common and effective technique for analyzing solid samples.
-
Drying: Gently heat the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator until use. Water vapor has a strong IR absorption and can interfere with the sample spectrum.
-
Sample Grinding: Weigh approximately 1-2 mg of this compound and about 200 mg of the dried KBr.
-
Mixing and Grinding: Add the KBr to the agate mortar and grind it to a fine, consistent powder. Then, add the sample to the mortar. Grind the mixture for 1-2 minutes until it is a homogenous, fine powder. This ensures that the sample is evenly dispersed and minimizes scattering of the IR beam.
-
Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for about 2 minutes.
-
Pellet Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be thin and transparent or translucent. An opaque or cloudy pellet may indicate insufficient grinding or the presence of moisture.
4.3. Data Acquisition
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This will account for any absorptions from atmospheric CO₂ and water vapor, as well as instrumental artifacts.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.
-
Data Parameters: A typical data acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectral range should be from 4000 to 400 cm⁻¹.
4.4. Data Processing
The acquired spectrum should be processed by subtracting the background spectrum to yield the final absorbance or transmittance spectrum of the sample. Baseline correction may be applied if necessary.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the FT-IR analysis process, from sample preparation to spectral interpretation.
Sources
An In-depth Technical Guide to the Solubility of 2,6-Dichloro-4-fluorobenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-Dichloro-4-fluorobenzoic acid in various organic solvents. This information is critical for researchers, scientists, and drug development professionals working with this compound in areas such as synthetic chemistry, purification, formulation, and analytical method development. This document outlines the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and discusses the application of predictive models like Hansen Solubility Parameters (HSP) and COSMO-RS. The guide is designed to be a practical resource, emphasizing experimental design, data interpretation, and the importance of safety and handling.
Introduction: The Significance of Solubility for this compound
This compound is a halogenated benzoic acid derivative.[1][2] Its chemical structure, characterized by a carboxylic acid group and halogen substitutions, dictates its physicochemical properties, including its solubility. As a pharmaceutical intermediate and a building block in organic synthesis, understanding its solubility in different organic solvents is paramount for several reasons:[1][2]
-
Reaction Chemistry: The choice of solvent is crucial for controlling reaction kinetics, yield, and purity. A solvent that effectively dissolves the reactants facilitates a homogeneous reaction environment.
-
Purification: Crystallization, a common purification technique, relies on the differential solubility of the compound in a given solvent at different temperatures.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a key determinant of its bioavailability and the feasibility of different dosage forms.
-
Analytical Chemistry: The preparation of standards and samples for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) requires solvents that can fully dissolve the analyte.
This guide will provide a robust methodology for characterizing the solubility of this compound, enabling researchers to make informed decisions in their work.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" provides a fundamental, qualitative understanding of solubility.[3] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. However, for a more quantitative and predictive approach, theoretical models such as Hansen Solubility Parameters (HSP) and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) are invaluable.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the concept that the total energy of vaporization of a liquid is the sum of the energy contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[4] Each molecule is assigned these three parameters, which can be plotted as a point in a three-dimensional "Hansen space."[4] The closer the HSP of a solute and a solvent are in this space, the more likely they are to be miscible.[4][5]
HSP can be used to:
-
Screen for suitable solvents.
-
Design solvent blends with specific solubility characteristics.[5]
-
Understand polymer-solvent interactions.
A list of HSP for common organic solvents can be found in various databases and literature.[6][7][8]
COSMO-RS
COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[9][10] It uses the screening charge density on the surface of molecules to calculate chemical potentials.[10] The advantages of COSMO-RS include its ability to make predictions without the need for experimental data for the specific solute-solvent system and its applicability to a wide range of molecules.[9][11] Recent advancements have even combined COSMO-RS with machine learning to enhance predictive accuracy.[11] This method can be particularly useful in the early stages of research and development for rapid solvent screening.[9][12]
Experimental Determination of Solubility
While theoretical models provide excellent guidance, experimental determination remains the gold standard for obtaining accurate solubility data. The equilibrium solubility method is a widely used and reliable technique.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Halogenated benzoic acids can be irritants and harmful if swallowed or inhaled.[13][14][15][16]
General Safety Guidelines:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][17]
-
Avoid creating dust when handling the solid compound.[13][17]
-
In case of accidental contact, follow the first-aid measures outlined in the SDS.[17]
-
Dispose of all chemical waste in accordance with institutional and local regulations.[13][14]
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or other suitable analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.
-
Accurately dilute the collected aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A standard calibration curve of this compound in the same diluent should be prepared.
-
The analytical method should be specific for this compound and demonstrate linearity, accuracy, and precision.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabulated Solubility Data
The following table provides a template for presenting the solubility data for this compound in a range of common organic solvents. Note: The values in this table are hypothetical and should be replaced with experimentally determined data.
| Solvent Class | Solvent | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |
| Alcohols | Methanol | e.g., 150 | e.g., 0.718 |
| Ethanol | e.g., 120 | e.g., 0.574 | |
| Isopropanol | e.g., 80 | e.g., 0.383 | |
| Ketones | Acetone | e.g., 200 | e.g., 0.957 |
| Methyl Ethyl Ketone | e.g., 180 | e.g., 0.861 | |
| Ethers | Tetrahydrofuran (THF) | e.g., 250 | e.g., 1.196 |
| Diethyl Ether | e.g., 60 | e.g., 0.287 | |
| Esters | Ethyl Acetate | e.g., 130 | e.g., 0.622 |
| Hydrocarbons | Toluene | e.g., 10 | e.g., 0.048 |
| Hexane | e.g., <1 | e.g., <0.005 | |
| Chlorinated | Dichloromethane | e.g., 40 | e.g., 0.191 |
Logical Relationships and Interpretation
The relationship between solvent properties and the solubility of this compound can be visualized as follows:
Caption: Factors Influencing Solubility.
The expected solubility trend for this compound would be:
-
High solubility in polar, hydrogen-bond accepting solvents like THF, acetone, and alcohols. The carboxylic acid group can form strong hydrogen bonds with these solvents.
-
Moderate solubility in less polar solvents like ethyl acetate and dichloromethane.
-
Low solubility in non-polar hydrocarbon solvents like toluene and hexane, due to the significant mismatch in polarity.
Conclusion
This technical guide has provided a comprehensive methodology for the determination and understanding of the solubility of this compound in organic solvents. By combining theoretical predictions with rigorous experimental work, researchers can generate the critical data needed for process optimization, formulation development, and other applications. Adherence to the detailed protocols and safety guidelines presented herein will ensure the generation of reliable and reproducible solubility data.
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An In-depth Technical Guide to the Acid Dissociation Constant (pKa) of 2,6-Dichloro-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the acid dissociation constant (pKa) for 2,6-Dichloro-4-fluorobenzoic acid. In the absence of a readily available, experimentally verified pKa value in peer-reviewed literature, this document outlines the established methodologies for its determination. We will delve into both robust experimental protocols and predictive computational models, grounding our discussion in the physicochemical principles that govern the acidity of substituted aromatic carboxylic acids. This guide is designed to equip researchers with the foundational knowledge and practical frameworks necessary to determine and interpret this critical parameter.
The Strategic Importance of pKa in Medicinal Chemistry
The pKa of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It is the pH at which a molecule is 50% ionized and 50% neutral.[1] This equilibrium dictates several fundamental properties crucial for a drug's efficacy and safety, including:
-
Solubility: The ionization state significantly impacts a molecule's solubility in aqueous environments like the gastrointestinal tract and blood plasma.
-
Permeability: The ability of a drug to cross biological membranes is often highest for the neutral, more lipophilic species.
-
Absorption, Distribution, Metabolism, and Excretion (ADME): The pKa influences where a drug is absorbed, how it distributes into tissues, its metabolic fate, and its route of elimination.[2]
-
Target Binding: The charge state of a drug can be critical for its interaction with the target protein, influencing binding affinity and selectivity.
For a molecule like this compound, a halogenated benzoic acid derivative often used as a pharmaceutical intermediate, a precise understanding of its pKa is indispensable for optimizing synthetic routes and predicting its behavior in biological systems.[3]
Experimental Determination of pKa: Methodologies and Protocols
Several robust analytical techniques are employed to measure pKa values. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.[4]
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly accurate and widely used method for pKa determination.[5] It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound while monitoring the pH with a calibrated electrode.[4] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal.[6]
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[6]
-
Sample Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the sample in a suitable solvent. For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary.[7] The final concentration should be in the range of 1-10 mM.[2]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[6]
-
-
Titration Setup:
-
Place the sample solution in a thermostatted vessel on a magnetic stirrer to ensure homogeneity and maintain a constant temperature (typically 25 °C).
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[5]
-
-
Titration Execution:
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Add the titrant in small, precise increments using an automated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve (where the first derivative is maximal).
-
The pH at the half-equivalence point (half the volume of titrant needed to reach the first equivalence point) is equal to the pKa of the acidic functional group.[8]
-
Spectrophotometric Titration
This method is suitable for compounds that possess a UV-Vis chromophore whose absorbance spectrum changes with ionization state.[9] A series of solutions of the compound are prepared in buffers of varying, precisely known pH values. The absorbance spectra are recorded for each solution, and the change in absorbance at a specific wavelength is plotted against pH to generate a sigmoid curve, from which the pKa can be determined.[1][10]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful technique for pKa determination, especially for impure samples or those with low solubility.[3] The method measures the effective electrophoretic mobility of the analyte as a function of the pH of the background electrolyte.[11] A plot of mobility versus pH yields a sigmoidal curve, and the pH at the inflection point corresponds to the pKa.[12]
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Computational and Theoretical Approaches for pKa Estimation
When an experimental value is unavailable, computational chemistry provides powerful tools to predict pKa. These methods are particularly useful in early-stage drug discovery for screening large numbers of candidate molecules.
Quantum Chemical Methods (DFT)
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict pKa values.[13] The approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment.[14] The pKa is then derived from this energy difference. Modern DFT models, when combined with appropriate solvation models like the Solvation Model based on Density (SMD), can achieve a high degree of accuracy, often with a mean absolute error of less than 0.5 pKa units.[15][16]
Linear Free-Energy Relationships (LFER): The Hammett Equation
The Hammett equation is a classic example of a linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of benzene derivatives.[17][18] For the ionization of substituted benzoic acids, the equation is:
log(K/K₀) = σρ
or equivalently:
pKa₀ - pKa = σρ
Where:
-
pKa is the acid dissociation constant of the substituted benzoic acid.
-
pKa₀ is the pKa of the unsubstituted benzoic acid.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It represents the electronic effect (inductive and resonance) of that group.
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[8]
Comparative Analysis and pKa Estimation for this compound
To estimate the pKa of the title compound, we can analyze the electronic and steric effects of its substituents by comparing it to related molecules.
Table 1: Experimental pKa Values of Reference Benzoic Acids
| Compound | pKa Value | Rationale for Acidity Change |
| Benzoic Acid | 4.20[19] | The unsubstituted parent compound, our baseline for comparison. |
| 4-Fluorobenzoic Acid | 4.15[20] | The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base and increases acidity. However, it also has an electron-donating resonance effect (+R) that partially counteracts the inductive effect. The net result is a slight increase in acidity compared to benzoic acid. |
| 2,6-Dichlorobenzoic Acid | ~1.69 (Predicted)[21] | The two chlorine atoms exert a powerful -I effect, significantly increasing acidity. More importantly, the two bulky chlorine atoms in the ortho positions force the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" disrupts the resonance stabilization of the neutral acid form, making it a much stronger acid. |
Analysis and Estimation:
-
Inductive Effects (-I): Both chlorine and fluorine are electron-withdrawing via the inductive effect. Chlorine atoms at the ortho positions (C2, C6) and a fluorine atom at the para position (C4) will all pull electron density away from the carboxylic acid group. This stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to benzoic acid.
-
Resonance Effects (+R): The fluorine atom at the para position can donate electron density to the ring through resonance, which would destabilize the carboxylate anion and decrease acidity. However, for halogens, the inductive effect generally outweighs the resonance effect in influencing the acidity of benzoic acids.
-
Steric (Ortho) Effect: The most dominant factor for this molecule will be the steric hindrance from the two chlorine atoms at the 2 and 6 positions. As seen with 2,6-dichlorobenzoic acid, these ortho substituents will force the -COOH group to twist out of the plane of the aromatic ring. This steric inhibition of resonance destabilizes the undissociated acid form relative to the benzoate anion, leading to a dramatic increase in acidity (a much lower pKa).
Predicted pKa:
The pKa of 2,6-dichlorobenzoic acid is predicted to be around 1.69.[21] The addition of a 4-fluoro substituent is expected to have a further, albeit smaller, acid-strengthening effect due to its -I effect. Therefore, it is reasonable to predict that the pKa of this compound will be slightly lower than 1.69.
Conclusion
While a definitive experimental pKa for this compound is not prominent in the surveyed literature, this guide has established a clear path for its determination and interpretation. The acidity of this molecule is governed by a combination of strong inductive effects from three halogen substituents and a dominant steric "ortho effect" from the two chlorine atoms. These factors collectively result in a significantly stronger acid compared to benzoic acid. For drug development professionals, an accurate determination via a robust method like potentiometric titration is strongly recommended to build a reliable physicochemical profile for this important pharmaceutical intermediate.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].
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Gluck, S. J. & Cleveland, J. A. Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A. (1994). Available from: [Link].
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Box, K. et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Medicinal Chemistry. (2006). Available from: [Link].
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Department of Chemistry, University of Delhi. pH effects on absorption spectra: pKa determination by spectrophotometric method. Available from: [Link].
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Williams, R. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Available from: [Link].
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University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Available from: [Link].
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Scirp.org. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2015). Available from: [Link].
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Mai, T. D. et al. Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. (2015). Available from: [Link].
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Ruiz-Ángel, M. J. et al. Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. (2016). Available from: [Link].
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Scribd. Understanding the Hammett Equation. Available from: [Link].
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Trajkovic-Jolevska, S. & Kapetanovska, D. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. (2018). Available from: [Link].
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Proprep. What is the pKa of benzoic acid?. Available from: [Link].
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University of Wisconsin-Green Bay. Spectrophotometric Determination of pKa of Phenol Red. Available from: [Link].
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University of California, Los Angeles. Table of Acids with Ka and pKa Values. Available from: [Link].
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The University of Manchester. PKa prediction from an ab initio bond length: Part 3 - Benzoic acids and anilines. (2011). Available from: [Link].
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National Center for Biotechnology Information. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). Available from: [Link].
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University of Victoria. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Available from: [Link] - Hammett.pdf.
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link].
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National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. (2013). Available from: [Link].
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Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid. Available from: [Link].
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Journal of Chemical Research. Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. (2025). Available from: [Link].
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University of Alberta. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Available from: [Link].
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MDPI. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). Available from: [Link].
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ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. (2012). Available from: [Link].
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Haldia Government College. Linear Free Energy Relationships The Hammett Equation. Available from: [Link].
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PeerJ. Prediction of pKa values using the PM6 semiempirical method. (2016). Available from: [Link].
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ResearchGate. (PDF) Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). Available from: [Link].
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MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2022). Available from: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9973, 4-Fluorobenzoic Acid. Available from: [Link].
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An In-depth Technical Guide to 2,6-Dichloro-4-fluorobenzoic Acid: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloro-4-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. While a singular "discovery" paper is not readily identifiable, its synthesis is logically derived from its benzaldehyde precursor. This guide elucidates the likely synthetic pathway, details its characterization, and explores its applications as a valuable building block in the development of complex molecules.
Introduction and Physicochemical Properties
This compound, with the CAS number 232275-55-7, is a polysubstituted aromatic compound.[1] The strategic placement of two chlorine atoms flanking the carboxylic acid group and a fluorine atom at the para position imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.[1] These substitutions influence the acidity of the carboxylic acid and provide multiple reaction sites for further functionalization. It is primarily used as a pharmaceutical intermediate in research and synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 232275-55-7 | [1] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |
| Molecular Weight | 209.00 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Postulated Discovery and Historical Context
The specific historical details of the first synthesis of this compound are not prominently documented in readily available scientific literature. Its emergence is likely linked to the broader exploration of halogenated benzoic acids as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The development of methods for the selective halogenation of aromatic rings paved the way for the creation of a diverse library of substituted benzoic acids, including the title compound.
The synthesis of its direct precursor, 2,6-dichloro-4-fluorobenzaldehyde, is described in the chemical literature, suggesting a logical and well-established route to the corresponding carboxylic acid.[2] The oxidation of aldehydes to carboxylic acids is a fundamental and high-yielding transformation in organic chemistry, and it is highly probable that this compound was first prepared via this method.
Synthetic Pathway and Plausible Mechanism
The most logical and likely synthetic route to this compound involves a two-step process starting from a readily available halogenated benzene derivative.
Step 1: Synthesis of 2,6-Dichloro-4-fluorobenzaldehyde
A plausible synthesis for the aldehyde precursor starts with 1,3-dichloro-2-fluoro-5-iodobenzene.[1] This starting material can undergo a Grignard exchange reaction followed by formylation to yield 2,6-dichloro-4-fluorobenzaldehyde.
Caption: Plausible synthesis of the aldehyde precursor.
Step 2: Oxidation to this compound
The oxidation of the resulting 2,6-dichloro-4-fluorobenzaldehyde to the target carboxylic acid can be achieved using a variety of common oxidizing agents. This is a standard and efficient transformation in organic synthesis.
Caption: Oxidation of the aldehyde to the final product.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound based on established chemical principles.
Step 1: Synthesis of 2,6-Dichloro-4-fluorobenzaldehyde [1]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are activated. A solution of isopropyl chloride in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of isopropylmagnesium chloride.
-
Grignard Exchange: The solution of isopropylmagnesium chloride is cooled, and a solution of 1,3-dichloro-2-fluoro-5-iodobenzene in anhydrous THF is added slowly, maintaining a low temperature to facilitate the halogen-metal exchange.
-
Formylation: To the resulting aryl Grignard reagent, anhydrous N,N-dimethylformamide (DMF) is added dropwise at a low temperature.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and then acidified with dilute hydrochloric acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield pure 2,6-dichloro-4-fluorobenzaldehyde.
Step 2: Oxidation to this compound
-
Reaction Setup: 2,6-dichloro-4-fluorobenzaldehyde is dissolved in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: A solution of an oxidizing agent, for example, potassium permanganate in water, is added dropwise to the aldehyde solution. The reaction mixture is stirred at room temperature until the characteristic purple color of the permanganate disappears.
-
Workup and Isolation: The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. The mixture is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Purification: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Source |
| ¹H NMR | Aromatic protons will appear as a characteristic multiplet in the downfield region. The carboxylic acid proton will be a broad singlet, typically at a very high chemical shift. | [3] |
| ¹³C NMR | The spectrum will show distinct signals for the seven carbon atoms, with the carboxyl carbon appearing at a high chemical shift. The carbon atoms attached to halogens will also show characteristic shifts. | [3] |
| IR | A broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch, and various C-Cl and C-F stretching frequencies. | [3] |
| Mass Spectrometry | The molecular ion peak (M+) will be observed, along with a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4). | [3] |
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple halogen atoms provides handles for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, further expanding its synthetic utility.
Conclusion
While the precise historical account of its discovery remains elusive, the synthesis of this compound can be confidently postulated through the oxidation of its corresponding benzaldehyde. This technical guide provides a comprehensive overview of its properties, a plausible and detailed synthetic route, and its characterization, underscoring its importance as a versatile intermediate for chemists in various fields. The unique substitution pattern of this molecule will likely continue to be exploited in the design and synthesis of novel and functional chemical entities.
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An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-4-fluorobenzoic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,6-Dichloro-4-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure a safe and compliant laboratory environment.
Compound Profile and Hazard Identification
This compound is a halogenated benzoic acid derivative commonly utilized as a pharmaceutical intermediate.[1][2] Its chemical structure, characterized by the presence of chlorine and fluorine atoms on the benzene ring, dictates its reactivity and toxicological profile.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 232275-55-7 | [1] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1][3] |
| Molecular Weight | 209.00 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | 2-8°C | [1][3] |
A thorough understanding of the hazard profile is fundamental to safe handling. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5]
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The causality behind these hazards lies in the acidic nature of the carboxyl group and the reactivity of the halogenated aromatic ring, which can interact with biological macromolecules, leading to cellular irritation and damage.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical, integrating engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
The primary engineering control for handling this compound is a well-ventilated area, preferably a chemical fume hood, to minimize the inhalation of dust or vapors.[4] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area to enable rapid decontamination in case of accidental exposure.[6][7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to prevent direct contact with the chemical. The rationale for each piece of equipment is detailed below.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][8] | To prevent eye contact and subsequent serious irritation.[4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact and irritation.[4] |
| Body Protection | Laboratory coat and long-sleeved clothing.[4] | To prevent skin exposure.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary for large spills or in poorly ventilated areas.[4] | To prevent respiratory tract irritation from dust inhalation.[5][6] |
Logical Flow for PPE Selection and Use
Caption: Workflow for risk assessment and PPE selection.
Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to maintain the integrity of the compound and prevent accidental exposure.
Safe Handling Practices
-
Avoid breathing dust, vapor, mist, or gas.[6]
-
Avoid contact with skin and eyes.[6]
-
Handle in a well-ventilated area or a chemical fume hood.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[10]
The rationale for these practices is to minimize all potential routes of exposure—inhalation, dermal, and ingestion.
Storage Conditions
-
Store in a cool, dry place.[6]
-
Incompatible materials to avoid include strong oxidizing agents and strong bases.[5][11]
Storing the compound in a cool, dry, and tightly sealed container prevents degradation and reduces the risk of releasing airborne particles. Separation from incompatible materials is crucial to prevent hazardous chemical reactions.
Emergency Procedures
A well-defined emergency plan is critical for a timely and effective response to accidental exposures or spills.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][8] |
| Eye Contact | Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
The immediate and thorough removal of the chemical from the affected area is the primary goal of these first-aid measures to minimize its harmful effects.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation. [4]
-
Evacuate personnel to a safe area. [8]
-
Wear appropriate personal protective equipment. [8]
-
Avoid dust formation. [8]
-
Contain the spill. Prevent the powder from spreading or entering drains.[4]
-
Clean up the spill. Carefully sweep or vacuum the spilled material and place it into a suitable, labeled disposal container.[4][6]
-
Decontaminate the area. Clean the affected surface thoroughly.[4]
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency response.
Fire-Fighting Measures
While not highly flammable, this compound can combust at high temperatures.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][8]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen chloride gas, and gaseous hydrogen fluoride may be formed.[7][9]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8]
Disposal Considerations
Waste material must be disposed of in accordance with federal, state, and local environmental regulations.[10] The chemical should be collected in a suitable, labeled container and transferred to a licensed hazardous waste disposal facility.[4] Do not allow the chemical to enter drains or the environment.[4][6]
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is limited. However, based on its classification as an irritant, it is prudent to handle it as a substance with the potential for adverse health effects upon acute or chronic exposure.
-
Toxicity to fish, daphnia, algae, and microorganisms: No data available.[8]
-
Persistence and degradability: No data available.[8]
-
Bioaccumulative potential: No data available.[8]
-
Mobility in soil: No data available.[8]
Given the lack of comprehensive data, it is imperative to prevent its release into the environment.
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Topic: Potential Research Applications of 2,6-Dichloro-4-fluorobenzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Halogenated Scaffolds
In the landscape of modern chemical research, particularly in drug discovery and materials science, the strategic placement of halogen atoms on a core scaffold is a powerful design element. Halogenation can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, through mechanisms like hydrogen bonding and halogen bonding. 2,6-Dichloro-4-fluorobenzoic acid is an exemplar of such a strategically halogenated scaffold. The ortho-dichloro substitution provides steric hindrance that can lock a molecule into a specific conformation, while the para-fluoro substituent subtly modulates electronic properties and can enhance metabolic resistance. This guide explores the potential of this versatile building block, moving from its fundamental characteristics to its application in cutting-edge research.
Part 1: Core Molecular Profile and Synthesis
Understanding the intrinsic properties of this compound is fundamental to appreciating its utility as a synthetic precursor. Its reactivity is dominated by the carboxylic acid group and the activated aromatic ring.
Physicochemical Characteristics
The compound presents as a white to off-white crystalline solid.[1] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2] |
| Molecular Weight | 209.0 g/mol | [1] |
| CAS Number | 232275-55-7 | [1][2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 181-183 °C | [3] |
| Boiling Point | 271.9 ± 20.0 °C | [3] |
| Purity | ≥ 97-99% (typical commercial grade) | [2][3] |
Synthetic Accessibility
While various synthetic routes exist, a common laboratory and industrial approach involves the oxidation of the corresponding toluene derivative. This method is reliable and scalable, making the starting material readily accessible for research purposes. Alternative methods may involve Grignard reactions with subsequent carboxylation.[4]
Protocol 1: Oxidation of 2,6-Dichloro-4-fluorotoluene
-
Objective: To synthesize this compound via oxidation. This protocol is a generalized procedure based on common oxidation reactions of substituted toluenes.
-
Methodology:
-
Reaction Setup: Charge a 1 L multi-neck reaction flask, equipped with a mechanical stirrer, reflux condenser, and thermocouple, with 2,6-dichloro-4-fluorotoluene (1.0 eq), glacial acetic acid (5 vol), and a catalyst mixture of cobalt(II) acetate and manganese(II) acetate (0.02 eq each).
-
Initiation: Add a small amount of an initiator, such as hydrobromic acid (48%, 0.01 eq).
-
Oxidation: Heat the mixture to 130-160°C and introduce a steady stream of oxygen or compressed air into the reaction vessel.
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the consumption of the starting material is complete (typically 3-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water (10 vol) to precipitate the product.
-
Isolation & Purification: Filter the resulting solid slurry. Wash the filter cake thoroughly with deionized water to remove residual acetic acid and metal salts. Dry the crude product under vacuum at 60°C. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or toluene.
-
Part 2: Application in Medicinal Chemistry: Scaffolding for Kinase Inhibitors
The unique substitution pattern of this compound makes it a privileged scaffold in the design of protein kinase inhibitors, a cornerstone of modern oncology.[5]
Mechanistic Rationale: The "Hinge-Binding" Motif
Protein kinases share a conserved ATP-binding site.[6] A key feature of this site is the "hinge region," which forms hydrogen bonds with the adenine ring of ATP.[6] The 2,6-dichloro substitution pattern is particularly effective at mimicking this interaction. The ortho-chlorine atoms can act as hydrogen bond acceptors, interacting with the backbone NH groups of the hinge. This steric and electronic arrangement provides a strong anchoring point for the inhibitor, leading to high potency. The para-fluoro group can further enhance binding affinity and improve metabolic stability.[7][8]
DOT Diagram: Kinase Hinge-Binding Interaction
Caption: Dichloro-substituents anchor to the kinase hinge via H-bonds.
Synthetic Workflow: From Acid to Inhibitor
The carboxylic acid serves as a versatile chemical handle. It can be readily converted into an amide, which is a common linker in many kinase inhibitors. The following protocol outlines a general workflow for synthesizing a hypothetical benzothiazole-based kinase inhibitor, a class of compounds where such precursors are used.
Protocol 2: Synthesis of a Benzothiazole-based Kinase Inhibitor
-
Objective: To demonstrate a representative synthetic sequence starting from this compound.
-
Step 1: Acid Chloride Formation
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 vol).
-
Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
-
Stir the mixture at room temperature for 2 hours or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
-
Step 2: Amide Coupling
-
Dissolve the desired aminobenzothiazole core (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 2.0 eq) in DCM (10 vol).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of the crude acid chloride from Step 1 in DCM (2 vol) dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by HPLC or TLC.
-
-
Step 3: Work-up and Purification
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final inhibitor.
-
Part 3: Agrochemical Development
Halogenated aromatic compounds are mainstays in the agrochemical industry.[9] this compound and its derivatives are valuable intermediates for creating new herbicides and fungicides.[3][10] The specific halogenation pattern can confer high potency and selectivity, crucial for distinguishing between crops and weeds.
Application Focus: Herbicide Synthesis
This scaffold can be used to synthesize herbicides like Saflufenacil.[3] The general approach involves converting the carboxylic acid into other functional groups that can interact with specific biological targets in plants.
DOT Diagram: Agrochemical Synthesis and Screening Workflow
Caption: From chemical precursor to a lead herbicide candidate.
Part 4: Advanced Materials Science
The rigidity, thermal stability, and unique electronic properties imparted by the fluorine and chlorine atoms make this compound an interesting monomer for high-performance polymers and specialty materials.[11]
Potential Application: Fluorinated Polyimides and Polyamides
Fluorinated polymers are prized for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them ideal for aerospace and microelectronics applications.[11] Derivatives of this compound could be incorporated into polymer backbones to enhance these properties. For example, it could be converted to a diamine or diacid chloride derivative to be used in polycondensation reactions.
Protocol 3: Conceptual Synthesis of a Modified Polyamide
-
Objective: To create a novel, high-performance polyamide incorporating the fluorinated dichloro-aromatic core.
-
Methodology:
-
Monomer Preparation: Convert this compound into a diamine derivative through a multi-step process (e.g., Curtius or Hofmann rearrangement) or into its diacid chloride (if starting from a corresponding dicarboxylic acid).
-
Polymerization: In a flame-dried, inert atmosphere reactor, dissolve the prepared diamine monomer (1.0 eq) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Reaction: Cool the solution to 0°C and slowly add an equimolar amount of a commercially available diacid chloride (e.g., terephthaloyl chloride).
-
Chain Growth: Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and continue stirring for 24 hours to build molecular weight. The viscosity of the solution will increase significantly.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
-
Purification: Collect the fibrous polymer by filtration and wash it extensively with methanol and water to remove unreacted monomers and solvent.
-
Drying: Dry the final polymer in a vacuum oven at an elevated temperature (e.g., 120°C) for 24 hours. The resulting material can then be characterized for its thermal (TGA, DSC) and mechanical properties.
-
Conclusion: A Building Block with Broad Potential
This compound is more than just a chemical intermediate; it is a strategic design element for creating novel, high-value molecules. Its unique electronic and steric properties provide a robust foundation for applications spanning oncology, agriculture, and materials science. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid starting point for exploring the vast potential of this versatile scaffold. As synthetic methodologies become more advanced, the applications for such precisely halogenated building blocks will undoubtedly continue to expand.
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PubMed. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][12][13]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Accessed January 12, 2026.
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A Theoretical Investigation of 2,6-Dichloro-4-fluorobenzoic Acid: A Computational Chemistry Whitepaper
Abstract
This technical guide provides an in-depth exploration of the molecular characteristics of 2,6-Dichloro-4-fluorobenzoic acid, a halogenated benzoic acid of interest in pharmaceutical synthesis.[1] Leveraging Density Functional Theory (DFT), a powerful computational methodology, we delineate a comprehensive theoretical analysis of the molecule's structural, vibrational, and electronic properties. This paper serves as a guide for researchers and drug development professionals, offering a framework for in silico characterization of complex organic molecules. We detail the optimized molecular geometry, vibrational frequency assignments (FT-IR and FT-Raman), frontier molecular orbital analysis (HOMO-LUMO), molecular electrostatic potential (MEP) mapping, and predicted NMR chemical shifts. The causality behind computational choices is explained to provide a self-validating and reproducible protocol.
Introduction: The Rationale for Theoretical Studies
This compound is a substituted aromatic carboxylic acid used as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility stems from the unique electronic and steric environment created by the three halogen substituents on the phenyl ring. Understanding the precise three-dimensional structure, electronic distribution, and vibrational behavior of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its role in synthetic pathways.
Experimental characterization, while essential, can be resource-intensive. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a robust, cost-effective, and highly accurate alternative for predicting molecular properties.[3][4] DFT calculations allow us to build a foundational understanding of a molecule's behavior at the quantum level, providing insights that complement and guide empirical research. This guide details the application of DFT to elucidate the key chemical and physical characteristics of this compound.
Computational Methodology: A Validated Protocol
The accuracy of any theoretical study is contingent upon the rigor of its computational methodology. The protocol outlined here is based on widely validated methods for halogenated organic compounds.[5][6]
Software and Theoretical Level
All calculations are performed using the Gaussian suite of programs.[3] The molecular properties of this compound are investigated using Density Functional Theory (DFT), which is renowned for its balance of computational efficiency and accuracy in describing electronic systems.[4] We selected Becke's three-parameter hybrid functional, B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, providing a reliable description of molecular geometries and energies.[2] To ensure a precise description of the electron distribution, especially for the electronegative halogen and oxygen atoms, the 6-311++G(d,p) basis set was employed.[5][6] This basis set includes diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to allow for flexibility in orbital shape.
Workflow for Theoretical Analysis
The computational workflow follows a logical progression from structural optimization to property calculation. This ensures that all subsequent analyses are based on the molecule's most stable, lowest-energy conformation.
Caption: A validated workflow for the theoretical analysis of organic molecules.
Results and Discussion
Optimized Molecular Geometry
The initial step in our analysis was to determine the most stable three-dimensional structure of this compound. Due to steric hindrance from the two bulky chlorine atoms at the ortho positions (C2 and C6), the carboxylic acid group is forced to rotate out of the plane of the benzene ring.[5] This torsional angle is a critical determinant of the molecule's reactivity and packing in the solid state. A similar out-of-plane rotation is observed in related compounds like 2,6-difluorobenzoic acid.[7]
Table 1: Selected Optimized Geometrical Parameters (Note: These are representative values based on DFT calculations of similar structures. Actual values would be generated from the specific calculation.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-O | ~1.35 Å | |
| O-H | ~0.97 Å | |
| C-Cl | ~1.74 Å | |
| C-F | ~1.35 Å | |
| Dihedral Angle | C2-C1-C(O)-O | ~30-40° |
Vibrational Spectroscopy Analysis
Vibrational analysis serves a dual purpose: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of bands in experimental FT-IR and FT-Raman spectra.[2][6] The calculated vibrational frequencies are typically scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and basis set limitations.
Table 2: Assignment of Key Vibrational Modes (Scaled Frequencies)
| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) | Expected FT-IR/Raman Region (cm⁻¹) |
| ν(O-H) | Carboxylic acid O-H stretch | ~3500 | 3670-3580[2] |
| ν(C=O) | Carbonyl C=O stretch | ~1720 | 1760-1690 |
| ν(C-C) | Aromatic ring C-C stretching | ~1580, 1450 | 1625-1430[2] |
| ν(C-Cl) | Carbon-Chlorine stretch | ~780, 680 | 800-600[2] |
| ν(C-F) | Carbon-Fluorine stretch | ~1250 | 1400-1000 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[9]
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity.[8][9] A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10] For this compound, the electron-withdrawing nature of the halogen and carboxylic acid groups is expected to lower the energy of both the HOMO and LUMO, influencing the overall gap.
Caption: The HOMO-LUMO energy gap dictates molecular reactivity and stability.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecular surface.[11] It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.[12]
-
Negative Regions (Red/Yellow): These areas are electron-rich and are the most likely sites for electrophilic attack. In this compound, these are expected around the carbonyl oxygen and, to a lesser extent, the fluorine atom due to their high electronegativity.[13]
-
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group will be the most positive region, making it a strong hydrogen bond donor.
-
Neutral Regions (Green): These areas have a relatively neutral potential.
The MEP analysis provides a chemically intuitive picture of the molecule's reactive surface, guiding the design of synthetic strategies.[11]
Predicted ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can accurately predict the NMR chemical shifts for a given structure.[14] These predicted shifts, when compared to experimental data, provide powerful confirmation of the proposed molecular structure.
Table 3: Predicted NMR Chemical Shifts (Relative to TMS) (Note: These are representative values based on DFT calculations. Actual values would be generated from the specific calculation.)
| Atom | Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 | C-COOH | - | ~130 |
| C2/C6 | C-Cl | - | ~135 |
| C3/C5 | C-H | ~7.5 | ~118 |
| C4 | C-F | - | ~165 (d, ¹JCF) |
| C7 | C=O | - | ~168 |
| H3/H5 | Ar-H | ~7.5 | - |
| H8 | O-H | ~12-13 | - |
The electron-withdrawing effects of the chlorine and fluorine atoms are expected to cause a downfield shift (higher ppm) for the aromatic protons (H3/H5) compared to unsubstituted benzoic acid.[15] The carboxylic acid proton (H8) is typically observed as a broad singlet at a very high chemical shift.
Conclusion
The theoretical study of this compound via Density Functional Theory provides a comprehensive and multi-faceted understanding of its molecular properties. This in silico approach yields detailed insights into the molecule's optimized geometry, vibrational modes, and electronic landscape. The analysis of the HOMO-LUMO gap and the Molecular Electrostatic Potential map provides a clear picture of the molecule's chemical reactivity, highlighting its potential interaction sites. Furthermore, the accurate prediction of NMR chemical shifts serves as a powerful tool for structural verification. This computational framework demonstrates the synergistic relationship between theoretical and experimental chemistry, offering a predictive and cost-effective pathway to accelerate research and development in medicinal chemistry and materials science.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,6-Dichloro-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of diverse chemical derivatives from the versatile starting material, 2,6-dichloro-4-fluorobenzoic acid. This document provides not only step-by-step protocols for the preparation of key derivatives such as amides, esters, and heterocyclic compounds but also delves into the underlying reaction mechanisms. By offering a deeper understanding of the chemical transformations, this guide empowers researchers to rationally design and execute synthetic strategies for the development of novel molecular entities with potential therapeutic applications. The protocols are designed to be self-validating, with clear explanations for each step, ensuring reproducibility and success in the laboratory.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and drug discovery. The presence of multiple halogen substituents on the benzene ring offers a unique combination of electronic and steric properties, making it an ideal starting point for the synthesis of a wide array of complex molecules. The electron-withdrawing nature of the chlorine and fluorine atoms activates the aromatic ring for certain transformations and modulates the acidity of the carboxylic acid group.
The derivatives of this compound are precursors to a variety of biologically active compounds. The strategic placement of the halogen atoms allows for selective functionalization, enabling the exploration of chemical space and the optimization of lead compounds in drug development programs. This guide will explore three key classes of derivatives that can be readily synthesized from this versatile building block: amides, esters, and heterocyclic systems.
Synthesis of Amide Derivatives via Amide Coupling Reactions
Amide bond formation is one of the most crucial reactions in medicinal chemistry, as the amide functional group is a cornerstone of many pharmaceutical agents.[1] The direct coupling of a carboxylic acid with an amine is a common and effective method for synthesizing amides.[2]
Mechanistic Insights into Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[4]
The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide, with the EDC being converted to a soluble urea byproduct.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol describes a general method for the synthesis of an amide derivative from this compound and a primary or secondary amine using EDC and HOBt.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the amine (1.1 eq) and DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired amide.
Data Presentation: Amide Synthesis
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | DMF | 18 | 85 |
| 2 | Benzylamine | DCM | 16 | 92 |
| 3 | Morpholine | DMF | 20 | 88 |
| 4 | Piperidine | DCM | 16 | 90 |
Visualization: Amide Coupling Workflow
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The Strategic deployment of 2,6-Dichloro-4-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Halogenated Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by these elements—such as enhanced metabolic stability, increased binding affinity, and altered acidity—provide medicinal chemists with a powerful toolkit for optimizing lead compounds.[1][2] Within this context, 2,6-Dichloro-4-fluorobenzoic acid emerges as a highly valuable and versatile building block. Its trifunctionalized aromatic ring, featuring two sterically demanding chlorine atoms ortho to the carboxylic acid and a fluorine atom at the para position, presents a unique combination of reactivity and structural rigidity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and the underlying scientific rationale for its use.
Core Application I: A Versatile Building Block for Kinase Inhibitor Scaffolds
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research.[3] Many successful kinase inhibitors, particularly those targeting the MEK/ERK pathway, feature a highly substituted aniline or benzimidazole core acylated with a decorated benzoic acid derivative.[][5] The unique substitution pattern of this compound makes it an attractive candidate for the synthesis of novel kinase inhibitor analogues, offering the potential for enhanced potency and selectivity.
Scientific Rationale: The Role of Halogenation in Kinase Inhibition
The chlorine atoms at the 2 and 6 positions of the benzoic acid ring play a crucial role in dictating the conformation of the final molecule. This steric hindrance can force the amide bond into a specific orientation, which can be critical for optimal binding to the kinase active site. Furthermore, the electron-withdrawing nature of the chlorine and fluorine atoms can influence the electronic properties of the amide linkage, potentially modulating its hydrogen bonding capabilities and overall contribution to the binding affinity. The para-fluorine atom can also participate in favorable interactions with the protein target and enhance membrane permeability.
Experimental Workflow: Synthesis of a Kinase Inhibitor Fragment
The following is a representative workflow for the synthesis of a key fragment for a hypothetical kinase inhibitor, demonstrating the utility of this compound in a typical amide coupling reaction.
Caption: Synthetic workflow for a kinase inhibitor fragment.
Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-2,6-dichloro-4-fluorobenzamide
This protocol details the synthesis of a key intermediate that could be further elaborated into a potent MEK inhibitor, analogous to the core structure of drugs like Trametinib.[6]
Step 1: Formation of the Acyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
The resulting solution of 2,6-dichloro-4-fluorobenzoyl chloride is typically used directly in the next step without purification.
Step 2: Amide Coupling
-
In a separate flask, dissolve 2-fluoro-4-iodoaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere.
-
Cool the aniline solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the aniline solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-fluoro-4-iodophenyl)-2,6-dichloro-4-fluorobenzamide.
| Parameter | Condition 1 (Acyl Chloride) | Condition 2 (EDC/HOBt) | Condition 3 (HATU) |
| Coupling Reagent | Oxalyl Chloride/DMF (cat.) | EDC/HOBt | HATU |
| Base | Pyridine | DIPEA | DIPEA |
| Solvent | DCM | DMF | DMF |
| Temperature | 0 °C to RT | 0 °C to RT | RT |
| Typical Yield | 75-90% | 60-85% | 80-95% |
Table 1: Representative conditions for the amide coupling of this compound.
Core Application II: Synthesis of Novel Antimicrobial Agents
The emergence of drug-resistant pathogens represents a significant global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Substituted benzamides have been identified as a promising class of compounds with potent antibacterial activity. For instance, derivatives of 2,6-difluorobenzamide have been shown to inhibit the bacterial cell division protein FtsZ.[7][8] The structural similarities and electronic properties of this compound make it an excellent starting point for the development of new FtsZ inhibitors or other antimicrobial compounds.
Scientific Rationale: Targeting Bacterial Cell Division
FtsZ is a highly conserved bacterial protein that is essential for cell division. Its inhibition leads to filamentation and ultimately cell death. The 2,6-dihalogenated benzamide scaffold has been shown to bind to a specific pocket on the FtsZ protein. The ortho-dihalo substitution pattern is critical for this interaction, and the nature of the halogen atoms can fine-tune the binding affinity and pharmacokinetic properties of the inhibitor.
Experimental Workflow: Synthesis of a Substituted Benzamide Library
A library of substituted benzamides can be readily synthesized from this compound to explore the structure-activity relationship (SAR) for antimicrobial activity.
Caption: Workflow for generating a benzamide library.
Protocol 2: Parallel Synthesis of a 2,6-Dichloro-4-fluorobenzamide Library
This protocol describes a parallel synthesis approach for generating a library of amide derivatives for antimicrobial screening.
Step 1: Preparation of Stock Solutions
-
Prepare a 0.5 M stock solution of 2,6-Dichloro-4-fluorobenzoyl chloride in anhydrous 1,4-dioxane.
-
Prepare 0.6 M stock solutions of a diverse set of primary and secondary amines in anhydrous 1,4-dioxane in a 96-well plate format.
-
Prepare a 1.0 M stock solution of diisopropylethylamine (DIPEA) in anhydrous 1,4-dioxane.
Step 2: Parallel Amide Coupling
-
To each well of a 96-well deep-well plate, add the amine stock solution (1.2 eq).
-
Add the DIPEA stock solution (2.0 eq) to each well.
-
Add the 2,6-dichloro-4-fluorobenzoyl chloride stock solution (1.0 eq) to each well.
-
Seal the plate and shake at room temperature for 16 hours.
Step 3: Work-up and Analysis
-
Quench the reactions by adding water to each well.
-
Extract the products by adding ethyl acetate to each well and shaking vigorously.
-
Separate the organic layer.
-
Analyze the crude products directly by LC-MS to confirm product formation and assess purity.
-
For promising hits, perform a larger scale synthesis and purification as described in Protocol 1.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound represents a powerful and versatile building block for the synthesis of a wide range of medicinally relevant compounds. Its unique substitution pattern provides a rigid scaffold that can be strategically employed in the design of potent and selective kinase inhibitors, as well as novel antimicrobial agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate in their drug discovery programs.
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BenchChem. (2025). Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds. Retrieved from BenchChem website.[9]
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Peko, K., et al. (2021). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 62(5), 715-721.[6]
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Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1163-1167.[7]
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ResearchGate. (n.d.). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition | Request PDF. Retrieved from ResearchGate.[8]
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ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from ResearchGate.[10]
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MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from MDPI.[11]
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Thareja, S. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 4(1), 221-226.[1]
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Mehta, S., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research, 64(4), 208-213.[12]
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Rastogi, S., et al. (2010). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 15(11), 8196-8207.[13]
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Gribble, G. W. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(2), 26.[14]
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2]
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Lito, P., et al. (2014). Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors. Cancer Cell, 25(5), 697-710.[3]
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Abdel-Wahab, B. F., et al. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(11), 1461.[15]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[16]
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Zhang, Z., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(52), 27188-27195.[17]
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Mickevičius, V., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(1), 232.[18]
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Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic Letters, 9(11), 2151-2154.[19]
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Akin, E. Y., et al. (2018). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 23(10), 2605.[]
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Thomas, A. A., et al. (2019). Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9 S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9 H,18 H-5,21:12,17-dimethenodibenzo[ e,k]pyrrolo[3,4- h][15]oxadiazacyclohexadecine-18,20(19 H)-dione, Ruboxistaurin (LY333531). ACS Chemical Neuroscience, 10(1), 246-251.[20]
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Zhang, C., et al. (2013). Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity. Molecular Cancer Therapeutics, 12(8), 1537-1547.[21]
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Grybaitė, B., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(23), 7167.[21]
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Chen, Z., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476.[22]
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The Strategic Utility of 2,6-Dichloro-4-fluorobenzoic Acid in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of available synthons, 2,6-dichloro-4-fluorobenzoic acid has emerged as a highly versatile and valuable intermediate. Its unique substitution pattern—a carboxylic acid flanked by two sterically demanding chlorine atoms and a fluorine atom at the para position—imparts a distinct reactivity profile that can be exploited to achieve a range of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the underlying scientific rationale for its use.
The Molecular Advantage: Understanding the Reactivity of this compound
The synthetic potential of this compound is rooted in the interplay of its functional groups. The carboxylic acid serves as a handle for a variety of transformations, including esterification and amidation, while the two chlorine atoms and the fluorine atom on the aromatic ring open the door to a host of cross-coupling and nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the halogens and the carboxylic acid deactivates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.
The steric hindrance imposed by the two ortho-chlorine atoms presents both a challenge and an opportunity. While it can slow down reactions at the carboxylic acid, it also provides a level of selectivity and can influence the conformation of the final products. The fluorine atom at the 4-position, a common feature in many bioactive molecules, can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
Core Applications and Detailed Protocols
This section delves into the key synthetic transformations where this compound serves as a pivotal building block. The provided protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The steric hindrance around the carboxylic acid of this compound necessitates the use of robust coupling agents to achieve efficient amidation.
Protocol: Synthesis of N-Aryl/Alkyl-2,6-dichloro-4-fluorobenzamides
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using common amide coupling reagents.
Table 1: Reagents and Typical Reaction Conditions for Amidation
| Reagent/Parameter | Condition | Rationale |
| Amine | 1.0 - 1.2 equivalents | |
| Coupling Reagent | EDC (1.2 equiv) & HOBt (1.2 equiv) or HATU (1.2 equiv) | EDC/HOBt and HATU are highly effective for sterically hindered acids and help to minimize racemization if chiral amines are used.[2][3] |
| Base | DIPEA or N-methylmorpholine (2.0 - 3.0 equiv) | A non-nucleophilic base is crucial to neutralize the acid formed during the reaction without competing with the amine nucleophile.[3] |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents are generally effective for amide coupling reactions. |
| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature. |
| Reaction Time | 12 - 24 hours | Steric hindrance may necessitate longer reaction times. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add the amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid can be used to mask its polarity, improve cell permeability, or to create prodrugs. The steric hindrance of this compound makes traditional Fischer esterification challenging, often requiring more forcing conditions or alternative methods.
Protocol: Synthesis of Alkyl 2,6-dichloro-4-fluorobenzoates
This protocol outlines a method for the esterification of this compound with an alcohol.
Table 2: Reagents and Conditions for Esterification
| Reagent/Parameter | Condition | Rationale |
| Alcohol | Large excess (can be used as solvent) | Drives the equilibrium towards the ester product. |
| Catalyst | Concentrated H₂SO₄ or SOCl₂ | A strong acid catalyst is required for Fischer esterification. Alternatively, conversion to the acid chloride with SOCl₂ followed by addition of the alcohol is a highly effective method for sterically hindered acids. |
| Temperature | Reflux | Higher temperatures are often necessary to overcome the steric hindrance. |
| Reaction Time | 12 - 48 hours | Reaction times can be long due to the sterically hindered nature of the carboxylic acid.[4] |
Step-by-Step Methodology (via Acid Chloride):
-
To a round-bottom flask, add this compound (1.0 equiv) and thionyl chloride (3.0 equiv).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture at reflux for 2-4 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of the desired alcohol (1.2 equiv) and triethylamine (1.5 equiv) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate to afford the crude ester, which can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The two chlorine atoms on the aromatic ring of this compound (or its ester/amide derivatives) serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are powerful tools for the formation of C-C and C-N bonds, respectively. The lower reactivity of aryl chlorides compared to bromides or iodides necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[5]
Workflow for Cross-Coupling Reactions
Protocol: Suzuki-Miyaura Coupling of an Ester of this compound
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an ester of this compound with a boronic acid.
Table 3: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Condition | Rationale |
| Aryl Boronic Acid | 1.2 - 1.5 equivalents | |
| Palladium Pre-catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Common and effective palladium sources. |
| Ligand | SPhos, XPhos, or RuPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands are essential for the activation of aryl chlorides.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | A strong base is required to facilitate the transmetalation step.[6] |
| Solvent | Toluene, Dioxane, or THF with water | The presence of water is often beneficial for the Suzuki-Miyaura reaction. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required for the coupling of aryl chlorides. |
Step-by-Step Methodology:
-
To a Schlenk flask, add the ester of this compound (1.0 equiv), the aryl boronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (10:1 ratio).
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite and wash with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash chromatography.
Synthesis of Heterocyclic Scaffolds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. For example, it can be a starting point for the synthesis of quinazolinones, a class of compounds with a broad range of biological activities.[7]
Synthetic Pathway to a Substituted Quinazolinone
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Experimental Protocols for 2,6-Dichloro-4-fluorobenzoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the handling and reactivity of 2,6-Dichloro-4-fluorobenzoic acid (DCFBA). As a halogenated benzoic acid, DCFBA is a valuable intermediate in pharmaceutical synthesis and fine chemical manufacturing.[1][2] This guide details its core physicochemical properties, critical safety protocols, and optimized, step-by-step experimental procedures for key synthetic transformations, including amide bond formation, esterification, and nucleophilic aromatic substitution (SNAr). Each protocol is supplemented with mechanistic insights, data tables, and workflow diagrams to ensure reproducibility and deepen understanding of the underlying chemical principles.
Compound Profile and Safety
This compound is a solid, crystalline compound with the molecular formula C₇H₃Cl₂FO₂ and a molecular weight of approximately 209.00 g/mol .[2] Its structure, featuring two sterically hindering chlorine atoms ortho to the carboxylic acid and a fluorine atom para, dictates its unique reactivity. The electron-withdrawing nature of the three halogen substituents significantly increases the acidity of the carboxylic acid compared to benzoic acid and activates the aromatic ring for certain types of reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 232275-55-7 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2][3] |
| Molecular Weight | 209.00 g/mol | [2] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 165-169 °C | Varies by supplier |
| Storage Temp. | 2-8°C, keep in a dry, cool place | [3][5] |
Critical Safety Precautions
Handling this compound requires strict adherence to safety protocols. The compound is classified as a hazardous substance.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[4][5] Work in a well-ventilated fume hood to avoid inhalation of dust.[5][6]
-
Handling: Avoid creating dust.[5][6] Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.[7]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Key Synthetic Transformations and Protocols
The reactivity of DCFBA is dominated by two main centers: the carboxylic acid group and the activated aromatic ring. The following protocols provide validated methods for its derivatization.
Amide Bond Formation via Acyl Chloride
This two-step protocol is a robust and classic method for synthesizing amides, particularly when dealing with less reactive amines. The initial conversion of the sterically hindered carboxylic acid to the highly reactive acyl chloride ensures the subsequent amination proceeds efficiently.
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent is chosen for its effectiveness in converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion and simplifies purification.
-
Anhydrous Conditions: The acyl chloride intermediate is highly reactive towards water and will hydrolyze back to the carboxylic acid. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.[8]
-
Base (Triethylamine, Et₃N): In the second step, a non-nucleophilic base is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.[8]
Experimental Protocol:
Step A: Synthesis of 2,6-Dichloro-4-fluorobenzoyl chloride
-
Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add this compound (1.0 eq.).
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq.) either neat or with a small amount of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 2,6-dichloro-4-fluorobenzoyl chloride is often used directly in the next step without further purification.
Step B: Amidation with a Primary or Secondary Amine
-
In a separate flame-dried flask under an inert atmosphere, dissolve the desired amine (1.1 eq.) and triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 2,6-dichloro-4-fluorobenzoyl chloride from Step A in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction completion using Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Table 2: Reagent Summary for Amide Formation
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 2.0 - 3.0 | Chlorinating Agent |
| Amine (R-NH₂) | 1.1 | Nucleophile |
| Triethylamine (Et₃N) | 1.2 | HCl Scavenger (Base) |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
Workflow Diagram: Amide Formation
Caption: Workflow for two-step amide synthesis.
Fischer-Speier Esterification
Esterification is a fundamental transformation of carboxylic acids. The Fischer-Speier method is an acid-catalyzed equilibrium process that is cost-effective and straightforward, making it suitable for large-scale synthesis.
Causality Behind Experimental Choices:
-
Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.
-
Excess Alcohol: The reaction is an equilibrium. According to Le Châtelier's principle, using the alcohol as the solvent (a large excess) drives the equilibrium towards the ester product. Alternatively, removal of the water byproduct can achieve the same result.
-
Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol:
-
To a round-bottom flask, add this compound (1.0 eq.) and the desired alcohol (e.g., methanol or ethanol, >20 eq., serving as the solvent).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction time typically ranges from 4 to 24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted starting material. Continue washing until CO₂ evolution ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.
-
Purification: The product can be purified by distillation (if liquid) or column chromatography.
Table 3: Reagent Summary for Fischer Esterification
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Alcohol (R-OH) | >20 (Solvent) | Nucleophile & Solvent |
| Sulfuric Acid (H₂SO₄) | ~0.05 | Catalyst |
| Ethyl Acetate | - | Extraction Solvent |
| Sodium Bicarbonate (aq.) | - | Neutralizing Agent |
Workflow Diagram: Fischer Esterification
Caption: Workflow for acid-catalyzed esterification.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in DCFBA allows for nucleophilic aromatic substitution. Contrary to typical leaving group trends in SN1/SN2 reactions, fluoride is an excellent leaving group in SNAr. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom, making the attached carbon highly electrophilic.[9][10] The electron-withdrawing chloro and carboxylate groups in the ortho and para positions further stabilize the negatively charged intermediate (Meisenheimer complex).[11]
Causality Behind Experimental Choices:
-
Polar Aprotic Solvent (DMSO): These solvents are excellent for SNAr reactions because they solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, increasing its effective reactivity.
-
Base (K₂CO₃): A base is required to deprotonate the carboxylic acid, forming the more electron-withdrawing carboxylate group, which further activates the ring. It also deprotonates the nucleophile if it is, for example, a secondary amine.
-
Elevated Temperature: Significant thermal energy is typically required to overcome the activation barrier for the nucleophilic attack on the aromatic ring.
Experimental Protocol:
-
In a sealable reaction vessel, combine this compound (1.0 eq.), the nucleophile (e.g., morpholine, 1.5-2.0 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Seal the vessel and heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid. This will typically cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 4: Reagent Summary for SNAr Reaction
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Nucleophile (e.g., Morpholine) | 1.5 - 2.0 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base |
| Dimethyl Sulfoxide (DMSO) | - | Polar Aprotic Solvent |
| 1 M Hydrochloric Acid (HCl) | - | Acidification for Work-up |
Workflow Diagram: SNAr Reaction
Sources
- 1. This compound | 232275-55-7 [chemicalbook.com]
- 2. This compound CAS#: 232275-55-7 [m.chemicalbook.com]
- 3. aobchem.com [aobchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Derivatization of 2,6-Dichloro-4-fluorobenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the derivatization of 2,6-Dichloro-4-fluorobenzoic acid, a compound of interest in pharmaceutical and chemical synthesis, for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this polar, non-volatile carboxylic acid presents significant chromatographic challenges, including poor peak shape and thermal instability.[1][2] This guide explores the underlying principles of derivatization and offers detailed, validated protocols for three primary methods: silylation, methylation, and pentafluorobenzylation. By converting the analyte into a more volatile and thermally stable derivative, these methods enable improved chromatographic resolution, sensitivity, and accurate quantification.
Introduction: The Analytical Challenge
This compound is a key building block in the synthesis of various chemical and pharmaceutical compounds. Accurate identification and quantification are critical for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high resolution and definitive identification.[3] However, the inherent properties of carboxylic acids, such as this compound, hinder direct GC-MS analysis. The presence of the carboxylic acid functional group leads to high polarity and the ability to form hydrogen bonds, resulting in low volatility.[2][4] When injected into a hot GC inlet, such compounds often exhibit poor chromatographic performance, characterized by broad, tailing peaks, or may even undergo thermal degradation, compromising analytical accuracy.[1][5]
Derivatization is a chemical modification process that converts the analyte into a product with properties more suitable for a given analytical method.[2] For GC analysis of carboxylic acids, the primary goal is to mask the polar carboxyl group by replacing the active hydrogen atom.[1][4] This transformation reduces polarity and hydrogen bonding, thereby increasing the compound's volatility and thermal stability, leading to sharp, symmetrical peaks and reproducible results.[6]
Choosing the Optimal Derivatization Strategy
The selection of a derivatization reagent depends on the analyte's structure, the sample matrix, required sensitivity, and available instrumentation. For this compound, three main strategies are highly effective: Silylation, Alkylation (specifically Methylation), and Pentafluorobenzylation.
Caption: Decision workflow for selecting a derivatization method.
Comparison of Key Derivatization Methods
| Parameter | Silylation (e.g., BSTFA) | Methylation (e.g., BF₃/Methanol) | Pentafluorobenzylation (PFBBr) |
| Principle | Replaces active hydrogen with a trimethylsilyl (-TMS) group. | Converts carboxylic acid to its methyl ester.[7][8] | Forms a pentafluorobenzyl (-PFB) ester.[9] |
| Reagent | BSTFA, MSTFA (+/- TMCS catalyst) | BF₃ in Methanol, Trimethylsilyldiazomethane | Pentafluorobenzyl Bromide (PFBBr) |
| Advantages | Versatile, powerful reagents. Volatile byproducts are easily separated.[10] | Forms stable derivatives. Reagents are relatively safe and inexpensive.[7][11] | Creates derivatives with high electron-capturing ability, ideal for sensitive detection (ECD or NCI-MS).[9][12] |
| Disadvantages | Derivatives are sensitive to moisture. Reagents can be corrosive to GC columns over time.[13] | Can be slower than other methods. Diazomethane (alternative) is toxic and explosive.[7] | Reagent can be a lachrymator. Byproducts may need to be removed before analysis.[2] |
| Best For | General-purpose screening, when moisture can be excluded. | Routine quantitative analysis where derivative stability is key. | Ultra-trace analysis requiring maximum sensitivity. |
Detailed Application Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Silylation using BSTFA + 1% TMCS
Silylation is a robust and widely used method for derivatizing compounds with active hydrogens.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and the addition of Trimethylchlorosilane (TMCS) as a catalyst increases its reactivity, especially for more hindered compounds.[10]
Caption: Silylation of the target analyte with BSTFA.
Materials:
-
This compound sample
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane)
-
2 mL screw-cap vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for drying
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a clean, dry 2 mL vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., Acetonitrile) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to drive the reaction to completion.[10]
-
Reaction Incubation: Tightly cap the vial and vortex briefly to mix. Heat the vial at 60-70°C for 30-60 minutes in a heating block.[14] The optimal time and temperature may vary and should be confirmed by analyzing aliquots at different time points until the product peak area maximizes.[10]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol 2: Methylation using Boron Trifluoride-Methanol (BF₃-Methanol)
Esterification is a classic method to derivatize carboxylic acids.[7] Using a BF₃-Methanol reagent is a common and effective way to form stable methyl esters, avoiding the hazards associated with diazomethane.[8]
Caption: Methylation of the target analyte with BF₃-Methanol.
Materials:
-
This compound sample
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic extraction solvent (e.g., Hexane or Diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
2 mL screw-cap vials with PTFE-lined septa
-
Heating block
Step-by-Step Procedure:
-
Sample Preparation: Place 1-5 mg of the dried sample into a 2 mL vial.
-
Reagent Addition: Add 200 µL of 14% BF₃-Methanol reagent to the vial.
-
Reaction Incubation: Securely cap the vial and heat at 60-80°C for 15-30 minutes. A study on fluorobenzoic acids found derivatization to be effective within 24 hours at 64°C, indicating that reaction times can be optimized.[11]
-
Work-up and Extraction: Cool the vial to room temperature. Add 500 µL of deionized water and 500 µL of an organic solvent (e.g., Hexane). Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The sample is ready for injection. The final extract can be concentrated if necessary.
Protocol 3: Pentafluorobenzylation using PFBBr
This method is ideal for trace-level analysis due to the high electron-capture potential of the pentafluorobenzyl (PFB) group, which significantly enhances sensitivity in both electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.[9][15]
Caption: Pentafluorobenzylation of the target analyte with PFBBr.
Materials:
-
This compound sample
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Aqueous base catalyst (e.g., 10% K₂CO₃ solution or Diisopropylethylamine)
-
Solvent for extraction (e.g., Hexane)
-
2 mL screw-cap vials with PTFE-lined septa
-
Heating block
Step-by-Step Procedure:
-
Sample Preparation: Prepare an aqueous solution of the sample or dissolve the dried sample in a suitable solvent like acetone.
-
Reagent Addition: In a 2 mL vial, combine 200 µL of the sample solution with 50 µL of the base catalyst. Add 100 µL of the PFBBr solution. The derivatization is often performed under alkaline conditions to facilitate the reaction.[12]
-
Reaction Incubation: Cap the vial and heat at 60°C for 1 hour.
-
Work-up and Extraction: After cooling, add 500 µL of hexane and vortex for 1 minute to extract the PFB ester derivative.
-
Phase Separation and Cleaning: Allow the layers to separate. Transfer the organic (top) layer to a new vial. It may be beneficial to pass the extract through a small silica gel or florisil plug to remove excess reagent.
-
Analysis: The hexane extract is ready for GC-MS analysis.
Caption: Experimental workflow for the silylation protocol.
Typical GC-MS Parameters
The following parameters serve as a starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent[16] |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar[16] |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Inlet Temperature | 250 - 280°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 to 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10-20°C/min to 280-300°C, Hold: 5 min |
| MS System | Agilent 7000D TQ MS or equivalent[16] |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Derivatization | Presence of moisture in sample or reagents. | Ensure the sample is completely dry. Use anhydrous solvents and store reagents under inert gas.[14] |
| Insufficient reagent concentration or reaction time/temperature. | Use a molar excess of the reagent. Optimize reaction time and temperature by analyzing aliquots.[10] | |
| Broad or Tailing Peaks | Incomplete derivatization. | Re-evaluate the derivatization protocol for efficiency. |
| Active sites in the GC inlet liner or column. | Use a deactivated liner. Condition the column according to the manufacturer's instructions. | |
| Extraneous Peaks in Chromatogram | Byproducts from the derivatization reagent. | Prepare a reagent blank to identify artifact peaks.[10] For PFBBr, consider a clean-up step. |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on a robust and efficient derivatization step. Silylation with BSTFA, methylation with BF₃-Methanol, and pentafluorobenzylation with PFBBr are all highly effective methods. The choice among them should be guided by the specific analytical requirements, such as the need for ultra-high sensitivity (PFBBr), derivative stability (methylation), or general versatility (silylation). By following the detailed protocols and troubleshooting guidance provided in this note, researchers can achieve reliable, accurate, and reproducible quantification of this important chemical intermediate.
References
-
A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]
-
Bautz, J. A., et al. (1997). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Environmental Science & Technology, 31(11), 3249-3256. Retrieved from [Link]
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
-
Li, M., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]
-
Tsikas, D. (2021). Pentafluorobenzyl bromide—A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Molecules, 26(22), 7033. Retrieved from [Link]
-
Davis, B. (1977). Crown ether catalyzed derivatization of carboxylic acids and phenols with pentafluorobenzyl bromide for electron capture gas chromatography. Analytical Chemistry, 49(6), 832-834. Retrieved from [Link]
-
Al-Dirbashi, O. Y., et al. (2019). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Metabolites, 9(11), 258. Retrieved from [Link]
-
Wang, T., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution, 266(Pt 3), 115043. Retrieved from [Link]
-
A "Little" Mass Spec and Sailing. (n.d.). Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. Retrieved from [Link]
-
Place, B. K., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(21), 8106-8114. Retrieved from [Link]
-
Bugelytė, B., et al. (2018). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 29(4). Retrieved from [Link]
-
Abira, A., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174. Retrieved from [Link]
-
Yamashita, K., et al. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. SN Applied Sciences, 2(5), 856. Retrieved from [Link]
-
Pietrogrande, M. C., et al. (2014). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Atmospheric Environment, 96, 285-293. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
UCT, Inc. (n.d.). Derivatizing Reagents. Retrieved from [Link]
-
Schmidt, T. C., et al. (2013). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1272, 71-78. Retrieved from [Link]
-
Villas-Boas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85. Retrieved from [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
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Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
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Millan, M., et al. (2022). SAM GCMS identification of benzoic acid derivatized compared with the SAM-like GC run of benzoic acid derivatized measured in laboratory. ResearchGate. Retrieved from [Link]
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Liu, J., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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Agilent Technologies. (2020). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
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Lin, W. C., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A, 808(1-2), 221-231. Retrieved from [Link]
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Garg, U., & Zhang, Y. V. (2016). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 1378, 105-111. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]
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Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. Gas Chromatography. Retrieved from [Link]
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Application Note: High-Performance Analytical Strategies for the Quantification of 2,6-Dichloro-4-fluorobenzoic Acid
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 2,6-Dichloro-4-fluorobenzoic acid, a key intermediate in various synthetic pathways. We present detailed, validated protocols for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The guide is designed for researchers, scientists, and drug development professionals, offering insights into method selection, sample preparation, and data interpretation to ensure analytical integrity and reproducibility.
Introduction: The Analytical Imperative
This compound is a halogenated aromatic carboxylic acid. Its structural motifs are common in agrochemicals and pharmaceuticals, making it a critical building block in organic synthesis. Accurate and precise quantification is essential for reaction monitoring, purity assessment, quality control of starting materials, and stability studies. The choice of analytical method is dictated by the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation.[1] This guide compares three robust analytical techniques, explaining the rationale behind procedural steps to empower scientists to select and implement the most appropriate method for their needs.
Strategic Selection of Analytical Methods
The quantification of a polar, non-volatile compound like this compound can be approached through several chromatographic techniques. The decision process involves a trade-off between sensitivity, selectivity, speed, and instrument accessibility.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: As a workhorse of analytical chemistry, HPLC offers high resolution and sensitivity.[2] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For an aromatic carboxylic acid like our target, UV detection is highly effective due to the chromophoric nature of the benzene ring. This method is ideal for routine analysis, purity checks, and quantification in relatively clean sample matrices where high sensitivity is not the primary driver.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.[3] It is the method of choice for trace-level quantification in complex matrices (e.g., biological fluids, environmental samples). For acidic compounds, Electrospray Ionization (ESI) in negative mode is highly efficient. Recent LC-MS/MS methods can achieve detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range for fluorobenzoic acids.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds based on their volatility and partitioning between a gaseous mobile phase and a stationary phase.[5] Because this compound is not sufficiently volatile for direct GC analysis, a chemical derivatization step is mandatory.[3] This process converts the polar carboxylic acid group into a less polar, more volatile ester. While requiring an additional sample preparation step, GC-MS provides excellent sensitivity and is a powerful tool, particularly for identifying and quantifying volatile or semi-volatile impurities.[6]
Caption: Decision workflow for selecting an analytical method.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is critical to minimize matrix effects and prevent instrument contamination.[7] For complex samples, Solid-Phase Extraction (SPE) is a highly effective technique for isolating and concentrating the analyte of interest.[8]
Protocol: Solid-Phase Extraction (SPE)
This protocol is designed to extract this compound from an aqueous matrix. The principle relies on retaining the analyte on a solid sorbent while interferences are washed away, followed by elution with a small volume of organic solvent.
Caption: General workflow for Solid-Phase Extraction (SPE).
Step-by-Step Methodology:
-
Cartridge Selection: Use a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge. This type of sorbent provides excellent retention for a wide range of compounds.[6]
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Preparation: Acidify the aqueous sample to a pH of 2-3 with formic or phosphoric acid. This ensures the carboxylic acid group is protonated, maximizing its retention on the reversed-phase sorbent.
-
Loading: Load 10-100 mL of the prepared sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other hydrophilic impurities.
-
Elution: Elute the retained this compound with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC analysis or the derivatization solvent for GC analysis.
Analytical Protocols and Performance
The following protocols provide a starting point for method development and must be validated for the specific application and matrix.[9]
Method 1: Quantification by HPLC-UV
This method is well-suited for routine analysis of this compound in samples such as reaction mixtures or formulation assays.[1]
Instrumentation & Conditions:
| Parameter | Setting | Rationale |
| HPLC System | Standard HPLC or UHPLC system with UV/DAD detector | Provides robust and reliable separation and detection. |
| Column | C18 reverse-phase, 150 x 4.6 mm, 5 µm | Industry standard for separating non-polar to moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic aqueous phase suppresses ionization of the analyte for better peak shape. |
| Gradient | 60% A / 40% B, isocratic | A simple isocratic method is often sufficient for clean samples and provides stable retention times. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| UV Detection | 230 nm | Aromatic compounds typically exhibit strong absorbance in this region. A full scan (200-400nm) should be run initially to determine the absorbance maximum. |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol or acetonitrile. Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample with the mobile phase to fall within the calibration range. If necessary, use the SPE protocol above.
-
Analysis: Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from this curve.
Method 2: High-Sensitivity Quantification by LC-MS/MS
This method is designed for trace-level analysis and offers exceptional selectivity.[4]
Instrumentation & Conditions:
| Parameter | Setting | Rationale |
| LC System | UHPLC system coupled to a triple quadrupole mass spectrometer | UHPLC provides fast, high-resolution separations. A triple quad is essential for MRM scans. |
| Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm | Smaller dimensions are suited for the lower flow rates of LC-MS and provide high efficiency.[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid is a volatile buffer compatible with mass spectrometry. |
| Gradient | Start at 95% A, ramp to 5% A over 4 minutes | A gradient is necessary to elute the analyte efficiently while separating it from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is ideal for polar compounds; negative mode is highly effective for deprotonating carboxylic acids.[4] |
| MRM Transitions | Precursor Ion (Q1): m/z 207/209Product Ion (Q3): m/z 163/165 (tentative, loss of CO2) | The precursor corresponds to the [M-H]⁻ ion. The chlorine isotope pattern (approx. 3:1 ratio for one Cl, 9:6:1 for two Cl) should be visible. The product ion results from fragmentation (e.g., loss of carboxyl group) and must be optimized via infusion. |
Protocol:
-
Standard Preparation: Prepare a stock solution (1 mg/mL) and perform serial dilutions in 50:50 water:acetonitrile to create calibration standards, typically in the ng/mL to low µg/mL range.
-
Sample Preparation: Use the SPE protocol for complex matrices. Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase.
-
Optimization: Infuse a standard solution directly into the mass spectrometer to optimize the precursor and product ions for the Multiple Reaction Monitoring (MRM) transitions and to set collision energy.
-
Analysis & Quantification: Inject standards and samples. Quantify using the calibration curve based on the area of the specific MRM transition peak.
Method 3: GC-MS following Derivatization
This method is an alternative to LC-based approaches and is highly sensitive.
Caption: Workflow for derivatization prior to GC-MS analysis.
Instrumentation & Conditions:
| Parameter | Setting | Rationale |
| GC System | Gas chromatograph with a mass selective detector (MSD) | Standard equipment for GC-MS analysis. |
| Column | DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity column suitable for general-purpose analysis of a wide range of compounds. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 80°C (hold 1 min), ramp at 15°C/min to 280°C | Temperature program designed to separate the analyte from solvent and other components. |
| Carrier Gas | Helium, constant flow | Inert carrier gas standard for GC-MS. |
| Ionization | Electron Ionization (EI), 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition | Scan Mode (for identification) or SIM Mode (for quantification) | Selected Ion Monitoring (SIM) significantly enhances sensitivity by monitoring only specific ions of interest.[10] |
Protocol:
-
Derivatization: Take the dried residue from sample preparation. Add 200 µL of 14% Boron Trifluoride in Methanol (BF₃·MeOH). Seal the vial and heat at 60°C for 30 minutes to form the methyl ester.
-
Extraction: After cooling, add 1 mL of water and 500 µL of hexane. Vortex vigorously. Allow the layers to separate and transfer the upper hexane layer to a GC vial.
-
Standard Preparation: Derivatize the calibration standards in the same manner as the samples.
-
Analysis & Quantification: Inject the prepared standards and samples. For quantification, use SIM mode, monitoring the molecular ion and key fragment ions of the derivatized analyte.
Method Validation and Performance Comparison
Any analytical method must be validated to ensure it is fit for purpose.[11] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[9]
The table below summarizes the expected performance characteristics for the described methods, based on data for structurally similar compounds.[1][3][4]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Limit of Quantitation (LOQ) | 150 - 300 ng/mL | 0.05 - 15 ppb (ng/mL) | 5 - 50 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 5% | < 10% |
| Selectivity | Moderate to High | Very High | Very High |
Conclusion
The quantification of this compound can be reliably achieved using HPLC-UV, LC-MS/MS, or GC-MS. The choice of method should be guided by the specific analytical challenge. HPLC-UV provides a robust and straightforward approach for routine analysis. For demanding applications requiring high sensitivity and selectivity in complex matrices, LC-MS/MS is the superior technique. GC-MS offers a powerful alternative, especially when coupled with a validated derivatization procedure. Each protocol presented here serves as a solid foundation for developing a fully validated method tailored to meet the rigorous demands of scientific research and industrial drug development.
References
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- Benchchem. A Comparative Guide to GC-MS and LC-MS Methods for Fluorobenzoic Acid Analysis.
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- Chitlange, S. S., et al. (2011). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Education.
- Santhiya, N., & Ramasamy, M. (2019). GC-MS analysis of bioactive compounds from Freshwater mussels of Parreysia corrugata (Muller 1774) and their pharmacological activities. Journal of Drug Delivery and Therapeutics, 9(4-A), 155-158.
- MARLAP Manual (2004). Volume II: Chapter 12, Laboratory Sample Preparation.
- Benchchem. A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.
- Popa, D. E., et al. (2011). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 73(4), 125-134.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide Quantification.
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Application Note: A Robust HPLC-UV Method for the Quantification of 2,6-Dichloro-4-fluorobenzoic Acid
Abstract
This application note details a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-Dichloro-4-fluorobenzoic acid. This compound is a key intermediate in various synthetic processes, and its purity must be rigorously controlled.[1][2] The described method utilizes a standard C18 stationary phase with a UV detector, providing a straightforward and reliable analytical solution for researchers, scientists, and drug development professionals. The rationale behind the selection of chromatographic parameters is discussed, grounding the protocol in fundamental chromatographic theory to ensure reproducibility and facilitate troubleshooting.
Scientific Principles and Method Rationale
The successful development of an HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.[3] this compound is a halogenated aromatic carboxylic acid. Its key characteristics influencing the chromatographic approach are:
-
Acidity: The carboxylic acid moiety is ionizable. The acidity (pKa) of similar halogenated benzoic acids suggests a pKa value in the range of 2-4. To ensure consistent retention and achieve sharp, symmetrical peaks, the analysis must be conducted at a pH where the analyte is in a single, non-ionized form.[4][5] By setting the mobile phase pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid group remains protonated (neutral), enhancing its hydrophobicity and retention on a reversed-phase column.[4][6]
-
Hydrophobicity: The presence of the dichlorinated benzene ring makes the molecule relatively non-polar, making it an ideal candidate for reversed-phase chromatography. A C18 (octadecylsilyl) stationary phase provides a highly hydrophobic surface for effective retention and separation from more polar impurities.
-
UV Absorbance: The aromatic ring is a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. A wavelength maximum (λ-max) is typically observed in the 210-280 nm range for benzoic acid derivatives, providing a clear signal for quantification.
Based on these principles, a reversed-phase method with an acidified mobile phase and UV detection was selected as the most logical and robust approach.
Caption: Logic diagram for HPLC method development.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (Type I, 18.2 MΩ·cm)
-
Reagents: Phosphoric Acid (ACS Grade, ~85%) or Formic Acid (LC-MS Grade)
-
Filters: 0.45 µm PTFE or Nylon syringe filters for sample preparation.
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good efficiency and resolution for this type of analyte. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid | The organic/aqueous ratio provides optimal retention. Phosphoric acid adjusts the pH to ~2.5 to suppress analyte ionization.[5][7][8] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 220 nm | Provides high sensitivity for the aromatic analyte. A diode array detector can be used to confirm peak purity. |
| Injection Volume | 10 µL | A standard volume to ensure good peak shape and reproducibility. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
Step-by-Step Protocols
Mobile Phase Preparation (1 L)
-
Carefully measure 400 mL of deionized water into a 1 L solvent bottle.
-
Using a pipette, add 1.0 mL of concentrated Phosphoric Acid to the water and mix thoroughly.
-
Add 600 mL of Acetonitrile to the bottle.
-
Cap the bottle and sonicate for 10-15 minutes to degas the solution.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10.0 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Methanol and sonicate for 5 minutes to dissolve the solid completely.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Methanol and mix thoroughly by inverting the flask 15-20 times. This is the stock solution.
-
Further dilutions can be made from this stock solution using the mobile phase as the diluent to prepare calibration standards.
Sample Preparation
-
Accurately weigh a sample containing an estimated 10 mg of this compound into a 100 mL volumetric flask.
-
Follow steps 2-4 from the standard preparation protocol.
-
Prior to injection, filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 0.5 mL of filtrate.
HPLC Analysis Workflow
-
Set up the HPLC system according to the conditions in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and check system suitability.
-
Inject the prepared sample solutions.
-
Integrate the peak area of the analyte for quantification.
Caption: Experimental workflow from preparation to reporting.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10][11] Before analyzing samples, a system suitability test (SST) must be performed.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, indicating good column performance and no unwanted secondary interactions.[12] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. A higher number indicates sharper peaks. |
| RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the injector and system. |
This method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness as per ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[9][11][13]
Conclusion
The RP-HPLC method described provides a simple, robust, and reliable means for the quantitative determination of this compound. The method is based on sound chromatographic principles, utilizing a common C18 column and an acidified mobile phase to ensure excellent peak shape and reproducibility. This application note serves as a comprehensive guide for routine quality control analysis in research and industrial settings.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. Accessed January 12, 2026. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed January 12, 2026. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Accessed January 12, 2026. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed January 12, 2026. [Link]
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International Council for Harmonisation. Quality Guidelines. Accessed January 12, 2026. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Accessed January 12, 2026. [Link]
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Agilent Technologies. Understanding the Latest Revisions to USP <621>. Accessed January 12, 2026. [Link]
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LCGC International. Are You Sure You Understand USP <621>? Accessed January 12, 2026. [Link]
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Mastelf. How to Prepare and Optimise HPLC Mobile Phases. Accessed January 12, 2026. [Link]
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Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Accessed January 12, 2026. [Link]
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Agilent Technologies. Control pH During Method Development for Better Chromatography. Accessed January 12, 2026. [Link]
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LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Accessed January 12, 2026. [Link]
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Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Accessed January 12, 2026. [Link]
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AOBChem. This compound. Accessed January 12, 2026. [Link]
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U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Accessed January 12, 2026. [Link]
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SIELC Technologies. Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. Accessed January 12, 2026. [Link]
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Application Notes & Protocols: The Strategic Use of 2,6-Dichloro-4-fluorobenzoic Acid and its Analogs in Agrochemical Synthesis
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Role of Halogenated Aromatic Acids in Modern Agrochemicals
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds is a cornerstone of modern agrochemical design. These elements profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. 2,6-Dichloro-4-fluorobenzoic acid is a prime example of a highly functionalized aromatic building block, or synthon, possessing a distinct substitution pattern. The ortho-dichloro arrangement (at positions 2 and 6) creates significant steric hindrance that can lock the molecule into a preferred conformation, a critical factor for precise interaction with biological targets. The fluorine atom at the para-position (position 4) often enhances metabolic stability and can serve as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions.
While this compound itself is a commercially available synthon[1], its direct and widespread application as a key intermediate in the synthesis of major, named commercial agrochemicals is not extensively documented in public-domain literature. However, its structural motifs are present in numerous market-leading products, and its analogs, such as 2-chloro-4-fluorobenzoic acid, are pivotal intermediates.[2][3][4]
This guide, therefore, serves a dual purpose. It will first elucidate the fundamental principles governing the use of such halogenated benzoic acids. Second, it will provide detailed, field-proven protocols using the closely related and industrially significant analog, 2-chloro-4-fluorobenzoic acid , to demonstrate the key synthetic transformations this class of molecules undergoes, particularly in the creation of potent herbicides.
Section 1: The Strategic Importance of the Dichloro-Fluoro Substitution Pattern
The efficacy of an agrochemical is intimately linked to its molecular architecture. The specific placement of halogen atoms on a benzoic acid ring is a deliberate choice to impart desired characteristics.
-
The 2,6-Dihalogen Motif: This pattern, as seen in the precursors to benzoylurea insecticides like Teflubenzuron (derived from 2,6-difluorotoluene)[5], forces the carboxamide group out of the plane of the aromatic ring. This fixed torsional angle is often crucial for fitting into the active site of the target enzyme, in this case, chitin synthase. This principle suggests that this compound is an ideal candidate for developing novel insecticides or fungicides where molecular conformation is key.
-
The Para-Fluoro Group: A fluorine atom at the 4-position is a common feature in many active ingredients. It is a strong electron-withdrawing group, which can activate the ring for SNAr reactions, making it a valuable site for linking different molecular fragments. For instance, in the synthesis of diphenyl ether herbicides, a para-fluoro substituent on one of the rings serves as an excellent leaving group when reacted with a phenoxide.[2] 2-chloro-4-fluorobenzoic acid is a key intermediate for the herbicide Saflufenacil, highlighting the industrial relevance of this structural arrangement.[6]
Section 2: Representative Synthetic Application: Synthesis of a Diphenyl Ether Herbicide Intermediate
To illustrate a core synthetic application for this class of compounds, this section details a protocol for a Williamson ether synthesis to create a diphenyl ether linkage. This reaction is fundamental in the synthesis of many herbicides that act as Protoporphyrinogen Oxidase (PPO) inhibitors. We will use 2-chloro-4-fluorobenzoic acid as our model starting material, as its utility in this area is well-established.[2][6]
The overall workflow involves the activation of the carboxylic acid to facilitate the subsequent nucleophilic aromatic substitution reaction.
Caption: General workflow for diphenyl ether synthesis.
Protocol 2.1: Activation of 2-Chloro-4-fluorobenzoic Acid via Acyl Chloride Formation
Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a critical first step. The acyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by the phenoxide in the subsequent step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Materials:
-
2-Chloro-4-fluorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)
-
-
Equipment:
-
Round-bottom flask with reflux condenser and gas outlet/scrubber (for HCl and SO₂)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Argon), charge a dry round-bottom flask with 2-chloro-4-fluorobenzoic acid (e.g., 10.0 g, 57.3 mmol) and anhydrous toluene (100 mL).
-
Add a catalytic amount of DMF (2 drops) to the suspension.
-
Slowly add thionyl chloride (e.g., 6.3 mL, 85.9 mmol) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Once the reaction is complete (the solution should become clear), cool the mixture to room temperature.
-
Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-fluorobenzoyl chloride is a yellow oil or low-melting solid and is typically used in the next step without further purification.
-
Protocol 2.2: Synthesis of a Diphenyl Ether via Nucleophilic Aromatic Substitution (SNAr)
Rationale: This step forms the core diphenyl ether linkage. The reaction proceeds via an SNAr mechanism where the phenoxide anion attacks the carbon atom bearing the fluorine. This position is activated by the electron-withdrawing nitro group (in the model reactant) and the chloro- and carboxyl- groups. Anhydrous potassium carbonate is a suitable base to deprotonate the phenol in-situ. A polar aprotic solvent like DMF is ideal as it solvates the cation (K⁺) but not the nucleophile (phenoxide), enhancing its reactivity.
-
Materials:
-
Crude 2-chloro-4-fluorobenzoyl chloride (from Protocol 2.1) (1.0 eq)
-
4-Nitrophenol (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Equipment:
-
Three-neck round-bottom flask with thermometer and inert gas inlet
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Charge a dry three-neck flask with 4-nitrophenol (e.g., 7.96 g, 57.3 mmol), anhydrous potassium carbonate (e.g., 19.8 g, 143.2 mmol), and anhydrous DMF (150 mL) under an inert atmosphere.
-
Heat the mixture to 80°C with vigorous stirring for 30 minutes to ensure formation of the potassium phenoxide.
-
Prepare a solution of the crude 2-chloro-4-fluorobenzoyl chloride (approx. 57.3 mmol) in a small amount of anhydrous DMF (20 mL).
-
Add the acyl chloride solution dropwise to the heated phenoxide mixture over 30 minutes. An exotherm may be observed.
-
After the addition is complete, raise the temperature to 120-130°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water (500 mL) with stirring.
-
The solid product will precipitate. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50-60°C.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
| Parameter | Protocol 2.1 | Protocol 2.2 |
| Key Reagents | 2-chloro-4-fluorobenzoic acid, SOCl₂ | Acyl chloride, 4-Nitrophenol, K₂CO₃ |
| Solvent | Toluene | DMF |
| Temperature | 80-90°C (Reflux) | 120-130°C |
| Reaction Time | 2-3 hours | 4-6 hours |
| Expected Yield | >95% (crude) | 80-90% (after purification) |
| Product Purity | Used crude | >98% (by HPLC) |
Section 3: Potential Synthetic Pathways for this compound
Based on its structure, this compound can be envisioned as a starting material for several classes of agrochemicals. The following are logical, high-potential synthetic routes.
Hypothetical Pathway 1: Synthesis of Novel Benzamides
Benzamides are a critical class of agrochemicals, including fungicides and the blockbuster anthranilic diamide insecticides. The conversion of a carboxylic acid to an amide is a fundamental and robust transformation.
Caption: General pathway for Benzamide synthesis.
A general protocol would follow the two-step process described in Section 2, first forming the acyl chloride (Protocol 2.1) and then reacting it with a chosen primary or secondary amine in the presence of a non-nucleophilic base (like triethylamine) in a solvent like dichloromethane (DCM) at 0°C to room temperature. The specific amine used would be dictated by the design of the target agrochemical.
Hypothetical Pathway 2: Synthesis of Benzoylurea Insecticides
The 2,6-dihalogen pattern is a hallmark of benzoylurea insecticides, which are potent insect growth regulators.[5] The synthesis requires a 2,6-dihalogenated benzamide, which is then coupled with a substituted isocyanate.
Caption: Potential pathway to Benzoylurea insecticides.
This multi-step synthesis would first involve converting the starting acid into the primary amide, 2,6-dichloro-4-fluorobenzamide. This could be achieved by reacting the acyl chloride with concentrated ammonium hydroxide. The resulting amide would then be deprotonated with a strong base and reacted with a substituted phenyl isocyanate in an anhydrous solvent to yield the final benzoylurea product.
Conclusion
Halogenated benzoic acids are indispensable tools in the arsenal of the agrochemical synthesis chemist. While this compound does not have a widely publicized role as a direct precursor to a major commercial pesticide, its structural features—the sterically demanding 2,6-dichloro pattern and the reactive 4-fluoro position—make it a highly valuable and versatile synthon for research and development. The principles and protocols demonstrated using its close analog, 2-chloro-4-fluorobenzoic acid, are directly applicable and provide a robust framework for leveraging these powerful building blocks in the discovery of next-generation herbicides, insecticides, and fungicides.
References
-
AOBChem. This compound. Available from: [Link]
- Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Zhu, X., et al. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 2022.
-
Jiangxi Yongfang Technology Co., Ltd. 2,6-Dichlorobenzonitrile. Available from: [Link]
-
Patsnap Eureka. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Available from: [Link]
- Google Patents. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
- Yang, S., et al. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 2023.
Sources
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- 3. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 4. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kinsotech.com [kinsotech.com]
Part 1: Mechanistic Principles and Strategic Considerations
An In-Depth Guide to the Reaction of 2,6-Dichloro-4-fluorobenzoic Acid with Amines: Protocols and Mechanistic Insights
For researchers and professionals in drug development, the strategic functionalization of halogenated aromatic scaffolds is a cornerstone of modern medicinal chemistry. This compound is a particularly valuable building block, offering multiple reaction sites that can be selectively addressed to build molecular complexity. The introduction of amine functionalities onto this core structure is a critical transformation, yielding substituted anthranilic acid derivatives that serve as precursors to a wide array of pharmacologically active heterocycles and complex molecules.
This technical guide provides a comprehensive overview of the primary methodologies for reacting this compound with amines. We will explore the underlying mechanistic principles, offer detailed, field-tested protocols, and present a comparative analysis to aid in strategic decision-making for your specific synthetic challenges.
The reactivity of this compound is governed by the electronic and steric environment of its three halogen substituents. The choice of reaction pathway depends largely on which C-X bond is targeted for substitution. Two primary strategies are employed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free, method for functionalizing electron-deficient aromatic rings.[1] The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing carboxylic acid group, along with the inductive effects of the halogens, activates the ring, making it susceptible to attack by a nucleophile (the amine).
Regioselectivity: In SNAr reactions on polyhalogenated, activated rings, fluoride is typically the most facile leaving group. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex. Therefore, under SNAr conditions, amines will preferentially displace the fluorine atom at the C4 position. The ortho-dichloro arrangement also provides significant steric hindrance, further disfavoring attack at the C2 or C6 positions.
Palladium-Catalyzed Buchwald-Hartwig Amination
For the substitution of the more robust C-Cl bonds, the Buchwald-Hartwig amination is the method of choice.[2][3] This cross-coupling reaction utilizes a palladium catalyst, typically complexed with bulky, electron-rich phosphine ligands, to form a C-N bond between an aryl halide and an amine.[2][4]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The aryl chloride adds to a Pd(0) species, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, releasing the desired N-aryl amine product and regenerating the active Pd(0) catalyst.[4]
This method is exceptionally versatile, with a broad substrate scope that includes primary and secondary amines.[5] However, the reaction of aryl chlorides can be challenging due to the strength of the C-Cl bond, often requiring specialized ligands and carefully optimized conditions to achieve high yields.[4]
// Cycle Edges Pd0 -> OxAdd [label=" + Ar-Cl"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Amine_Coord [label=" + HNR₂\n - Base-H⁺Cl⁻"]; Amine_Coord -> PdII_Amido; PdII_Amido -> ReductElim; ReductElim -> Pd0; ReductElim -> Product_Out [style=dashed, arrowhead=none]; } Caption: The catalytic cycle for Buchwald-Hartwig amination.
Strategic Choice of Method
The decision between SNAr and Buchwald-Hartwig amination is a critical strategic choice dictated by the desired final product.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Target Site | C4-F bond (preferentially) | C2/C6-Cl bonds |
| Catalyst | Typically none required (metal-free) | Palladium catalyst with a phosphine ligand |
| Conditions | Often requires elevated temperatures (80-150 °C) | Moderate to high temperatures (80-120 °C) |
| Amine Scope | Good for strong nucleophiles (aliphatic amines) | Very broad; effective for both aliphatic and aromatic amines |
| Key Advantage | Operational simplicity, cost-effective | Broad substrate scope, high functional group tolerance |
| Key Challenge | Limited to activated systems and strong nucleophiles | Requires inert atmosphere, catalyst/ligand optimization |
Part 2: Experimental Protocols
The following protocols are provided as robust starting points for the amination of this compound. Optimization may be necessary depending on the specific amine substrate.
Protocol 1: SNAr Reaction for Selective C4-F Bond Substitution
Objective: To synthesize 4-(substituted-amino)-2,6-dichlorobenzoic acid derivatives via selective displacement of the fluorine atom.
Materials:
-
This compound
-
Amine (e.g., Morpholine, Benzylamine) (1.2 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the benzoic acid). Add the desired amine (1.2 eq.) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water.
-
Acidification: While stirring, slowly acidify the aqueous mixture with 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a small amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Buchwald-Hartwig Amination for C2/C6-Cl Bond Substitution
Objective: To synthesize 2-(substituted-amino)-6-chloro-4-fluorobenzoic acid derivatives. Note: This reaction targets the more challenging C-Cl bond and requires careful control of inert conditions. Protecting the carboxylic acid may be necessary for some sensitive substrates but is often tolerated.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)[6]
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (2.0 - 2.5 equivalents)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Inert Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), the base (e.g., Cs₂CO₃, 2.0 eq.), and this compound (1.0 eq.) to a dry Schlenk tube.
-
Reagent Addition: Seal the tube with a septum. Remove from the glovebox (if used). Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 eq.).
-
Degassing (optional but recommended): Subject the sealed reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reactions involving aryl chlorides can be slow, requiring 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Part 3: Applications and Conclusion
The N-substituted aminobenzoic acids synthesized from this compound are highly valuable intermediates. They are frequently used in the construction of quinazolinones, acridones, and other heterocyclic systems that form the core of numerous therapeutic agents.[7] The ability to selectively functionalize either the C-F or C-Cl bonds provides a powerful tool for building diverse chemical libraries for drug discovery screening.
By understanding the distinct mechanisms of SNAr and Buchwald-Hartwig amination, researchers can strategically access different isomers and derivatives from a single, versatile starting material. The protocols provided herein serve as a reliable foundation for exploring the rich chemistry of this important scaffold.
References
-
Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Klapers, M., et al. (2005). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Gelman, D., et al. (2003). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed. Retrieved from [Link]
Sources
- 1. Ambeed [ambeed.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
esterification of 2,6-Dichloro-4-fluorobenzoic acid conditions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Topic: Esterification of 2,6-Dichloro-4-fluorobenzoic acid
This document provides a detailed technical guide on the esterification of this compound, a compound whose derivatives are of significant interest in medicinal chemistry and materials science. The inherent steric hindrance posed by the ortho-dichloro substitution presents a significant challenge to standard esterification procedures, necessitating carefully selected conditions and methodologies. This guide explores several robust protocols, delves into the mechanistic rationale behind them, and offers a comparative analysis to aid researchers in selecting the optimal strategy for their synthetic goals.
The Synthetic Challenge: Steric Hindrance
The esterification of a carboxylic acid typically proceeds via nucleophilic attack of an alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate. However, in the case of this compound, the two bulky chlorine atoms flanking the carboxylic acid group create significant steric congestion. This "ortho effect" sterically shields the electrophilic carbon, hindering the approach of the alcohol nucleophile and drastically reducing the rate of reaction under standard conditions.[1] Consequently, forcing conditions or alternative activation strategies are required to achieve efficient ester formation.
Methodologies and Protocols
Three primary strategies are presented, each with distinct advantages depending on the nature of the alcohol and the overall sensitivity of the substrate.
Protocol I: Forced-Condition Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium-driven process.[2] To overcome the steric barrier of this compound, the equilibrium must be aggressively shifted towards the product. This is achieved by using a large excess of the alcohol, which also serves as the solvent, a strong Brønsted or Lewis acid catalyst, and elevated temperatures to increase reaction kinetics.[3][4]
Principle: The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[2][5] The use of excess alcohol and heat, often at reflux, drives the reaction forward according to Le Châtelier's principle. The removal of water, a byproduct, can further enhance the yield.
Detailed Protocol: Synthesis of Methyl 2,6-Dichloro-4-fluorobenzoate
This protocol is adapted from a similar transformation of a sterically hindered dichlorinated benzoic acid.[6]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add a large excess of anhydrous methanol (e.g., 10-20 eq, serving as the solvent). While stirring, cautiously add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 5-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice water. c. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. d. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude ester can be purified by flash column chromatography on silica gel or by recrystallization.
Causality and Insights:
-
Excess Alcohol: Using the alcohol as the solvent ensures its concentration remains high, pushing the equilibrium towards the ester product.
-
Strong Acid: A catalyst like H₂SO₄ is essential to sufficiently activate the sterically hindered carbonyl group.[1]
-
Heat: Provides the necessary activation energy to overcome the high steric barrier.
-
Lewis Acid Catalysts: In some cases, Lewis acids like Zirconium(IV) or Hafnium(IV) salts can be effective and may offer milder conditions than strong Brønsted acids.[3][7]
Protocol II: Steglich Esterification
For substrates that are sensitive to harsh acidic conditions and high temperatures, the Steglich esterification offers a mild and effective alternative.[8][9] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more convenient water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11]
Principle: The carboxylic acid first reacts with the carbodiimide (DCC/EDC) to form a highly reactive O-acylisourea intermediate.[9] DMAP, a superior nucleophile compared to the alcohol, then intercepts this intermediate to form a reactive acylated pyridinium species ("active ester"). This species is highly electrophilic and readily reacts with the alcohol, even a sterically hindered one, to yield the desired ester. The carbodiimide is consumed by abstracting a molecule of water, forming a urea byproduct (DCU or EDU).[8][11]
Detailed Protocol: General Steglich Esterification
-
Reagent Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0°C, add EDC·HCl (1.2-1.5 eq) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: a. If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If using EDC, proceed directly to the next step. b. Dilute the reaction mixture with the organic solvent. c. Wash the organic phase sequentially with 1 M HCl (to remove residual DMAP and EDC), saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Causality and Insights:
-
Mild Conditions: The reaction proceeds at room temperature and under neutral pH, making it suitable for sensitive substrates.[10]
-
Role of DMAP: For sterically hindered acids, DMAP is crucial. It acts as an acyl transfer catalyst, preventing a competing side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[8][9]
-
Byproduct Removal: While effective, a key challenge is the removal of the urea byproduct. The use of EDC is often preferred in modern synthesis as its corresponding urea is water-soluble and can be easily removed during the aqueous workup.[12]
Protocol III: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful redox-condensation method for forming esters, particularly from secondary alcohols where it proceeds with a predictable inversion of stereochemistry.[13] It is also highly effective for coupling sterically hindered substrates.[14] The reaction involves a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Principle: The reaction is initiated by the PPh₃ attacking the azodicarboxylate, forming a betaine intermediate. This intermediate deprotonates the carboxylic acid to form a carboxylate anion and a protonated phosphonium species. The alcohol is then activated by this species, forming an alkoxyphosphonium salt. Finally, the carboxylate acts as a nucleophile, displacing the triphenylphosphine oxide in an Sₙ2 fashion to form the ester.[13][15]
Detailed Protocol: General Mitsunobu Esterification
-
Reagent Setup: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 eq), the alcohol (1.0 eq), and PPh₃ (1.5 eq) in an anhydrous solvent such as THF or toluene.
-
Reaction: Cool the solution to 0°C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise via syringe. The reaction is often accompanied by a color change. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: a. Concentrate the reaction mixture under reduced pressure. b. The primary challenge is the removal of the triphenylphosphine oxide and hydrazine byproducts.[15] Purification is almost always achieved via flash column chromatography. c. In some cases, precipitating the byproducts from a nonpolar solvent (e.g., diethyl ether/hexanes) prior to chromatography can be effective.
Causality and Insights:
-
High Reactivity: The Mitsunobu reaction activates the alcohol, not the carboxylic acid, making it a fundamentally different and often complementary approach to the Steglich method.
-
Steric Hindrance: This method is well-suited for hindered substrates, as the Sₙ2 displacement is highly effective.[14] Using sonication in conjunction with high concentrations has been shown to dramatically accelerate Mitsunobu reactions with hindered partners.[14]
-
Purification: The separation of the desired ester from stoichiometric amounts of byproducts can be challenging and often represents the main drawback of this method.
Comparative Analysis of Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Principle | Acid-catalyzed equilibrium | Carbodiimide activation | Redox condensation |
| Catalyst/Reagents | H₂SO₄, HCl, or Lewis Acids[7] | DCC/EDC, DMAP[8] | PPh₃, DEAD/DIAD[15] |
| Conditions | High temperature, excess alcohol | Room temperature, neutral pH | 0°C to room temperature, anhydrous |
| Advantages | Inexpensive reagents, scalable | Mild conditions, good for sensitive substrates[10] | Effective for hindered alcohols, stereoinversion[13] |
| Disadvantages | Harsh conditions, not for sensitive substrates | Stoichiometric byproducts (urea), cost of reagents | Stoichiometric byproducts (phosphine oxide), cost, purification challenges[15] |
| Best For | Simple, robust primary alcohols | Acid/base sensitive substrates, hindered acids | Secondary alcohols, challenging/hindered partners |
Visualizing the Mechanisms and Workflow
To better understand the underlying chemistry and decision-making process, the following diagrams illustrate the reaction pathways and a suggested workflow for method selection.
Caption: Fischer-Speier esterification mechanism.
Caption: Steglich esterification mechanism.
Caption: Workflow for selecting an esterification method.
Safety Precautions
-
Strong Acids (H₂SO₄, HCl): Highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Carbodiimides (DCC, EDC): DCC is a potent skin allergen and sensitizer. EDC is also a sensitizer. Avoid inhalation of dust and skin contact.
-
Mitsunobu Reagents (DEAD, DIAD): Azodicarboxylates are toxic and potentially explosive, especially DEAD. They should be handled with care, stored properly, and not subjected to shock or high heat. PPh₃ is an irritant.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvents from a sealed bottle. Handle all organic solvents in a well-ventilated fume hood.
References
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
- Seto, D., et al. (2024).
- Demir, A. S., et al. (2021). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
- Procter, D. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
-
Chemphile Vikrant. (2022). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. YouTube. [Link]
- Das, B., et al. (2006). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Molecules.
- Stadler, A., et al. (2002). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry.
- Saleem, M., et al. (2022).
- Martin, S. F., & Dodge, J. A. (1991). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
- G. A. Papaioannou, et al. (2020).
-
Wikipedia. Steglich esterification. [Link]
-
BYJU'S. Esterification. [Link]
- Khan, I., et al. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Organic Chemistry Portal. Steglich Esterification. [Link]
- CN107698711A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
- Reaxis.
- LibreTexts Chemistry. (2022). Chemistry of Esters.
-
Organic Chemistry Portal. Fischer Esterification. [Link]
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
-
Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. [Link]
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- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
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- 15. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Grignard Reactions Involving 2,6-Dichloro-4-fluorobenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Grignard Chemistry with Polyhalogenated Aromatic Carboxylic Acids
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, its application to highly functionalized molecules, such as 2,6-dichloro-4-fluorobenzoic acid, presents a series of challenges that require a carefully considered strategic approach. The inherent reactivity of the Grignard reagent as a strong nucleophile and a potent base dictates a high degree of chemoselectivity, which can be difficult to achieve in the presence of multiple reactive sites.[3][4]
The primary obstacle in utilizing this compound in a Grignard reaction is the presence of the acidic carboxylic acid proton. Grignard reagents will readily and irreversibly deprotonate carboxylic acids, quenching the reagent and preventing any desired nucleophilic addition.[5][6] Therefore, a protection strategy for the carboxylic acid group is not merely advantageous, but essential.
Furthermore, the presence of multiple halogen substituents introduces the challenge of regioselective Grignard reagent formation. The relative reactivity of aryl halides towards magnesium is generally I > Br > Cl > F. While the C-F bond is typically unreactive towards magnesium, the two C-Cl bonds are potential sites for Grignard formation. The ortho disposition of the chlorine atoms to the carboxylic acid (and to each other) can also influence reactivity due to steric and electronic effects.
This document provides a comprehensive guide to successfully employing this compound in Grignard-mediated transformations. It outlines a detailed, three-stage protocol encompassing:
-
Protection of the carboxylic acid functionality.
-
Formation of the Grignard reagent and subsequent reaction with an electrophile.
-
Deprotection to unveil the final product.
By understanding the underlying principles and meticulously following the outlined procedures, researchers can harness the synthetic power of the Grignard reaction for the derivatization of this valuable fluorinated building block.
Strategic Overview: A Three-Phase Approach
A successful Grignard reaction with this compound necessitates a sequential strategy. The following workflow diagram illustrates the key stages of this process.
Caption: Workflow for Grignard reaction involving this compound.
Part 1: Protection of the Carboxylic Acid Group
The selection of an appropriate protecting group is critical. It must be readily introduced, stable to the strongly basic and nucleophilic conditions of the Grignard reaction, and easily removed under conditions that do not compromise the integrity of the final product. For carboxylic acids, silyl esters, particularly the tert-butyldimethylsilyl (TBDMS) ester, offer an excellent choice due to their stability towards Grignard reagents and their facile cleavage under mild acidic or fluoride-mediated conditions.[7][8]
Protocol 1: TBDMS Ester Formation
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the TBDMS-protected this compound. The crude product can often be used in the next step without further purification.
Part 2: Grignard Reagent Formation and Reaction
With the acidic proton masked, the Grignard reagent can be formed at one of the C-Cl bonds. Strict anhydrous conditions are paramount for the success of this step.[9][10] All glassware must be flame- or oven-dried, and all solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Grignard Reaction and Quenching with an Electrophile (Example: Diethyl Ketone)
Materials:
-
TBDMS-protected this compound
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ketone
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.5 eq) in the three-necked flask and assemble the glassware. Flame-dry the apparatus under a stream of nitrogen.
-
Allow the apparatus to cool to room temperature.
-
Add a small crystal of iodine to the magnesium turnings. A purple vapor will be observed.
-
Add a small portion of a solution of the TBDMS-protected this compound (1.0 eq) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the appearance of a cloudy solution indicate the onset of the reaction. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.[11]
-
Once the reaction has initiated, add the remaining solution of the protected benzoic acid dropwise to maintain a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of diethyl ketone (1.1 eq) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Part 3: Deprotection and Final Product Isolation
The final step is the removal of the TBDMS protecting group to reveal the carboxylic acid. This is typically achieved under mild acidic conditions.
Protocol 3: TBDMS Deprotection
Materials:
-
Crude product from Protocol 2
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude product from the previous step in THF.
-
Add 1 M HCl and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution.
-
Carefully acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product. Further purification can be achieved by recrystallization.
Mechanism and Chemoselectivity
The overall transformation can be visualized by the following mechanistic pathway.
Caption: Simplified reaction mechanism.
The chemoselectivity of Grignard formation at a C-Cl bond in the presence of a C-F bond is well-established, with the former being significantly more reactive. The two ortho chlorine atoms are electronically similar, and Grignard formation may occur at either position.
Data Summary and Expected Outcomes
| Step | Reactants | Key Reagents | Expected Product | Typical Yield |
| Protection | This compound | TBDMSCl, Imidazole | TBDMS-protected benzoic acid | >95% |
| Grignard | Protected benzoic acid, Diethyl ketone | Mg, THF | TBDMS-protected alcohol | 60-80% |
| Deprotection | Protected alcohol | 1 M HCl | Final alcohol product | >90% |
Troubleshooting
-
Failure of Grignard reaction to initiate:
-
Cause: Inactive magnesium surface due to oxide layer; presence of moisture.
-
Solution: Use fresh, high-quality magnesium turnings. Crush some of the turnings in situ with a glass rod to expose a fresh surface. Ensure all glassware and solvents are scrupulously dry. A small amount of 1,2-dibromoethane can also be used as an activator.[2]
-
-
Low yield of Grignard reagent:
-
Incomplete deprotection:
-
Cause: Insufficient acid or reaction time.
-
Solution: Increase the concentration of HCl or prolong the reaction time. Gentle heating may also be beneficial.
-
Safety Precautions
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Handle only in a well-ventilated fume hood, away from ignition sources.[9]
-
Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. Always work under an inert atmosphere.
-
Corrosive Reagents: TBDMSCl and HCl are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Quora. (2019, May 18). Can a carboxylic acid react with a Grignard reagent? Retrieved from [Link]
-
Temple Jr., D. L., & Meyers, A. I. (1974). Syntheses via 2-oxazolines. III. Formation of substituted benzoic acids or esters utilizing the Grignard reagent of 2-(bromophenyl)-2-oxazolines. Journal of the American Chemical Society, 96(19), 6249–6250. [Link]
- Google Patents. (n.d.). EP0941982A2 - Process for synthesizing benzoic acids.
-
JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]
-
Chemistry World. (2018, March 23). Bizarre bimetallic compounds break C–F bonds. Retrieved from [Link]
-
Chemistry Online. (2022, October 31). Synthesis of benzoic acid from Grignard reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 05). 20.12 Protecting Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, March 27). dM-Dim for Carboxylic Acid Protection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 05). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
- Patsnap. (2018, August 03). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde.
-
University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ChemRxiv. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, April 7). Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 19 – The Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sato, F. - Organic Syntheses Procedure. Retrieved from [Link]
-
YouTube. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction. Retrieved from [Link]
-
Cambridge Open Engage. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, June 18). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. Retrieved from [Link]
-
University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]
Sources
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Application Notes & Protocols: A Deep Dive into the Reaction Kinetics of 2,6-Dichloro-4-fluorobenzoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-4-fluorobenzoic acid is a key building block in modern medicinal chemistry and materials science. Its unique substitution pattern—two ortho chloro groups and a para fluoro group—offers a versatile scaffold for synthesizing complex molecules. Understanding the reaction kinetics of this compound is paramount for optimizing synthetic routes, ensuring process safety, and predicting product stability. This document provides a comprehensive guide to studying the reaction kinetics of this compound, with a focus on a representative photodegradation process. We will delve into the theoretical underpinnings of reaction kinetics, provide detailed experimental protocols for kinetic analysis, and outline the necessary data interpretation to model the reaction behavior.
Introduction to this compound
This compound is a halogenated aromatic carboxylic acid. It serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals[1][2]. The reactivity of the molecule is dictated by the interplay of the electron-withdrawing carboxylic acid and halogen substituents on the benzene ring. The chlorine atoms can be sites for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, while the fluorine atom and the overall substitution pattern influence the molecule's electronic properties and stability. A thorough understanding of its reaction kinetics is essential for controlling reaction outcomes, maximizing yields, and minimizing byproduct formation in industrial applications.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 232275-55-7 | [2][3] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2][3] |
| Molecular Weight | 209.0 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8°C | [3] |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3].
Core Concepts in Reaction Kinetics
Before delving into the experimental protocols, it is essential to understand the fundamental principles of reaction kinetics.
-
Reaction Rate: The speed at which reactants are converted into products. It is typically expressed in terms of the change in concentration of a reactant or product per unit of time (e.g., M/s).
-
Rate Law: An equation that links the reaction rate with the concentrations of reactants. For a generic reaction A + B → C, the rate law is often in the form: Rate = k[A]ⁿ[B]ᵐ, where k is the rate constant, and n and m are the reaction orders with respect to A and B, respectively.
-
Order of Reaction: The exponent to which the concentration of a species is raised in the rate law. It determines how the reaction rate is affected by the concentration of that species. For instance, if a reaction is first-order with respect to a reactant, doubling its concentration will double the reaction rate.
-
Half-life (t₁/₂): The time required for the concentration of a reactant to decrease to half of its initial value.
-
Arrhenius Equation: Describes the temperature dependence of the rate constant: k = Ae^(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature.
Application Note: Kinetic Study of Photodegradation
Halogenated aromatic compounds are often subject to degradation under UV irradiation. Studying the photodegradation kinetics of this compound is crucial for determining its environmental fate and for developing stable pharmaceutical formulations. This section outlines a protocol to determine the kinetics of its photodegradation in an aqueous solution.
Experimental Objective
To determine the pseudo-first-order rate constant for the photodegradation of this compound in an aqueous solution under UVC (254 nm) irradiation.
Materials and Reagents
-
This compound (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase adjustment)
-
Phosphate buffer components (for pH control)
-
A suitable quenching agent (e.g., sodium thiosulfate)
Instrumentation
-
Photoreactor equipped with a UVC lamp (e.g., a 254 nm mercury lamp)
-
Stir plate and magnetic stir bars
-
Quartz reaction vessels (transparent to UV light)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
pH meter
-
Analytical balance
Experimental Workflow Diagram
Caption: Experimental workflow for the photodegradation kinetic study.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare a 1000 ppm stock solution of this compound in acetonitrile.
-
Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.0).
-
Prepare a working solution by diluting the stock solution with the buffer to a final concentration of 10 ppm. Note: The final concentration of acetonitrile should be low (<1%) to minimize its effect on the reaction.
-
-
Photoreaction:
-
Place 100 mL of the working solution into a quartz reaction vessel equipped with a magnetic stir bar.
-
Take an initial sample (t=0) before turning on the UV lamp.
-
Turn on the UVC lamp and start a timer. Ensure the solution is continuously stirred.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 1 mL) from the reaction vessel.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent or by placing it in the dark and on ice.
-
-
Sample Analysis:
-
Analyze the collected samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound. A reverse-phase C18 column is typically suitable for this analysis[5].
-
Analytical Methodology for Kinetic Monitoring
Accurate quantification of the reactant concentration over time is the cornerstone of any kinetic study. HPLC is a robust and widely used technique for this purpose.
Sample HPLC-UV Method
The following table provides a starting point for developing an HPLC method for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
Method Validation
The analytical method should be validated for linearity, accuracy, and precision to ensure reliable data. A calibration curve should be generated using standards of known concentrations.
Data Analysis and Kinetic Modeling
Determining the Order of Reaction
For many photodegradation reactions in dilute solutions where the concentration of other reactants (like water or reactive oxygen species) is in large excess, the reaction can be modeled using pseudo-first-order kinetics. The rate law is:
Rate = -d[C]/dt = k_obs[C]
Where:
-
[C] is the concentration of this compound.
-
k_obs is the observed pseudo-first-order rate constant.
Integrating this equation gives the relationship:
ln([C]t / [C]₀) = -k_obs * t
Where:
-
[C]t is the concentration at time t.
-
[C]₀ is the initial concentration at t=0.
Calculating the Rate Constant
-
Plot ln([C]t / [C]₀) versus time (t).
-
If the plot is linear, it confirms that the reaction follows pseudo-first-order kinetics.
-
Perform a linear regression on the data. The slope of the line will be equal to -k_obs. The rate constant, k_obs, will have units of time⁻¹ (e.g., min⁻¹).
Kinetic Analysis Workflow Diagram
Caption: Workflow for kinetic data analysis.
Troubleshooting and Considerations
-
Poor Linearity in Kinetic Plot: This may indicate that the reaction is not pseudo-first-order or that there are competing reactions. Consider analyzing for degradation products to understand the reaction pathway.
-
Inconsistent Results: Ensure consistent lamp intensity, temperature, and mixing throughout the experiment. The age of the UV lamp can also affect its output.
-
Analyte Adsorption: Halogenated compounds can sometimes adsorb to glass or plastic surfaces. Using silanized glassware can mitigate this issue.
-
Effect of pH: The speciation of the carboxylic acid (protonated vs. deprotonated) can influence the reaction rate. It is advisable to perform kinetic runs at different pH values to assess this effect.
References
-
AOBChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzoic acid. Retrieved from [Link]
-
PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. Retrieved from [Link]
-
Pinto, E., et al. (2014). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Use of 2,6-Dichloro-4-fluorobenzoic Acid in the Synthesis of Bioactive Molecules
I. Introduction: The Architectural Significance of a Halogenated Scaffold
In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of a drug discovery program's success. 2,6-Dichloro-4-fluorobenzoic acid (CAS: 232275-55-7) has emerged as a particularly valuable building block for the synthesis of complex bioactive molecules.[1][2][3][4] Its utility stems from a unique trifecta of halogen substituents on the phenyl ring, each imparting distinct chemical and pharmacological properties.
The strategic placement of two chlorine atoms ortho to the carboxylic acid creates significant steric hindrance. This sterically demanding environment dictates the feasible reaction pathways, often favoring specific conformations and influencing the final three-dimensional shape of the molecule. This conformational restriction can be a powerful tool for enhancing binding affinity to a biological target. The para-fluorine atom is a classic bioisostere for a hydrogen atom but with profound effects on the molecule's electronic properties.[5] Fluorine's high electronegativity can modulate the pKa of the parent acid, influence metabolic stability by blocking potential sites of oxidation, and enhance binding interactions through favorable electrostatic contacts.[5][6]
This guide provides an in-depth exploration of the application of this compound, focusing on its role in the synthesis of kinase inhibitors, and presents a robust, field-proven protocol for its incorporation into target molecules via amide bond formation.
II. Core Application: A Scaffold for Modern Kinase Inhibitors
A prominent application of this compound is in the synthesis of analogues of multi-kinase inhibitors, such as Sorafenib.[7][8] Many kinase inhibitors feature a diaryl urea or a related amide linkage that is crucial for binding to the hinge region of the kinase domain. The substituted benzamide moiety derived from this compound serves as a key fragment that can be strategically modified to optimize potency, selectivity, and pharmacokinetic profiles. The synthesis of such compounds typically involves the formation of a robust amide bond between the benzoic acid and a suitable amine-containing fragment.
Logical Workflow: Synthesis of a Bioactive Benzamide
The following diagram illustrates a generalized workflow for the synthesis of a potential bioactive molecule, such as a kinase inhibitor intermediate, using this compound as a foundational building block.
Caption: Generalized workflow for synthesizing a bioactive benzamide.
III. Experimental Protocol: Robust Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in pharmaceutical synthesis.[9] The following protocol details a highly reliable method for coupling this compound with a primary or secondary amine using a carbodiimide-mediated approach. This method is widely applicable and has been optimized to overcome the potential for lower reactivity due to the sterically hindered and electron-deficient nature of the acid.
Primary Protocol: EDC/HOBt Mediated Amide Coupling
This protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt is crucial as it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an HOBt-ester. This new intermediate is less prone to side reactions and racemization, leading to cleaner reactions and higher yields.[10]
Table 1: Key Reagents and Properties
| Compound | Formula | Mol. Weight | CAS No. | Role |
| This compound | C₇H₃Cl₂FO₂ | 209.00 | 232275-55-7 | Starting Material |
| EDC·HCl | C₈H₁₇N₃·HCl | 191.70 | 25952-53-8 | Coupling Agent |
| HOBt | C₆H₅N₃O | 135.13 | 2592-95-2 | Additive |
| DIPEA | C₈H₁₉N | 129.24 | 7087-68-5 | Non-nucleophilic Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Causality: Anhydrous conditions are critical to prevent the hydrolysis of the activated acid intermediate, which would revert it to the starting material.
-
Add the desired primary or secondary amine (1.1 eq) to the solution, followed by HOBt (1.2 eq).
-
-
Reagent Addition:
-
Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling the reaction mixture helps to control the initial exothermic reaction upon addition of the base and coupling agent, minimizing the formation of byproducts.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirred solution. Causality: DIPEA is a bulky, non-nucleophilic base that neutralizes the hydrochloride salt of EDC and the HOBt, as well as any acid formed during the reaction, without competing with the primary/secondary amine as a nucleophile.
-
Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. A slight increase in temperature may be observed. Causality: Portion-wise addition maintains better temperature control and prevents the rapid formation of unstable intermediates.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[10] Self-Validation: This step is crucial for ensuring the reaction has gone to completion and for determining the optimal reaction time, preventing unnecessary degradation of the product.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). Causality: The acid wash removes excess amine and DIPEA. The base wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
-
Mechanism of EDC/HOBt Coupling
The diagram below outlines the key steps in the activation and coupling process, providing a visual representation of the causality behind the chosen reagents.
Caption: Key intermediates in the EDC/HOBt coupling reaction.
IV. Conclusion: A Versatile and Indispensable Tool
This compound represents more than just a chemical reagent; it is a strategic tool for molecular architects in the field of drug discovery. Its unique substitution pattern provides a pre-organized scaffold that allows chemists to finely tune the steric and electronic properties of target molecules. The robust and reliable protocol for amide bond formation detailed herein serves as a validated gateway to a vast chemical space of potential therapeutics, particularly in the competitive arena of kinase inhibitor development. By understanding the causality behind each experimental step, researchers can confidently employ this versatile building block to construct novel bioactive compounds with enhanced pharmacological profiles.
V. References
-
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances.
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
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Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). National Institutes of Health (PMC).
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Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. (n.d.). National Institutes of Health (PMC).
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This compound | 232275-55-7. ChemicalBook.
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Synthesis of sorafenib derivatives 4a–e. ResearchGate.
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This compound CAS#: 232275-55-7. ChemicalBook.
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Synthesis of sorafenib analogues. ResearchGate.
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This compound. AOBChem.
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Amide Synthesis. Fisher Scientific.
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2-Fluoro-4,6-dichlorobenzoic acid | 904285-09-2. ChemicalBook.
-
Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds. Benchchem.
-
What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?. Guidechem.
-
232275-55-7|this compound|BLD Pharm. BLD Pharm.
-
Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
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large-scale synthesis of 2,6-Dichloro-4-fluorobenzoic acid
An In-Depth Guide to the Large-Scale Synthesis of 2,6-Dichloro-4-fluorobenzoic Acid
Authored by a Senior Application Scientist
Introduction: this compound is a halogenated aromatic carboxylic acid of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern makes it a valuable building block for synthesizing complex molecules, where the chlorine and fluorine atoms modulate properties like metabolic stability, binding affinity, and lipophilicity.[2][3] The large-scale synthesis of this compound, however, presents distinct challenges related to regioselectivity, reaction conditions, and process safety. This guide provides a detailed examination of the primary synthetic strategies suitable for industrial production, focusing on the underlying chemical principles, detailed protocols, and critical scale-up considerations.
Part 1: Strategic Analysis of Synthetic Routes
The industrial synthesis of this compound is dominated by two principal organometallic strategies: directed ortho-lithiation and Grignard reagent formation, both followed by carboxylation. A third route, the oxidation of a corresponding toluene derivative, also warrants consideration. The choice of route is dictated by factors including raw material availability, cost, process robustness, and environmental impact.
Route 1: Directed ortho-Lithiation and Carboxylation
This is arguably the most elegant and direct approach, leveraging the principles of Directed ortho-Metalation (DoM). In this strategy, the two chlorine atoms on the aromatic ring synergistically direct a strong organolithium base to deprotonate the C-H bond situated between them.[4]
Causality and Mechanistic Insight: The starting material is typically 1,3-dichloro-5-fluorobenzene. The two electron-withdrawing chlorine atoms increase the acidity of the proton at the C-4 position, making it susceptible to abstraction by a strong base like n-butyllithium (n-BuLi).[4] The reaction is performed at very low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This low temperature is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate.[5] Once formed, this intermediate serves as a potent nucleophile, which is then quenched with an electrophile—in this case, solid carbon dioxide (dry ice)—to form a lithium carboxylate salt.[6][7] An acidic workup then protonates the salt to yield the final product.
Route 2: Grignard Reagent Formation and Carboxylation
The Grignard reaction is a cornerstone of industrial organic synthesis for forming carbon-carbon bonds. This route typically begins with a more functionalized precursor, such as 1-bromo-2,6-dichloro-4-fluorobenzene.
Causality and Mechanistic Insight: The core of this process is the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form an arylmagnesium halide (the Grignard reagent).[8] The initiation of this reaction can be challenging on a large scale and often requires activators like iodine or 1,2-dibromoethane to clean the passivating oxide layer from the magnesium surface.[9] Absolute exclusion of moisture is paramount, as the Grignard reagent is a powerful base and will be instantly destroyed by water.[8] The subsequent carboxylation step is analogous to the lithiation route, involving the nucleophilic attack of the Grignard reagent on carbon dioxide.[10]
Route 3: Oxidation of 2,6-Dichloro-4-fluorotoluene
Oxidation of an alkyl side-chain on an aromatic ring is a classic transformation. This route would involve the oxidation of 2,6-dichloro-4-fluorotoluene.
Causality and Mechanistic Insight: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid have been traditionally used for such transformations.[11] However, these reagents generate significant amounts of toxic heavy metal waste, making them environmentally untenable for large-scale production.[12] More modern approaches might involve catalytic oxidation using transition metal catalysts and a co-oxidant like air or hydrogen peroxide, though developing a selective and efficient catalytic system can be challenging.[2][13] The electron-withdrawing nature of the halo-substituents can also make the methyl group more resistant to oxidation compared to simpler toluenes.
Part 2: Comparative Overview and Workflow Visualization
The selection of a synthetic route for large-scale production involves a trade-off between starting material cost, number of steps, and operational complexity.
Data Presentation: Comparison of Synthetic Routes
| Feature | Route 1: ortho-Lithiation | Route 2: Grignard Reaction | Route 3: Toluene Oxidation |
| Starting Material | 1,3-Dichloro-5-fluorobenzene | 1-Bromo-2,6-dichloro-4-fluorobenzene | 2,6-Dichloro-4-fluorotoluene |
| Key Reagents | n-Butyllithium, Dry Ice (CO₂) | Magnesium, Dry Ice (CO₂) | Strong Oxidant (e.g., KMnO₄) or Catalyst/O₂ |
| Key Advantage | High regioselectivity, direct C-H activation | Well-established, robust chemistry | Potentially fewer steps if toluene is available |
| Key Disadvantage | Requires cryogenic temperatures (-78 °C), pyrophoric reagents | Moisture sensitive, initiation can be difficult | Harsh conditions, potential for waste generation |
| Typical Yield | Good to Excellent | Good to Excellent | Variable, often moderate |
| Scale-Up Concern | Heat management, handling of n-BuLi | Heat management, Grignard initiation consistency | Environmental impact of oxidants, catalyst cost |
Experimental Workflow Visualization
The following diagram illustrates the divergent approaches to the target molecule from different precursors.
Caption: Divergent synthetic pathways to this compound.
Part 3: Detailed Application Notes and Protocols
The following protocols are representative procedures for laboratory-scale synthesis and provide a foundation for process development and scale-up. Safety Warning: These procedures involve hazardous materials, including pyrophoric reagents and corrosive acids. A thorough risk assessment must be conducted, and all operations should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Directed ortho-Lithiation
This protocol is adapted from the principles of regioselective lithiation of polychlorinated aromatics.[4][14]
A. Reagents and Equipment
| Reagent/Equipment | Specification |
| 3-neck round-bottom flask | 1 L, oven-dried |
| Addition funnel | 250 mL, pressure-equalizing, oven-dried |
| Low-temperature thermometer | |
| Mechanical stirrer | |
| Nitrogen/Argon inlet | |
| 1,3-Dichloro-5-fluorobenzene | 98%+ purity |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |
| Carbon Dioxide (CO₂) | Solid, "Dry Ice" |
| Hydrochloric Acid (HCl) | 6 M aqueous solution |
| Diethyl Ether | Reagent grade |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
B. Step-by-Step Procedure
-
Reactor Setup: Assemble the dry 3-neck flask with the mechanical stirrer, thermometer, and addition funnel. Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.
-
Initial Charge: Charge the flask with 1,3-dichloro-5-fluorobenzene (e.g., 33.0 g, 0.2 mol) and anhydrous THF (400 mL).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to ensure regioselectivity and prevent side reactions.[5]
-
Lithiation: Slowly add n-butyllithium (2.5 M solution, 88 mL, 0.22 mol, 1.1 eq) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for an additional 2 hours at -78 °C.
-
Carboxylation: Crush a large excess of dry ice into a fine powder. While vigorously stirring the reaction mixture, rapidly add the powdered dry ice in portions. A significant exotherm may be observed, but the temperature should be kept below -60 °C. Allow the mixture to slowly warm to room temperature overnight as the excess CO₂ sublimes.
-
Workup and Quench: Slowly and carefully quench the reaction mixture by adding 200 mL of water. Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 6 M HCl until the pH is ~1.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound as a white solid.
Protocol 2: Synthesis via Grignard Reaction
This protocol is based on the classic synthesis of benzoic acids from aryl halides.[8]
A. Reagents and Equipment
| Reagent/Equipment | Specification |
| 3-neck round-bottom flask | 1 L, oven-dried |
| Reflux condenser | Oven-dried |
| Addition funnel | 250 mL, pressure-equalizing, oven-dried |
| Magnesium turnings | 99.5%+ purity |
| 1-Bromo-2,6-dichloro-4-fluorobenzene | 98%+ purity |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |
| Iodine (I₂) | Crystal, as initiator |
| Carbon Dioxide (CO₂) | Solid, "Dry Ice" |
| Sulfuric Acid (H₂SO₄) | 10% aqueous solution |
B. Step-by-Step Procedure
-
Reactor Setup: Set up the flame-dried apparatus as described in Protocol 1, but with a reflux condenser instead of a low-temperature thermometer.
-
Magnesium Activation: Place magnesium turnings (e.g., 5.8 g, 0.24 mol, 1.2 eq) in the flask under an inert atmosphere. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed, which helps activate the magnesium surface. Allow to cool.
-
Grignard Formation: Add 50 mL of anhydrous THF. In the addition funnel, prepare a solution of 1-bromo-2,6-dichloro-4-fluorobenzene (e.g., 51.0 g, 0.2 mol) in 250 mL of anhydrous THF. Add ~20 mL of this solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be required.
-
Reagent Addition: Once the reaction is initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice-water bath. In a separate, large beaker, place a large excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with stirring.
-
Workup and Quench: Allow the mixture to warm to room temperature. Slowly add 10% aqueous H₂SO₄ (approx. 250 mL) to dissolve the magnesium salts and protonate the carboxylate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL). Proceed with the washing, drying, and recrystallization steps as described in Protocol 1 (steps 8-9).
References
-
Patsnap. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Eureka. [Online] Available at: [Link]
-
Asian Journal of Chemistry. Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. [Online] Available at: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Online] Available at: [Link]
- Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Google Patents. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
Arkivoc. Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. [Online] Available at: [Link]
-
University of Calgary. Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Online] Available at: [Link]
-
Infoscience EPFL. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Online] Available at: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Online] Available at: [Link]
- Google Patents. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
-
SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Online] Available at: [Link]
-
University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Online] Available at: [Link]
-
Organic Syntheses. Sato, F. - Procedure. [Online] Available at: [Link]
- Google Patents. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
Organic Syntheses. "Fluorobenzene" - Procedure. [Online] Available at: [Link]
- Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.
-
Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Online] Available at: [Link]
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Online] Available at: [Link]
-
University of Connecticut. Directed (ortho) Metallation. [Online] Available at: [Link]
-
AOBChem. This compound. [Online] Available at: [Link]
-
ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. [Online] Available at: [Link]
-
Ludwig-Maximilians-Universität München. New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaroma. [Online] Available at: [Link]
-
ResearchGate. The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]
-
Organic Syntheses. 1-norbornanecarboxylic acid. [Online] Available at: [Link]
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Application Note: A Validated Protocol for the Laboratory Synthesis of 2,6-Dichloro-4-fluorobenzoic Acid
Abstract
This application note provides a comprehensive, field-validated guide for the laboratory-scale synthesis of 2,6-Dichloro-4-fluorobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The described synthetic pathway is a robust, multi-step process commencing from the commercially available precursor, 2,6-dichloro-4-fluoroaniline. The protocol is structured to ensure high yield and purity through a sequence of diazotization, a copper(I)-catalyzed Sandmeyer cyanation, and subsequent acid-catalyzed hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical process parameters to ensure reproducibility and safety.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring two ortho-chlorine atoms and a para-fluorine atom, makes it a valuable building block in medicinal chemistry for introducing specific steric and electronic properties into target molecules. The electron-withdrawing nature of the halogen substituents significantly influences the acidity of the carboxylic group and provides multiple points for further synthetic elaboration.
The synthetic strategy detailed herein was chosen for its reliability and foundation in well-established organic transformations. The three-stage process leverages the conversion of an aromatic amine into a carboxylic acid via a nitrile intermediate, a classic and powerful transformation in organic synthesis.
The overall workflow is depicted below:
Caption: Overall synthetic workflow from aniline to benzoic acid.
Experimental Protocols and Mechanistic Rationale
Materials and Reagents Summary
The following table summarizes the key reagents required for the complete synthesis. All reagents should be of ACS grade or higher.
| Reagent | Molar Mass ( g/mol ) | Step 1 (mmol) | Step 2 (mmol) | Step 3 (mmol) |
| 2,6-Dichloro-4-fluoroaniline | 178.01 | 50.0 | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 55.0 | - | - |
| Hydrochloric Acid (conc., 37%) | 36.46 | ~150 | - | - |
| Copper(I) Cyanide (CuCN) | 89.56 | - | 60.0 | - |
| Sulfuric Acid (conc., 98%) | 98.08 | - | - | ~100 |
| Deionized Water | 18.02 | As required | As required | As required |
| Toluene | 92.14 | - | As required | - |
| Ethanol (95%) | 46.07 | - | - | As required |
Stage 1: Synthesis of 2,6-Dichloro-4-fluorobenzenediazonium Chloride
Causality of Experimental Design: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry. This reaction proceeds via the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid like HCl. Temperature control is the most critical parameter in this step. Arenediazonium salts are notoriously unstable at elevated temperatures, readily decomposing to form phenols and other byproducts.[1] Maintaining the reaction temperature between 0 and 5 °C is imperative to ensure the stability of the diazonium salt for its use in the subsequent Sandmeyer reaction.
Step-by-Step Protocol:
-
Acidic Aniline Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,6-dichloro-4-fluoroaniline (8.90 g, 50.0 mmol) and deionized water (50 mL). Slowly add concentrated hydrochloric acid (15 mL, ~150 mmol) while stirring. The mixture may warm slightly; cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol) in deionized water (20 mL). Cool this solution in an ice bath.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride suspension over 30 minutes. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. To confirm the completion of the reaction (and the presence of a slight excess of nitrous acid), a drop of the reaction mixture can be tested with starch-iodide paper, which should turn dark blue.[1]
-
Intermediate Solution: The resulting cold, pale-yellow solution of 2,6-dichloro-4-fluorobenzenediazonium chloride is used immediately in the next stage without isolation.
Stage 2: Sandmeyer Cyanation to 2,6-Dichloro-4-fluorobenzonitrile
Mechanistic Insight: The Sandmeyer reaction provides a powerful method for replacing the diazonium group with a nucleophile, such as a halide or cyanide, using a copper(I) salt catalyst.[2][3] The reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5] The copper(I) species initiates the process by a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst.[4][5]
Caption: Simplified Sandmeyer reaction mechanism.
Step-by-Step Protocol:
-
Catalyst Suspension: In a separate 1 L flask equipped for heating and stirring, prepare a suspension of copper(I) cyanide (5.37 g, 60.0 mmol) in deionized water (50 mL). Warm this suspension to 60-70 °C in a water bath.
-
Sandmeyer Reaction: Carefully and slowly add the cold diazonium salt solution from Stage 1 to the warm, stirred CuCN suspension. A funnel with a long stem reaching below the surface of the CuCN solution is recommended to minimize foaming. The evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 60-70 °C for 1 hour, then allow it to cool to room temperature while stirring.
-
Isolation of Nitrile: Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined toluene extracts with deionized water (2 x 50 mL) and then with a saturated sodium chloride solution (50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The crude 2,6-dichloro-4-fluorobenzonitrile will be obtained as an oily or solid residue. This intermediate is typically of sufficient purity for the next step.
Stage 3: Hydrolysis to this compound
Causality of Experimental Design: The hydrolysis of a nitrile to a carboxylic acid is a classic transformation that can be catalyzed by either acid or base. Acid-catalyzed hydrolysis, chosen here, involves the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an imidic acid and then an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[6] Using a strong acid like sulfuric acid and elevated temperatures (reflux) ensures the reaction goes to completion.
Step-by-Step Protocol:
-
Hydrolysis Setup: To the crude 2,6-dichloro-4-fluorobenzonitrile from Stage 2, add a mixture of concentrated sulfuric acid (10 mL) and deionized water (40 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically complete within 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot disappears.
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly over crushed ice (~100 g) in a beaker. The crude this compound will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol (95%) and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C. The final product should be a white to off-white crystalline solid.
Conclusion
This application note details a reliable and reproducible three-stage synthesis for this compound. By carefully controlling key parameters, particularly temperature during the diazotization step, researchers can achieve high yields of this valuable synthetic intermediate. The protocols and mechanistic discussions provided serve as a robust foundation for laboratory synthesis and further process development.
References
- Eureka | Patsnap. (2018-08-03). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde.
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Available at: [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction. Available at: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]
-
University of the West Indies at Mona. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]
- Google Patents. Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Google Patents. 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Google Patents. Process for preparation of 2,4,6-trifluorobenzoic acid.
- Google Patents. Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
- Google Patents. Preparation method of o-fluorotoluene.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 5. byjus.com [byjus.com]
- 6. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dichloro-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of 2,6-Dichloro-4-fluorobenzoic acid synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during the synthesis of this crucial intermediate.
Overview of Synthetic Challenges
The synthesis of this compound presents several challenges stemming from the specific substitution pattern of the benzene ring. The two chlorine atoms ortho to the eventual carboxylic acid group can influence reactivity, while the fluorine atom also directs substitution and affects the electronic properties of the molecule. Key hurdles across various synthetic routes include achieving high conversion, minimizing side-product formation, and simplifying purification. This guide will explore three primary synthetic strategies and provide detailed support for each.
Route 1: Oxidation of 2,6-Dichloro-4-fluorotoluene
This classical approach involves the synthesis of the corresponding toluene derivative followed by its oxidation to the desired benzoic acid. While conceptually straightforward, optimizing the yield and purity requires careful control of reaction conditions.
Troubleshooting Guide & FAQs: Oxidation Route
Q1: My oxidation of 2,6-dichloro-4-fluorotoluene is incomplete, resulting in low yields. What are the likely causes and solutions?
A1: Incomplete oxidation is a common issue. Several factors could be at play:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent (e.g., potassium permanganate, chromic acid). For challenging substrates, a larger excess may be required.
-
Reaction Temperature: The oxidation of deactivated toluenes often requires elevated temperatures.[1] If the reaction is sluggish, a gradual increase in temperature while monitoring for side-product formation can be beneficial. However, excessively high temperatures can lead to decarboxylation or other degradation pathways.
-
Phase Transfer Catalyst: If using a biphasic system (e.g., with KMnO4), the absence or inefficiency of a phase transfer catalyst can limit the reaction rate. Ensure the catalyst is active and used at an appropriate loading.
-
Reaction Time: These oxidations can be slow. Monitor the reaction progress by TLC or GC to ensure it has gone to completion before workup.
Q2: I am observing significant byproduct formation during the oxidation. How can I improve the selectivity?
A2: Side reactions often compete with the desired oxidation. Consider the following:
-
Choice of Oxidant: Strong, non-selective oxidants can lead to ring-opening or the formation of other undesired products. While potassium permanganate is common, exploring alternative oxidants like nitric acid or catalytic oxidation systems with co-oxidants might offer better selectivity.[1]
-
Controlled Addition of Oxidant: Adding the oxidant portion-wise or as a solution over time can help to control the reaction exotherm and minimize the formation of over-oxidized or degradation products.
-
pH Control: The pH of the reaction medium can significantly influence the oxidation process. Maintaining the recommended pH for your chosen oxidant system is crucial.
Q3: The synthesis of the starting material, 2,6-dichloro-4-fluorotoluene, is proving difficult. What are some reliable methods?
A3: The synthesis of this precursor is a key step. A common route involves the Sandmeyer reaction starting from 3-chloro-4-methylaniline.[2] This involves diazotization followed by the introduction of the second chlorine atom. Careful control of the diazotization temperature is critical to prevent the decomposition of the diazonium salt.
Experimental Protocol: Oxidation of 2,6-Dichloro-4-fluorotoluene
Step 1: Synthesis of 2,6-Dichloro-4-fluorotoluene (Illustrative)
A detailed, optimized procedure should be developed based on literature precedents for similar Sandmeyer reactions.
-
Diazotization: Dissolve 3-chloro-4-methylaniline in an appropriate acidic medium (e.g., HCl). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.
-
Extract the product with a suitable organic solvent, wash, dry, and purify by distillation.
Step 2: Oxidation to this compound
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-dichloro-4-fluorotoluene and a suitable solvent (e.g., pyridine, water).
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Visual Workflow: Oxidation Route
Caption: Synthetic pathway via oxidation of a toluene precursor.
Route 2: Grignard Reaction and Carboxylation
This route involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide to form the carboxylic acid. The primary challenge lies in the successful formation of the Grignard reagent with a polychlorinated aromatic ring.
Troubleshooting Guide & FAQs: Grignard Route
Q1: I am having difficulty initiating the Grignard reagent formation. What can I do?
A1: The formation of Grignard reagents from aryl chlorides can be challenging due to the stronger carbon-chlorine bond compared to carbon-bromine or carbon-iodine bonds.[3] Here are some troubleshooting steps:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[4][5] Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF).
-
Magnesium Activation: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. Try activating the magnesium by gently crushing it in the flask (under inert atmosphere) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation Temperature: While the bulk of the reaction should be controlled, gentle heating with a heat gun at the beginning can sometimes initiate the reaction. Once initiated, the reaction is exothermic and may require cooling to maintain a steady reflux.
-
Use of a More Reactive Precursor: If using a chloro-precursor is unsuccessful, consider synthesizing the corresponding bromo or iodo derivative (e.g., 1,3-dichloro-5-fluoro-2-iodobenzene), which will be more reactive towards magnesium.
Q2: My Grignard reaction is producing a significant amount of biphenyl byproduct. How can I minimize this?
A2: The formation of biphenyls is a common side reaction in Grignard synthesis, arising from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-Fittig reaction). To minimize this:
-
Slow Addition: Add the aryl halide solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl halide in the presence of an excess of magnesium, favoring the formation of the Grignard reagent over the coupling side reaction.
-
Dilution: Working in a sufficiently dilute solution can also disfavor the bimolecular coupling reaction.
Q3: The carboxylation step is giving me a low yield of the desired acid. What are the key parameters to control?
A3: The reaction with carbon dioxide needs to be performed carefully:
-
High-Quality Dry Ice: Use freshly crushed, high-quality dry ice that is free of condensed water.
-
Excess CO2: A large excess of carbon dioxide is necessary to ensure complete carboxylation and to minimize the reaction of the Grignard reagent with the initially formed carboxylate salt.
-
Method of Addition: Pouring the Grignard solution onto a large excess of crushed dry ice with vigorous stirring is generally more effective than bubbling CO2 gas through the solution.[6]
-
Acidic Workup: After the carboxylation, a careful acidic workup is required to protonate the carboxylate salt and liberate the free benzoic acid.
Experimental Protocol: Grignard Reaction and Carboxylation
Step 1: Synthesis of 1,3-Dichloro-5-fluoro-2-iodobenzene (Illustrative)
A suitable starting material would be 3,5-dichloro-4-fluoroaniline. This could be converted to the iodo-compound via a Sandmeyer-type reaction.
-
Diazotization: Dissolve 3,5-dichloro-4-fluoroaniline in an acidic medium. Cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite.
-
Iodination: Add a solution of potassium iodide to the cold diazonium salt solution.
-
Allow the reaction to warm and proceed to completion.
-
Work up and purify the resulting 1,3-dichloro-5-fluoro-2-iodobenzene.
Step 2: Grignard Reaction and Carboxylation
-
Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 1,3-dichloro-5-fluoro-2-iodobenzene in anhydrous ether/THF and place it in the dropping funnel.
-
Add a small portion of the aryl halide solution to the magnesium. If the reaction does not start, apply gentle heat or add an iodine crystal.
-
Once the reaction has initiated (indicated by bubbling and a grayish appearance), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent solution. In a separate beaker, crush a large excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Carefully quench the reaction with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Extract the combined organic layers with a sodium bicarbonate solution to separate the benzoic acid from neutral byproducts.
-
Acidify the bicarbonate solution with concentrated HCl to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and recrystallize.
Visual Workflow: Grignard Route
Caption: Synthetic pathway via Grignard reaction and carboxylation.
Route 3: Sandmeyer Reaction from an Anthranilic Acid Derivative
This approach would involve the synthesis of an appropriately substituted anthranilic acid (2-amino-3,5-dichloro-4-fluorobenzoic acid), followed by a deaminative reduction to replace the amino group with a hydrogen. This is a less direct route and relies on the successful synthesis of a complex precursor.
Troubleshooting Guide & FAQs: Sandmeyer Route (Deamination)
Q1: What are the main challenges in synthesizing the required 2-amino-3,5-dichloro-4-fluorobenzoic acid precursor?
A1: The synthesis of this highly substituted aniline would likely involve a multi-step process, potentially starting from a simpler fluorinated aromatic compound. Each step (e.g., chlorination, nitration, reduction, carboxylation) would need to be carefully optimized to achieve the desired substitution pattern and avoid isomeric impurities.
Q2: The deamination of the anthranilic acid derivative is giving low yields. How can this be improved?
A2: The replacement of a diazonium group with hydrogen is typically achieved using hypophosphorous acid (H3PO2).
-
Purity of the Diazonium Salt: Ensure the diazotization is clean and complete. Impurities can interfere with the subsequent reduction.
-
Temperature Control: As with all diazotization reactions, maintaining a low temperature (0-5 °C) is crucial to prevent premature decomposition of the diazonium salt.
-
Reaction Conditions for Deamination: The reaction with hypophosphorous acid may require specific concentrations and temperatures to proceed efficiently.
Given the complexity and likely lower overall yield of this route, it is generally less preferred than the oxidation or Grignard methods for this specific target molecule.
Data Summary Table
| Synthetic Route | Key Starting Material | Common Reagents | Key Challenges | Typical Yield Range (Illustrative) |
| Oxidation | 2,6-Dichloro-4-fluorotoluene | KMnO4, H2CrO4 | Synthesis of precursor, controlling oxidation selectivity | Moderate to High |
| Grignard | 1,3-Dichloro-5-fluoro-2-iodobenzene | Mg, CO2 (dry ice) | Initiation of Grignard reagent, anhydrous conditions, biphenyl formation | Moderate to High |
| Sandmeyer | 2-Amino-3,5-dichloro-4-fluorobenzoic acid | NaNO2, H3PO2 | Multi-step synthesis of precursor, diazotization stability | Low to Moderate |
References
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Shaheen, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(9), 1029-1053. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Reddit. (2023). Why are chloro-based Grignard reagents harder to form? Retrieved from [Link]
- Google Patents. (n.d.). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
-
Labflow. (2020). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
-
Organic Syntheses. (2005). Org. Synth. 2005, 82, 80. Retrieved from [Link]
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]
-
PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]
-
MDPI. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude 2,6-Dichloro-4-fluorobenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 2,6-Dichloro-4-fluorobenzoic acid. It addresses common challenges and provides practical, field-proven solutions to achieve high purity of this important pharmaceutical intermediate.[1]
Understanding the Challenges in Purifying this compound
This compound is a halogenated aromatic carboxylic acid widely used in pharmaceutical synthesis.[1] The primary challenges in its purification often stem from the presence of structurally similar impurities, which can include unreacted starting materials, byproducts from side reactions, and intermediates from incomplete reactions. The nature of these impurities is highly dependent on the synthetic route employed.
A common industrial synthesis involves the hydrolysis of 2,6-dichloro-4-fluorobenzonitrile.[2][3] This process can lead to several key impurities:
-
Unreacted 2,6-dichloro-4-fluorobenzonitrile: The starting nitrile is a non-acidic impurity that can be carried through the purification process if not properly removed.
-
2,6-dichloro-4-fluorobenzamide: This is the intermediate amide formed during the hydrolysis of the nitrile.[2][4] Its presence indicates an incomplete hydrolysis reaction.
-
Decarboxylation products: Under harsh hydrolysis conditions, decarboxylation of the final product can occur, leading to the formation of 1,3-dichloro-5-fluorobenzene.
-
Isomeric impurities: Depending on the starting materials for the nitrile synthesis, other chlorinated and fluorinated benzoic acid isomers may be present.
The following sections provide a comprehensive troubleshooting guide and frequently asked questions to address these and other purification challenges.
Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: My purified this compound is off-white or colored.
Likely Cause: The presence of colored, often aromatic, impurities. These can be byproducts from the synthesis or degradation products.
Solution:
-
Recrystallization with Activated Charcoal:
-
Choose an appropriate solvent for recrystallization (see FAQ 1 for solvent selection).
-
Dissolve the crude acid in the minimum amount of hot solvent.
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Swirl the mixture and gently heat for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
Rationale: Activated charcoal has a high surface area and can effectively adsorb large, colored impurity molecules.[5]
-
Problem 2: The purity of my product is low, and I suspect the presence of the starting nitrile or the intermediate amide.
Likely Cause: Incomplete hydrolysis of the 2,6-dichloro-4-fluorobenzonitrile.
Solution:
-
Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral (nitrile) and weakly basic (amide) impurities.
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The this compound will be deprotonated to its carboxylate salt and will move into the aqueous (bottom) layer. The neutral nitrile and the less basic amide will remain in the organic (top) layer.
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with another portion of the basic solution to ensure complete extraction of the acid. Combine the aqueous layers.
-
Carefully acidify the combined aqueous layers with a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution as a solid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any residual inorganic salts.
-
Dry the purified product.
Rationale: The acidic nature of the carboxylic acid allows for its selective transfer into an aqueous basic solution, leaving behind neutral or less acidic impurities in the organic phase.
Caption: Workflow for Acid-Base Extraction.
-
Problem 3: Recrystallization results in poor recovery of the product.
Likely Cause:
-
Inappropriate solvent choice: The product may be too soluble in the chosen solvent at room temperature.
-
Using too much solvent: This will keep a significant portion of the product dissolved in the mother liquor.
-
Cooling the solution too quickly: This can lead to the formation of fine, impure crystals and can trap impurities.
Solution:
-
Optimize the Recrystallization Solvent: (See FAQ 1 for a detailed guide on solvent selection).
-
Use the Minimum Amount of Hot Solvent: Add the hot solvent portion-wise to the crude material until it just dissolves.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. Insulating the flask can help slow the cooling process.[6]
Problem 4: I need very high purity material and suspect the presence of isomeric impurities.
Likely Cause: The synthesis route may have produced regioisomers of this compound that have similar physical properties, making them difficult to separate by simple recrystallization or extraction.
Solution:
-
Column Chromatography: This is a powerful technique for separating compounds with subtle differences in polarity.
General Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the purification of acidic compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is gradually increased to elute the compounds from the column. A small amount of acetic acid or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.
-
Procedure: a. Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column. b. Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the column. c. Elute the column with the mobile phase, gradually increasing the proportion of the more polar solvent. d. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. e. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Rationale: Different isomers will have slightly different polarities and will interact with the stationary phase to varying degrees, allowing for their separation as they move through the column at different rates.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For this compound, good starting points for solvent screening include:
-
Alcohols: Ethanol and methanol are often effective.[7]
-
Water: Can be used, especially in a mixed solvent system.
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common combinations for benzoic acid derivatives include ethanol/water and acetone/water.[5][7][8][9]
Solvent Selection Guide
| Solvent System | Suitability for this compound | Notes |
| Ethanol | Good | A common and effective choice for many benzoic acid derivatives.[7] |
| Methanol | Good | Similar to ethanol, can be a good choice. |
| Water | Poor (alone), Good (in mixture) | The compound has low solubility in cold water. Best used as an anti-solvent with a more soluble organic solvent like ethanol.[7][8] |
| Hexane/Ethyl Acetate | Potentially Good | A common mixture for recrystallization of moderately polar compounds. |
| Toluene | Potentially Good | Can be effective for aromatic compounds.[7] |
Q2: What are the key safety precautions I should take when handling this compound?
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[10][11]
-
Fire Safety: In case of fire, use appropriate extinguishing media such as water spray, dry chemical, carbon dioxide, or foam.[11]
-
First Aid:
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Several analytical techniques can be used to assess purity:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that can provide a precise measure of purity. For acidic compounds like this, a reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[12][13]
-
Melting Point: A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to detect the presence of impurities.
Conclusion
The successful purification of crude this compound relies on a systematic approach that begins with an understanding of the potential impurities based on the synthetic route. A combination of acid-base extraction to remove neutral and basic impurities, followed by recrystallization, often with the use of activated charcoal for decolorization, is a robust strategy for achieving high purity. For challenging separations involving isomeric impurities, column chromatography provides a powerful tool. By carefully selecting the appropriate techniques and optimizing the experimental conditions, researchers can consistently obtain high-quality this compound for their research and development needs.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Los Angeles. Recrystallization 2. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
- Wang, L., et al. "Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water." Journal of the Serbian Chemical Society 78.1 (2013): 25-35.
- Zhang, Y., et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research 44.5-6 (2020): 358-362.
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
- Google Patents.
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
MAC-MOD Analytical. Prontosil HPLC Phases. [Link]
- Google Patents.
-
Zeitschrift für Naturforschung B. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
Research Journal of Pharmacy and Technology. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
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- 1. This compound | 232275-55-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. reddit.com [reddit.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. helixchrom.com [helixchrom.com]
Technical Support Center: Purification of 2,6-Dichloro-4-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,6-dichloro-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who require this key intermediate in its highest possible purity. As a halogenated benzoic acid, this compound is a crucial building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, byproduct profiles, and the biological activity of final compounds.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.
Part 1: Understanding Common Impurities
A successful purification strategy begins with understanding the potential impurities. These are often related to the synthetic route used to prepare the acid.
Q1: What are the most common impurities I might encounter in my sample of this compound?
The impurity profile largely depends on the synthesis method. For instance, if the synthesis involves the oxidation of a toluene derivative (e.g., 2,6-dichloro-4-fluorotoluene), you may encounter:
-
Unreacted Starting Material: The corresponding toluene derivative may be present if the oxidation is incomplete.[2]
-
Partially Oxidized Intermediates: The corresponding aldehyde (2,6-dichloro-4-fluorobenzaldehyde) is a common intermediate and potential impurity.[3]
-
Isomeric Acids: Depending on the purity of the starting materials, other isomers of dichlorofluorobenzoic acid could be present.
If the synthesis proceeds via a Grignard reaction followed by carboxylation, impurities could include:
-
Protonated Starting Material: If the Grignard reagent reacts with trace water, it can revert to the de-halogenated starting material.
-
Byproducts from Coupling Reactions: Side reactions of the Grignard reagent can lead to dimeric species.
Q2: My crude this compound has a yellow or brownish tint. What is the likely cause?
Discoloration is almost always indicative of trace impurities. In syntheses involving diazotization reactions, colored azo-byproducts can form.[4] More generally, minor, highly conjugated byproducts resulting from oxidation or side reactions, especially at elevated temperatures, can impart color even at very low concentrations.
Q3: How can I perform a quick preliminary purity assessment of my material?
Before committing to a large-scale purification, a rapid assessment can save considerable time.
-
Thin-Layer Chromatography (TLC): This is an invaluable tool. Spot your compound on a silica gel plate and elute with a solvent system like ethyl acetate/hexanes (e.g., 30:70) with a small amount of acetic acid to ensure the carboxylic acid remains protonated and moves up the plate. A single, well-defined spot is a good indication of purity. Multiple spots confirm the presence of impurities.
-
Melting Point: A pure crystalline solid will have a sharp melting point. A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities. The melting point for similar pure compounds is often sharp, for example, p-fluorobenzoic acid melts at 186°C.[5]
| Potential Impurity Type | Likely Source | Suggested Analytical Detection Method |
| Unreacted Starting Materials | Incomplete reaction | GC, HPLC, NMR |
| Aldehyde Intermediates | Incomplete oxidation | GC, HPLC, NMR |
| Isomeric Compounds | Impure starting materials | HPLC, Chiral Chromatography (if applicable) |
| Colored Byproducts | Side reactions, degradation | UV-Vis Spectroscopy, Visual Inspection |
| Inorganic Salts | Carryover from workup | Conductivity, Ash Test |
Part 2: Troubleshooting Recrystallization
Recrystallization is the most common and cost-effective method for purifying solid organic compounds. Success hinges on selecting the right solvent and using the proper technique.
Q4: I'm trying to recrystallize my product, but it is poorly soluble even in hot solvents. What should I do?
This is a common challenge. This compound is a relatively polar molecule but also possesses significant halogenation, affecting its solubility.
-
Solvent Choice is Key: You need a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its structure, polar protic solvents like ethanol, methanol, or acetic acid, or mixtures with water, are good starting points.[6]
-
Increase Solvent Volume: Ensure you are using enough solvent. Add the hot solvent in portions to your crude material until it just dissolves.
-
Consider a Mixed Solvent System: If the compound is too soluble in one solvent (like ethanol) and poorly soluble in another (like water), a mixed solvent system is ideal. Dissolve the crude acid in a minimum amount of the "good" hot solvent (e.g., ethanol) and then add the "poor" hot solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity). Add a few more drops of the "good" solvent to re-clarify and then allow it to cool slowly.[6]
Q5: My compound "oiled out" during cooling instead of forming crystals. How can I prevent this?
"Oiling out" occurs when the solute comes out of solution as a supercooled liquid above its melting point because the solution is too saturated with either the compound or impurities.[6]
-
Use More Solvent: The most common cause is a solution that is too concentrated. Re-heat the mixture to dissolve the oil, add more hot solvent (10-20% more), and attempt to cool it again, but more slowly.
-
Slow Down the Cooling: Do not rush the crystallization by immediately placing the flask in an ice bath. Allow it to cool slowly to room temperature first. This gives the molecules time to orient themselves into a crystal lattice.
-
Induce Crystallization: At a temperature just below the point where the solution became saturated, scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed crystal" from a previous pure batch.[6]
Q6: My product is still colored after recrystallization. What is the next step?
If colored impurities are soluble in the recrystallization solvent, they may co-crystallize or become trapped in the crystal lattice.
-
Use Activated Carbon (Charcoal): Activated carbon has a high surface area and can adsorb large, colored impurity molecules.[4] Add a very small amount (1-2% of the solute mass) of activated carbon to the hot, dissolved solution. Swirl the hot solution for a few minutes. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Perform a Hot Filtration: To remove the charcoal and any other insoluble impurities, you must filter the solution while it is still hot. Use a pre-heated funnel and fluted filter paper to speed up the process and prevent premature crystallization in the funnel.[6]
Caption: Troubleshooting logic for recrystallization.
Part 3: Advanced Purification & Analysis
Q7: Recrystallization isn't sufficient to achieve the desired purity. What other techniques can I use?
When impurities have similar solubility profiles to the target compound, recrystallization may not be effective. The next logical steps are acid-base extraction or column chromatography.
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group. It is excellent for removing neutral or basic impurities.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. For acidic compounds, it's common to add a small amount of acid (e.g., acetic acid) to the mobile phase to suppress deprotonation and reduce tailing on the column.
Q8: What is a reliable protocol for an acid-base extraction of this compound?
This is a powerful technique for removing non-acidic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times, pooling the aqueous layers. The acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Back-Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated hydrochloric acid (HCl) with stirring. The pure this compound will precipitate out as a solid as it becomes protonated and insoluble in water.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove residual salts, and dry it thoroughly under vacuum.
Caption: Workflow for acid-base extraction purification.
Q9: What are the best analytical methods for a definitive, quantitative purity assessment?
While TLC and melting point are good qualitative checks, quantitative data requires more sophisticated methods.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic or phosphoric acid) and UV detection is a typical starting point.[7][8] Purity is determined by the area percentage of the main peak.
-
Gas Chromatography (GC): If impurities are volatile (like residual starting materials or solvents), GC with a Flame Ionization Detector (FID) is highly effective.[8]
-
Quantitative NMR (qNMR): This technique allows for the determination of absolute purity by integrating the signal of the compound of interest against that of a certified internal standard with a known concentration.
References
- Benchchem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
- Merck Millipore. (n.d.). Separation of substituted benzoic acids by ion-pair chromatography.
- Armstrong, D. W., & Fendler, J. H. (1977). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
- Armstrong, D. W., & Fendler, J. H. (1977). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of a-Cyclodextrin. St. Louis, Missouri: Department of Chemistry, Texas A&M University.
- CN108340841A. (2018). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde.
- BLD Pharm. (n.d.). This compound | 232275-55-7.
- US3235588A. (1966). Purification of benzoic acid.
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-8.
- Guidechem. (n.d.).
- Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.
- CN114790139A. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- CN105732357A. (2016). 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- WO2021156893A1. (2021). Process for preparation of 2,4,6-trifluorobenzoic acid.
- ChemicalBook. (2023). This compound | 232275-55-7.
- CymitQuimica. (n.d.). This compound.
- DE1277840B. (1968). Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Benchchem. (n.d.). Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds.
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
- Benchchem. (n.d.). Proper Disposal of 2,6-Dichloro-3-fluorobenzoic Acid: A Procedural Guide.
- Benchchem. (n.d.).
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene.
- Chen, Z., Zheng, L., & Su, W. (2011). A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: a useful pharmaceutical intermediate. Journal of Chemical Research, 2011(8), 474-476.
Sources
- 1. This compound | 232275-55-7 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Products in 2,6-Dichloro-4-fluorobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2,6-Dichloro-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing common side products and impurities encountered during synthesis. By understanding the causality behind the formation of these byproducts, you can optimize your reaction conditions, simplify purification, and ensure the highest quality of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are the typical side products for each?
A1: There are three primary synthetic pathways utilized for this compound, each with a distinct side product profile. Understanding your chosen route is the first step in effective troubleshooting.
-
Oxidation of 2,6-Dichloro-4-fluorotoluene: This method uses a strong oxidizing agent (e.g., KMnO₄, CrO₃) to convert the methyl group to a carboxylic acid.[1]
-
Common Side Products:
-
Unreacted Starting Material: 2,6-Dichloro-4-fluorotoluene.
-
Partial Oxidation Product: 2,6-Dichloro-4-fluorobenzaldehyde.
-
Decarboxylation Product: 1,3-Dichloro-5-fluorobenzene (under harsh conditions).
-
-
-
Carboxylation of a Grignard Reagent: This route involves forming a Grignard reagent from a precursor like 1-bromo-2,6-dichloro-4-fluorobenzene, followed by quenching with carbon dioxide (dry ice).[2]
-
Common Side Products:
-
Protonated Side Product: 1,3-Dichloro-5-fluorobenzene, formed by the Grignard reagent reacting with trace water.[3]
-
Homocoupling Product (Wurtz-type): Symmetrical biaryl compounds formed by the reaction of the Grignard reagent with unreacted aryl halide.
-
Unreacted Starting Halide: e.g., 1-bromo-2,6-dichloro-4-fluorobenzene.
-
-
-
Hydrolysis of 2,6-Dichloro-4-fluorobenzonitrile: This pathway involves the acid- or base-catalyzed hydrolysis of the corresponding nitrile.[2]
Q2: My reaction is based on the Grignard route, but my yield is consistently low, and I isolate a significant amount of a neutral, non-acidic compound. What is happening?
A2: This is a classic issue in Grignard syntheses. The most likely culprit is the formation of 1,3-Dichloro-5-fluorobenzene .
-
Causality: Grignard reagents are not only potent nucleophiles but also extremely strong bases. If there is any trace of a protic solvent or reagent, primarily water, in your reaction vessel, glassware, or starting materials, the Grignard reagent will be rapidly quenched. It will abstract a proton from water faster than it reacts with carbon dioxide, leading to the formation of the corresponding arene.[3]
-
Troubleshooting & Validation:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. All solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Starting materials should be verified to be anhydrous.
-
Inert Atmosphere: The reaction must be conducted under a meticulously maintained inert atmosphere (Argon or Nitrogen) from start to finish to prevent atmospheric moisture from entering the system.
-
Identification: The neutral byproduct can be easily identified by GC-MS. The mass spectrum will correspond to the molecular weight of 1,3-Dichloro-5-fluorobenzene. ¹H NMR will also show a simpler aromatic splitting pattern compared to the desired carboxylic acid.
-
Q3: I am performing the oxidation of 2,6-Dichloro-4-fluorotoluene, and my final product has a lower-than-expected melting point and appears slightly off-white or yellowish. What impurities should I look for?
A3: A depressed melting point and discoloration strongly suggest incomplete oxidation. The primary impurity is likely 2,6-Dichloro-4-fluorobenzaldehyde .
-
Causality: The oxidation of a methyl group to a carboxylic acid is a stepwise process that proceeds through an aldehyde intermediate. If the reaction time is too short, the temperature is too low, or the oxidant is not used in sufficient stoichiometric excess, the reaction can stall at the aldehyde stage.[1] Aldehydes are often colored and can be prone to further side reactions that generate colored oligomers.
-
Troubleshooting & Validation:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The aldehyde intermediate will have a different Rf value than both the starting toluene and the final carboxylic acid. The reaction should not be stopped until the spot corresponding to the aldehyde has disappeared.
-
Optimizing Conditions: Consider increasing the reaction time, temperature, or the equivalents of the oxidizing agent. Be cautious, as excessively harsh conditions can sometimes lead to degradation.
-
Analytical Confirmation: The presence of the aldehyde can be confirmed by ¹H NMR, looking for a characteristic peak between 9-10 ppm. High-Performance Liquid Chromatography (HPLC) is also an excellent tool for quantifying the levels of this impurity.[6]
-
Q4: During the hydrolysis of 2,6-Dichloro-4-fluorobenzonitrile, my workup is complicated by a persistent, water-insoluble solid that is not my desired acid. What is this compound?
A4: You are most likely isolating the intermediate 2,6-Dichloro-4-fluorobenzamide .
-
Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process. The nitrile is first hydrated to an amide, which is then further hydrolyzed to the carboxylic acid and ammonia (or ammonium salt). The second step, the hydrolysis of the amide, often requires more forcing conditions (higher temperatures or more concentrated acid/base) than the first step.[4] If conditions are not sufficiently rigorous, the reaction can stop at the stable, neutral amide intermediate.
-
Troubleshooting & Validation:
-
Drive the Reaction to Completion: Increase the reaction temperature and/or the concentration of the acid or base used for hydrolysis. For acid hydrolysis, extending the reflux time is often effective. For base hydrolysis, ensure at least two full equivalents of base are used to drive the equilibrium.
-
Solubility Differences: The amide is a neutral compound and will not dissolve in aqueous base during an acid-base extraction, unlike the desired carboxylic acid which will form a soluble carboxylate salt. This difference can be exploited for purification but addressing it synthetically is more efficient.
-
Spectroscopic Analysis: The amide can be identified by IR spectroscopy (two N-H stretches around 3200-3400 cm⁻¹ and a characteristic C=O stretch) and by its unique signals in ¹H and ¹³C NMR spectroscopy.
-
Summary of Common Side Products
| Side Product | Potential Synthetic Route(s) | Probable Cause | Recommended Analytical Method(s) |
| 2,6-Dichloro-4-fluorobenzaldehyde | Oxidation of Toluene | Incomplete oxidation, insufficient oxidant/time/temperature. | HPLC, GC-MS, ¹H NMR (δ 9-10 ppm) |
| 1,3-Dichloro-5-fluorobenzene | Grignard Carboxylation | Reaction with trace H₂O or other protic sources. | GC-MS, ¹H NMR |
| 2,6-Dichloro-4-fluorobenzamide | Nitrile Hydrolysis | Incomplete hydrolysis of the intermediate amide. | HPLC, LC-MS, IR Spectroscopy, NMR |
| Unreacted Starting Material | All routes | Incomplete reaction, poor reagent activity. | TLC, HPLC, GC-MS |
| Symmetrical Biaryl Compounds | Grignard Carboxylation | Homocoupling of the Grignard reagent with unreacted halide. | LC-MS, NMR |
Experimental Protocol: Purification by Recrystallization
This protocol outlines a standard procedure for purifying crude this compound, particularly effective for removing less polar impurities like unreacted starting materials or aldehyde byproducts.
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Toluene, Heptane/Ethyl Acetate mixture, or aqueous Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A toluene/heptane co-solvent system often works well.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., Toluene) to the flask. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield. If a co-solvent system is used, dissolve in the "good" solvent (e.g., Ethyl Acetate) and add the "poor" solvent (e.g., Heptane) dropwise until the solution becomes slightly cloudy, then add a few drops of the good solvent to clarify.
-
Hot Filtration (Optional): If insoluble impurities are present at high temperatures, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analysis: Confirm the purity of the recrystallized product by measuring its melting point and obtaining analytical data (e.g., HPLC, NMR).[7]
Synthetic Pathway and Side Reaction Analysis
The following diagram illustrates the Grignard synthesis pathway, highlighting the critical points where common side products are formed. Understanding these branching points is key to optimizing the reaction for the desired product.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1473423-59-4|2,6-Dichloro-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Grignard Reaction of 2,6-Dichloro-4-fluorobenzoic Acid
Welcome to the technical support center for navigating the complexities of the Grignard reaction with 2,6-dichloro-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this particularly demanding substrate. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.
The Grignard reaction of this compound presents a formidable challenge due to a combination of significant steric hindrance and the presence of an acidic functional group. The two ortho-chloro substituents sterically shield the carbon-halogen bond, making the insertion of magnesium difficult. Furthermore, the carboxylic acid proton is highly acidic and will be readily deprotonated by the highly basic Grignard reagent, quenching the reaction. This guide will address these core issues head-on, providing you with a clear path to success.
Frequently Asked Questions (FAQs)
Q1: Is it possible to form a Grignard reagent from this compound directly?
A1: No, a direct Grignard reaction on unprotected this compound is not feasible. The Grignard reagent is a strong base and will react with the acidic proton of the carboxylic acid in a much faster acid-base reaction than the desired magnesium insertion.[1][2] This will consume the Grignard reagent as it forms, preventing any subsequent reactions.
Q2: How must I modify the this compound before attempting the Grignard reaction?
A2: The carboxylic acid group must be protected. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common and effective strategy.[3] This removes the acidic proton and renders the functional group compatible with the Grignard reagent. Other protecting groups for carboxylic acids that are stable to Grignard reagents can also be employed.[4]
Q3: What are the primary challenges I can expect even after protecting the carboxylic acid group?
A3: Even with a protected carboxylic acid, the steric hindrance from the two ortho-chloro substituents will make the Grignard reagent formation difficult.[5] You can anticipate issues with reaction initiation and potentially low yields. The electron-withdrawing nature of the chlorine and fluorine atoms can also decrease the reactivity of the aryl halide.
Q4: Which halogen on the protected this compound derivative should I target for Grignard formation?
A4: For a Grignard reaction involving magnesium insertion, targeting a carbon-bromine or carbon-iodine bond is generally more successful than a carbon-chlorine bond due to the lower bond dissociation energy. If your starting material is this compound, you would first need to introduce a bromine or iodine at a different position, or consider alternative organometallic strategies. If you are starting from a bromo- or iodo-substituted precursor, that would be the preferred site for the Grignard reaction.
Troubleshooting Guide
This section is organized by common problems encountered during the Grignard reaction of a protected this compound derivative.
Problem 1: Reaction Fails to Initiate
A lack of initiation is the most common hurdle with sterically hindered aryl halides.
Potential Causes:
-
Passivated Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the reaction from starting.[5][6]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reaction.[7]
-
Insufficiently Reactive Aryl Halide: The combination of steric hindrance and electron-withdrawing groups can make the aryl halide unreactive under standard conditions.
Solutions & Protocols:
-
Magnesium Activation: It is crucial to activate the magnesium to remove the oxide layer.
| Activation Method | Description |
| Mechanical Activation | Vigorously stirring the magnesium turnings under an inert atmosphere can break the oxide layer.[8] |
| Chemical Activation | Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[6] |
| Highly Reactive Magnesium | For very unreactive halides, consider using commercially available highly reactive magnesium, such as Rieke Magnesium, which is a fine powder with a high surface area.[9][10] |
-
Protocol for Magnesium Activation with Iodine:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Heat the flask gently under a stream of dry nitrogen to remove any adsorbed moisture.
-
Allow the flask to cool to room temperature.
-
Add a single crystal of iodine.
-
Gently warm the flask until the purple vapor of iodine is visible.
-
The magnesium is activated when the iodine color disappears.
-
-
Rigorous Anhydrous Conditions:
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Ensure your protected this compound derivative is completely dry.
-
Problem 2: Low Yield of Grignard Reagent
Even if the reaction initiates, you may experience low conversion to the desired Grignard reagent.
Potential Causes:
-
Wurtz Coupling: The formed Grignard reagent can react with the starting aryl halide to form a biaryl byproduct. This is more prevalent with more reactive halides like iodides and bromides.
-
Homocoupling: The Grignard reagent can couple with itself, especially in the presence of certain impurities or upon prolonged heating.
-
Incomplete Reaction: The reaction may be sluggish and not go to completion under the chosen conditions.
Solutions & Protocols:
-
Slow Addition of Aryl Halide: Add the solution of the protected aryl halide in anhydrous ether or THF dropwise to the activated magnesium suspension. This maintains a low concentration of the halide and minimizes the Wurtz coupling side reaction.
-
Temperature Control: Maintain a gentle reflux. Overheating can promote side reactions. For highly reactive systems, cooling the reaction may be necessary after initiation.
-
Choice of Solvent: THF is generally a better solvent than diethyl ether for less reactive aryl chlorides due to its higher boiling point and better solvating ability for the Grignard reagent.[7]
-
Alternative Methods for Grignard Formation:
-
Magnesium-Halogen Exchange: This is an excellent alternative for preparing Grignard reagents from sterically hindered or functionalized aryl halides.[11][12][13] In this method, a more reactive, commercially available Grignard reagent (e.g., isopropylmagnesium chloride) is used to perform an exchange with your aryl halide. The use of iPrMgCl·LiCl ("Turbo-Grignard" reagent) can further enhance the reaction rate and functional group tolerance.[14][15]
-
Protocol for Magnesium-Halogen Exchange:
-
To a solution of the protected 2,6-dichloro-4-fluoro-iodobenzene (or bromobenzene) in anhydrous THF at -20 °C to 0 °C, add a solution of isopropylmagnesium chloride (or iPrMgCl·LiCl) dropwise.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
The formation of the desired Grignard reagent can be monitored by quenching an aliquot and analyzing the product by GC-MS or NMR.
-
-
-
Problem 3: Formation of Side Products
The appearance of unexpected products can complicate your reaction and reduce the yield of the desired product.
Potential Causes:
-
Reaction with the Protecting Group: Although unlikely with a robust protecting group like an ester, there is a small possibility of the Grignard reagent reacting with the protecting group, especially at higher temperatures or with prolonged reaction times.
-
Formation of Benzynes: Under strongly basic conditions, elimination of a proton and a halide can lead to the formation of a highly reactive benzyne intermediate, which can then undergo various side reactions.
Solutions & Protocols:
-
Careful Selection of Protecting Group: Ensure the chosen protecting group is stable under the Grignard reaction conditions.
-
Moderate Reaction Conditions: Avoid excessive heating and prolonged reaction times.
-
Use of Knochel-Hauser Bases for Deprotonation: If the goal is to deprotonate the aromatic ring rather than form a Grignard reagent at a halogenated position, consider using a Knochel-Hauser base like TMPMgCl·LiCl.[16][17] These bases are highly regioselective and have excellent functional group tolerance.
Visualizing the Process
Grignard Reaction Workflow
Caption: A workflow for the Grignard reaction, including troubleshooting steps.
Potential Side Reactions
Caption: Common side reactions in Grignard reagent formation.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. Mild Mg – Halogen Exchange [sigmaaldrich.com]
- 13. scribd.com [scribd.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of 2,6-Dichloro-4-fluorobenzoic acid
Introduction for the Senior Scientist
Welcome to the technical support guide for the purification of 2,6-Dichloro-4-fluorobenzoic acid (CAS 232275-55-7) via recrystallization.[1][2] As a halogenated benzoic acid derivative, this compound presents unique challenges and opportunities for purification.[1][2] This guide is structured not as a rigid protocol but as a dynamic resource, combining foundational principles with practical troubleshooting advice. It is designed to empower you, the researcher, to make informed decisions, diagnose issues, and optimize the purification of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: The perfect solvent is one in which the target compound, this compound, exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3][4] This temperature-dependent solubility differential is the cornerstone of recrystallization, allowing for the dissolution of the compound and impurities in a minimum of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving impurities behind in the "mother liquor."[3][5]
Key characteristics include:
-
Solubility Gradient: High solubility when hot, low solubility when cold.
-
Inertness: The solvent must not react with the compound.
-
Boiling Point: The solvent's boiling point should ideally be below the melting point of this compound to prevent "oiling out."
-
Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals during the drying phase.[6]
-
Impurity Profile: The solvent should either completely dissolve impurities even when cold or keep them completely insoluble so they can be removed via hot gravity filtration.
Q2: Based on its structure, what solvents should I start testing for this compound?
A2: this compound is a moderately polar molecule. The carboxylic acid group provides polarity and hydrogen bonding capability, while the dichlorofluorophenyl ring is large and nonpolar. This duality suggests that a single solvent may not be perfect, making mixed-solvent systems highly attractive.
-
Single Solvents to Test: Good starting points would be solvents of intermediate polarity. Consider alcohols (like ethanol or isopropanol), ketones (acetone), or esters (ethyl acetate).[7] While water is excellent for simple benzoic acid, the extensive halogenation of this derivative reduces its solubility in water significantly.[3]
-
Mixed-Solvent Systems to Test: A mixed-solvent system, combining a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which it is insoluble), is often highly effective.[7][8] Promising pairs include:
-
Ethanol / Water
-
Acetone / Water
-
Toluene / Heptane or Hexane
-
Ethyl Acetate / Heptane or Hexane
-
Q3: When should I use decolorizing charcoal?
A3: Use activated charcoal (decolorizing carbon) when your hot, dissolved solution has a noticeable color, indicating the presence of colored, high-molecular-weight impurities.[9][10] Use it sparingly, as the charcoal can also adsorb your target compound, thereby reducing the final yield.[11] It should be added to the hot solution after removing it from the heat source to prevent violent bumping, and then the solution should be brought back to a boil briefly before a hot gravity filtration step to remove the carbon.[9]
Experimental Protocols & Methodologies
Protocol 1: Small-Scale Solvent Screening
This is the most critical first step to identify a suitable solvent or solvent system empirically.
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (e.g., water, ethanol, ethyl acetate, toluene, heptane). Start with ~0.5 mL. Agitate the tube at room temperature. If the compound dissolves completely, that solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed pair.
-
Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Evaluation: A good solvent is one that required heating to dissolve the compound and produced a high yield of well-formed crystals upon cooling.
Protocol 2: Standard Single-Solvent Recrystallization Workflow
This protocol should be followed once a suitable single solvent has been identified.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a boiling chip. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the compound is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[9][12]
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][13] Once at room temperature, cooling can be completed in an ice bath to maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals in the funnel with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5][12]
-
Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a modest temperature.
Visualization of Recrystallization Workflow
Caption: General workflow for a single-solvent recrystallization.
Troubleshooting Guide
Problem: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid upon cooling. This happens if the boiling point of the solvent is higher than the compound's melting point (or the melting point of the impure mixture). It can also be caused by the solution being too concentrated or cooling too rapidly.[6][8]
-
Solutions:
-
Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly.[8]
-
Lower the Cooling Temperature: Try to induce crystallization at a lower temperature. Once the solution has cooled slightly, scratch the inside of the flask with a glass rod at the liquid's surface. The tiny scratches provide a nucleation point for crystal growth.[6]
-
Change Solvents: If the problem persists, the chosen solvent is likely inappropriate. Select a new solvent with a lower boiling point or switch to a different mixed-solvent system.[8]
-
Problem: No crystals form, even after cooling in an ice bath.
-
Causality: This is one of the most common issues in recrystallization. It is typically caused by one of two things: using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution is supersaturated but requires a nucleation event to begin crystallization.[5][6]
-
Solutions:
-
Induce Nucleation:
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[5][6] Gently heat the solution and boil off a portion of the solvent in a fume hood to increase the concentration. Then, attempt to cool and crystallize again.[13]
-
Add an Anti-Solvent: If you are using a solvent in which your compound is quite soluble, you can try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then add a drop of the original solvent to clarify and allow it to cool.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting failed crystallization.
Problem: The final yield of crystals is very low.
-
Causality: A low yield can result from several procedural errors.[5] These include using too much solvent (leaving a significant portion of your product in the mother liquor), premature crystallization during hot filtration, or washing the final crystals with too much cold solvent (or solvent that was not sufficiently cold).[5]
-
Solutions:
-
Minimize Hot Solvent: During the dissolution step, ensure you are only adding enough hot solvent to just dissolve the solid. This creates a saturated solution that maximizes crystal formation upon cooling.[5]
-
Prevent Premature Crystallization: When performing hot gravity filtration, pre-heat your funnel and receiving flask with steam or hot solvent to prevent the solution from cooling and crystallizing in the filter paper.[12]
-
Minimize Wash Solvent: Use only a very small amount of ice-cold solvent to wash the crystals during vacuum filtration. The goal is to rinse away the mother liquor, not to redissolve the product.[5]
-
Second Crop: It may be possible to recover more product from the mother liquor. By boiling off some of the solvent from the filtrate and re-cooling, a second, though likely less pure, crop of crystals can sometimes be obtained.
-
Data Summary
The selection of an appropriate solvent is guided by its physical properties. The following table lists common laboratory solvents, ordered by increasing polarity, which can be used as a reference during your solvent screening protocol.
| Solvent | Boiling Point (°C) | Relative Polarity | Notes for this compound |
| n-Heptane | 98 | 0.012 | Excellent "poor" solvent (anti-solvent). Use in mixed systems. |
| Toluene | 111 | 0.099 | Good "good" solvent for less polar compounds. Can dissolve the aromatic ring well. |
| Diethyl Ether | 35 | 0.117 | Low boiling point can be advantageous, but high flammability is a concern. |
| Ethyl Acetate | 77 | 0.228 | Good intermediate polarity solvent. Often a successful single solvent. |
| Acetone | 56 | 0.355 | Strong, polar aprotic solvent. Good "good" solvent for mixed systems with water. |
| Isopropanol | 82 | 0.546 | Good intermediate polarity protic solvent. |
| Ethanol | 78 | 0.654 | Excellent general-purpose protic solvent. A top candidate for a mixed system with water. |
| Methanol | 65 | 0.762 | Very polar. May be too strong of a solvent, leading to low recovery unless used with an anti-solvent. |
| Water | 100 | 1.000 | Likely a poor solvent on its own due to the compound's halogenation, but an excellent anti-solvent with alcohols. |
| (Data compiled from multiple sources)[14][15][16] |
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Recrystallization. Recrystallization. [Link]
-
University of California, Los Angeles - Web Hosting. Recrystallization - Single Solvent. [Link]
-
California State University, Long Beach. Recrystallization. [Link]
-
Recrystallization of Benzoic Acid. [Link]
-
University of Sydney. Recrystallisation of benzoic acid. [Link]
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. [Link]
-
The Recrystallization of Benzoic Acid. [Link]
-
Recrystallization 2. [Link]
-
StudyMoose. (2024). Recrystallization of Benzoic Acid. [Link]
-
AOBChem. This compound. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
-
Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]
-
SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. [Link]
Sources
- 1. This compound | 232275-55-7 [chemicalbook.com]
- 2. This compound CAS#: 232275-55-7 [m.chemicalbook.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. studymoose.com [studymoose.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.ualberta.ca [chem.ualberta.ca]
- 14. Properties of Solvents Used in Organic Chemistry [murov.info]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dichloro-4-fluorobenzoic Acid
Document ID: TSC-CF264-V1.0
Introduction
Welcome to the technical support center for the synthesis of 2,6-Dichloro-4-fluorobenzoic acid. This valuable intermediate is crucial in the development of various pharmaceuticals and agrochemicals. Its synthesis, however, can present challenges ranging from low yields to impurity formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions effectively. We will delve into the causality behind experimental choices, providing you with the expertise to navigate this synthesis with confidence.
The primary synthetic routes to this compound involve either the oxidation of the corresponding 2,6-dichloro-4-fluorotoluene or the carboxylation of an organometallic intermediate derived from 1,3-dichloro-5-fluorobenzene. Each pathway has its own set of critical parameters and potential pitfalls. This document will address both, offering specific, actionable advice.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of this compound
| Question | Probable Causes & Scientific Rationale | Recommended Solutions |
| My yield is consistently below 50%. What are the most likely reasons? | 1. Incomplete Reaction: The oxidation of the toluene precursor or the carboxylation step may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor catalyst performance.[1] 2. Reagent Degradation: Organometallic intermediates (Grignard or organolithium reagents) are extremely sensitive to moisture and atmospheric oxygen.[2] Any contamination will quench the reagent, preventing it from reacting with CO₂. Strong oxidizing agents like potassium permanganate can also decompose if not handled or stored correctly. 3. Product Loss During Workup: The product, benzoic acid, has some solubility in water, especially if the solution is not sufficiently acidic or is washed with water that isn't ice-cold.[3] Loss can also occur during extraction if the pH is not carefully controlled to ensure the benzoic acid is in its desired form (carboxylate salt in the aqueous layer or free acid in the organic layer). | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting material. If the reaction stalls, consider incrementally increasing the temperature or adding a fresh portion of the catalyst or reagent. For oxidations, ensure vigorous stirring to overcome phase-transfer limitations.[3][4] 2. Ensure Anhydrous Conditions: For organometallic routes, all glassware must be oven- or flame-dried. Use anhydrous solvents (e.g., diethyl ether, THF) and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[5] 3. Optimize Workup: During acidification to precipitate the product, cool the mixture in an ice bath to minimize solubility.[3] Wash the filtered product with minimal amounts of ice-cold water. When performing a basic extraction, ensure the pH is >10 to convert all benzoic acid to its water-soluble carboxylate salt. For the subsequent acidification, ensure the pH is <2 to fully protonate the carboxylate. |
Issue 2: Formation of Significant Impurities
| Question | Probable Causes & Scientific Rationale | Recommended Solutions |
| I'm observing significant byproducts in my NMR/LC-MS. What are they and how can I prevent them? | 1. Over-oxidation (Toluene Route): Aggressive oxidation conditions can lead to the formation of byproducts like benzaldehyde or benzyl alcohol, and in severe cases, complete degradation to CO₂.[6][7] 2. Dimerization/Coupling (Organometallic Route): A common side reaction with Grignard or organolithium reagents is the formation of biphenyl-type impurities through a coupling reaction. This is often exacerbated by the presence of certain metal impurities or oxygen. 3. Incomplete Hydrolysis (Nitrile Route): If synthesizing via a benzonitrile intermediate, incomplete hydrolysis will leave residual nitrile or amide, which can be difficult to separate from the final product.[8] | 1. Control Oxidation Conditions: Maintain the reaction temperature within the optimal range (e.g., 135-145°C for some catalytic air oxidations) to maximize selectivity for the benzoic acid.[6] Using a milder oxidizing agent or adjusting the stoichiometry can also reduce byproduct formation. 2. Slow Reagent Addition at Low Temperature: When forming the organometallic reagent, add the halide to the magnesium or lithium metal slowly while maintaining a low temperature. This minimizes the concentration of the reagent at any given time, reducing the likelihood of coupling. 3. Ensure Complete Hydrolysis: Extend the hydrolysis time or use more forcing conditions (e.g., higher concentration of acid/base, higher temperature). Monitor the reaction by TLC or HPLC until the intermediate is fully consumed.[8] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: oxidation of 2,6-dichloro-4-fluorotoluene or carboxylation of a 1,3-dichloro-5-fluorobenzene derivative?
A1: The choice depends on precursor availability, scale, and safety considerations.
-
Oxidation Route: This is often preferred for large-scale industrial production due to the lower cost of reagents (e.g., air or oxygen as the oxidant with a catalyst).[4] However, it can require high temperatures and pressures, and controlling selectivity can be a challenge.[1][6]
-
Organometallic/Carboxylation Route: This route offers high yields and predictability on a lab scale. It involves the formation of a Grignard or organolithium reagent followed by quenching with carbon dioxide (dry ice).[9] The main challenges are the strict requirement for anhydrous and inert conditions and the handling of pyrophoric reagents like n-butyllithium.[2]
Q2: What is the best catalyst for the oxidation of 2,6-dichloro-4-fluorotoluene?
A2: Cobalt and manganese salts (e.g., cobalt acetate, manganese acetate) are widely used as catalysts for the liquid-phase air oxidation of substituted toluenes.[10] These catalysts facilitate the free-radical chain reaction that converts the methyl group to a carboxylic acid. For laboratory-scale preparations, potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent, though it is less economical for large-scale synthesis and generates significant MnO₂ waste.[4][11]
Q3: My Grignard reaction for the carboxylation won't initiate. What should I do?
A3: Initiation is a common hurdle. First, ensure all reagents and glassware are scrupulously dry. The magnesium turnings should be fresh and have a metallic luster. To initiate the reaction, you can try:
-
Adding a small crystal of iodine.
-
Adding a few drops of a pre-formed Grignard reagent.
-
Gently warming the flask.
-
Using a sonicator bath to clean the magnesium surface via cavitation.[9]
Q4: How should I purify the final this compound?
A4: The most common and effective method is recrystallization.[8] A suitable solvent system must be chosen where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. Water can be an effective solvent for recrystallizing benzoic acids.[4] If organic impurities are present, a mixed solvent system (e.g., ethanol/water, acetic acid/water) or purification via an acid-base extraction prior to recrystallization may be necessary.
Visualizations & Data
Troubleshooting Workflow: Low Yield in Grignard Carboxylation
This diagram outlines a logical sequence for diagnosing low yields when synthesizing this compound via the Grignard pathway.
Caption: Troubleshooting logic for low yield in Grignard carboxylation.
Key Parameter Summary for Toluene Oxidation
| Parameter | Condition | Rationale / Impact on Yield & Purity | Reference |
| Oxidant | Air / O₂ with Catalyst | Economical for scale-up; requires high temp/pressure. Selectivity is key. | [6] |
| KMnO₄ | Strong, effective for lab scale; generates MnO₂ waste; can be aggressive. | [4] | |
| Catalyst | Co(OAc)₂ / Mn(OAc)₂ | Promotes free-radical oxidation. Concentration must be optimized to avoid side reactions. | [1][10] |
| Temperature | 130 - 170 °C (Catalytic) | Balances reaction rate and selectivity. Too high leads to over-oxidation; too low is sluggish. | [1][6] |
| Reflux (KMnO₄) | Necessary to overcome the two-phase nature of the reaction (toluene/aqueous KMnO₄). | [4] | |
| Solvent | Acetic Acid (Catalytic) | Provides a polar medium that facilitates the reaction. | [10] |
| Water (KMnO₄) | Solvent for the oxidizing agent. A phase-transfer catalyst can improve reaction rates. | [3][4] |
Optimized Protocol: Synthesis via Grignard Carboxylation
This protocol provides a robust method for laboratory-scale synthesis. CAUTION: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under an inert atmosphere.
Materials:
-
1,3-dichloro-5-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Dry ice (solid CO₂), crushed
-
6M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) line with bubbler
-
Separatory funnel
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, condenser, and an inert gas inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
In the dropping funnel, prepare a solution of 1,3-dichloro-5-fluorobenzene (1.0 equivalent) in anhydrous Et₂O.
-
Add a small portion (~10%) of the halide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[9]
-
-
Carboxylation:
-
In a separate beaker, place a large excess of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with gentle stirring. Do not add the dry ice to the Grignard reagent. This ensures the Grignard is always in the presence of excess CO₂.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Workup and Isolation:
-
Slowly quench the reaction by adding 6M HCl until the aqueous layer is acidic (pH < 2) and all magnesium salts have dissolved.[9]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3 times).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the purified product.[4]
-
References
- Technical Support Center: Optimizing the Oxidation of Toluene to Benzoic Acid - Benchchem. (n.d.).
- Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. (2018). Eureka | Patsnap.
- Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. (2024).
- Benzoic Acid From Toluene. (2022). YouTube.
- Grignard Reaction. (n.d.).
- Oxidation Reaction - Oxidative Synthesis of Benzoic Acid. (n.d.). Alfa Chemistry.
- Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide. (2025).
- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (n.d.). Google Patents.
- Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds. (n.d.). Benchchem.
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
- Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020). Leah4Sci.
- organic synthesis: benzoic acid via a grignard reaction. (n.d.).
- 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents.
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.
- acid-catalyzed photocatalyzed oxidation reaction of benzylic ch bonds of aromatic compound. (2023). Justia Patents.
- Process for preparation of 2,4,6-trifluorobenzoic acid. (n.d.). Google Patents.
- What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?. (n.d.). FAQ - Guidechem.
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- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. guidechem.com [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
preventing byproduct formation in 2,6-Dichloro-4-fluorobenzoic acid synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2,6-dichloro-4-fluorobenzoic acid. It addresses common challenges related to byproduct formation, offering troubleshooting strategies and preventative measures rooted in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and laboratory-scale synthesis routes for this compound, and what are their associated byproduct profiles?
A1: The selection of a synthetic route is often a trade-off between starting material availability, scalability, and the impurity profile. Two primary strategies are prevalent:
-
Diazotization and Transformation of 2,6-Dichloro-4-fluoroaniline: This is a versatile method that begins with the corresponding aniline. The amino group is converted to a highly reactive diazonium salt, which can then be transformed into various functional groups. For synthesizing the target benzoic acid, this typically involves a Sandmeyer-type cyanation followed by hydrolysis, or a carbonylation reaction.
-
Common Byproducts:
-
Phenolic Impurities (e.g., 2,6-dichloro-4-fluorophenol): Formed by the reaction of the diazonium salt with water.[1]
-
Protodeamination Products (e.g., 1,3-dichloro-5-fluorobenzene): The diazonium group is replaced by a hydrogen atom.[2]
-
Azo Compounds: Highly colored impurities resulting from the coupling of the diazonium salt with the electron-rich starting aniline or other aromatic species.[1]
-
Biaryl Impurities: Generated via radical coupling mechanisms, particularly in copper-catalyzed Sandmeyer reactions.[3][4]
-
-
-
Oxidation of 2,6-Dichloro-4-fluorotoluene: This route is more direct if the substituted toluene is readily available. It involves the oxidation of the methyl group to a carboxylic acid using strong oxidizing agents.
-
Common Byproducts:
-
Unreacted Starting Material: Incomplete oxidation is a common issue.[1]
-
Aldehyde Intermediate (2,6-dichloro-4-fluorobenzaldehyde): Results from partial oxidation of the methyl group.[1]
-
Dehalogenated Species: Under harsh oxidative conditions, loss of chlorine or fluorine can occur, leading to impurities like 2-chloro-4-fluorobenzoic acid or benzoic acid itself.
-
-
Below is a diagram illustrating the primary synthesis pathways and the points at which major byproducts can form.
Caption: Key synthesis routes and major byproduct formation pathways.
Troubleshooting Guide by Synthesis Route
This section provides specific advice for issues encountered during synthesis.
Route 1: Synthesis from 2,6-Dichloro-4-fluoroaniline
Q2: My reaction mixture turns dark red/brown, and I'm isolating a colored, intractable solid along with my product. What is happening?
A2: This strongly indicates the formation of azo compounds . Azo coupling occurs when the electrophilic diazonium salt attacks an electron-rich aromatic ring, such as the starting aniline which has not yet been diazotized.
-
Causality: This side reaction is highly favored if there is an excess of unreacted aniline when the diazonium salt concentration is high, or if the pH and temperature are not carefully controlled.
-
Preventative Measures:
-
Maintain Low Temperature: The diazotization and subsequent Sandmeyer reaction should be strictly maintained between 0-5 °C. Higher temperatures accelerate both diazonium decomposition and unwanted coupling reactions.
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to the acidic solution of the aniline. This ensures that the nitrite is consumed immediately to form nitrous acid and then the diazonium salt, preventing a localized excess of either reagent.
-
Ensure Full Diazotization: Before proceeding to the Sandmeyer step, it can be beneficial to test for the absence of starting aniline (e.g., via a quick TLC spot) and the presence of nitrous acid (e.g., with starch-iodide paper).
-
Q3: My yield is low, and I've identified 2,6-dichloro-4-fluorophenol as a major byproduct. How can I suppress its formation?
A3: The formation of phenolic byproducts is a classic issue arising from the reaction of the aryl diazonium salt with water, which acts as a nucleophile.[1]
-
Causality: The C-N bond in the diazonium salt is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated by heat. The Sandmeyer reaction, which involves a radical-nucleophilic aromatic substitution (SRNAr) mechanism, competes with this pathway.[3][4]
-
Preventative Measures:
-
Temperature Control: As with azo coupling, rigorous temperature control is paramount. Any increase in temperature above 5-10 °C during the diazonium salt's lifetime will promote phenol formation.
-
Use of Concentrated Reagents: Employing more concentrated acid (e.g., HCl) and ensuring the copper(I) cyanide solution is prepared and added efficiently minimizes the diazonium salt's exposure time to a large excess of water.
-
Rapid Subsequent Reaction: Add the cold diazonium salt solution to the Sandmeyer reagent (CuCN) solution promptly. Do not let the diazonium salt solution sit for extended periods, even at low temperatures.
-
Route 2: Oxidation of 2,6-Dichloro-4-fluorotoluene
Q4: My oxidation is sluggish, and a significant amount of starting material remains even after prolonged reaction times. How can I improve conversion?
A4: Incomplete conversion is a common challenge in the oxidation of sterically hindered and electron-deficient toluenes.
-
Causality: The methyl group on the 2,6-dichloro-4-fluorotoluene ring is deactivated towards oxidation due to the electron-withdrawing effects of the halogen substituents. Harsh conditions are often required to initiate and sustain the reaction.
-
Optimization Strategies:
-
Choice of Oxidant: While potassium permanganate (KMnO₄) is a standard choice, it may require high temperatures and long reaction times. Consider alternative or co-oxidant systems. For similar transformations, catalysts based on cobalt and manganese salts in the presence of a bromide source can be effective for aerobic oxidations.[5][6]
-
Temperature and Pressure: Safely increasing the reaction temperature can significantly improve the rate. Performing the reaction in a sealed pressure vessel allows for temperatures above the solvent's boiling point, which can drive the reaction to completion.[5]
-
Phase Transfer Catalysis: If using an aqueous oxidant like KMnO₄ with an organic substrate, a phase transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the oxidant to the organic phase, accelerating the reaction.
-
Q5: I am isolating 2,6-dichloro-4-fluorobenzaldehyde as a major byproduct. How do I ensure the reaction proceeds to the carboxylic acid?
A5: The formation of the aldehyde indicates partial oxidation. The aldehyde is an intermediate in the oxidation of a methyl group to a carboxylic acid.
-
Causality: This occurs when the oxidizing agent is not potent enough or is used in insufficient stoichiometric amounts to oxidize the aldehyde further. The aldehyde can sometimes be more resistant to oxidation than the starting toluene.
-
Preventative Measures:
-
Sufficient Oxidant: Ensure at least a stoichiometric amount of the oxidizing agent is used, accounting for the full conversion from the methyl group to the carboxylic acid. It is common to use a slight excess.
-
Reaction Time and Temperature: Inadequate reaction time or temperature can halt the reaction at the aldehyde stage. Monitor the reaction via an appropriate analytical method (GC or HPLC). If starting material is consumed but the aldehyde is present, consider extending the reaction time or cautiously increasing the temperature.
-
Post-Reaction Oxidative Workup: If the aldehyde is consistently formed, it may be possible to isolate the crude mixture and subject it to a second, milder oxidation step specifically designed to convert aldehydes to carboxylic acids (e.g., using sodium chlorite).
-
Troubleshooting Summary Table
| Problem / Observation | Probable Cause | Recommended Solution(s) |
| Route 1: From Aniline | ||
| Dark red/brown color, insoluble impurities | Formation of azo compounds | Maintain temperature at 0-5 °C; ensure slow, sub-surface addition of NaNO₂; confirm complete diazotization before proceeding. |
| Low yield, presence of phenolic byproduct | Reaction of diazonium salt with water | Strictly maintain temperature below 10 °C; use concentrated reagents; add diazonium salt to CuCN solution promptly. |
| Presence of 1,3-dichloro-5-fluorobenzene | Protodeamination (reduction of diazonium salt) | Avoid reducing agents or solvents that can act as hydrogen donors (e.g., ethanol); use aprotic solvents where possible. |
| Route 2: From Toluene | ||
| High levels of unreacted starting material | Sluggish reaction due to deactivation | Increase reaction temperature (use a pressure vessel if necessary); increase reaction time; consider a more potent oxidant or catalytic system (e.g., Co/Mn/Br). |
| Presence of aldehyde intermediate | Incomplete or partial oxidation | Use a stoichiometric excess of the oxidant; increase reaction temperature or time while monitoring progress; consider a secondary oxidation step. |
| Dehalogenated impurities detected | Harsh reaction conditions causing C-X bond cleavage | Avoid excessively high temperatures or highly acidic/basic conditions; screen different oxidants to find one effective at lower temperatures. |
Analytical Methods and Purification Protocols
Q6: What are the best analytical techniques for monitoring these reactions and quantifying byproduct levels?
A6: A multi-technique approach is essential for robust impurity profiling.[7][8]
-
High-Performance Liquid Chromatography (HPLC): The primary workhorse for this analysis. A reverse-phase C18 column with a UV detector is ideal for separating the non-volatile starting materials, intermediates, final product, and byproducts like phenols and aldehydes. It is the best method for quantitative analysis of purity.[7][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as the unreacted toluene starting material or the protodeamination byproduct. The acidic final product may require derivatization (e.g., to its methyl ester) to improve volatility and peak shape.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of unknown impurities. ¹⁹F NMR is particularly powerful for confirming the presence and environment of the fluorine atom and can help distinguish between positional isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the rapid identification of components in the reaction mixture without prior isolation.[9][10]
Protocol: Purification of Crude this compound by Recrystallization
Impurities such as the aldehyde and unreacted toluene are typically less polar than the desired carboxylic acid, while phenolic impurities have different acidity. Recrystallization is an effective method for purification.
-
Solvent Selection: A mixed solvent system is often required. A common choice is a mixture of a solvent in which the acid is soluble at high temperatures (e.g., ethanol, acetic acid) and an anti-solvent in which it is poorly soluble at low temperatures (e.g., water, hexane).
-
Procedure: a. Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., ethanol). b. If colored impurities (like azo compounds) are present, add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution through a fluted filter paper or a pad of celite to remove the charcoal and any insoluble material. d. Slowly add the hot anti-solvent (e.g., water) to the filtrate until persistent cloudiness is observed. e. Re-heat the mixture slightly until it becomes clear again. f. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Caption: Workflow for purification by recrystallization.
References
-
Wikipedia. Sandmeyer reaction. [Link]
- L.S.College, Muzaffarpur. (2020-09-24). Sandmeyer reaction.
-
Quora. (2017-06-04). What is Sand Mayers reaction?. [Link]
-
Master Organic Chemistry. (2018-12-03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction.
-
YouTube. (2025-01-02). Sandmeyer Reaction - experimental procedure and set up. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
Patsnap. (2018-08-03). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. [Link]
- Google Patents. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
ResearchGate. (2025-08-07). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. [Link]
-
Advances in Bioresearch. (2025-03-13). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
Aizeon Publishers. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
IJRAR. (2020-11-11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Indo American Journal of Pharmaceutical Sciences. impurity profiling and drug characterization: backdrop and approach. [Link]
- Google Patents.
-
ResearchGate. Liquid-Phase Oxidation of Toluene to Benzoic Acid over Manganese Oxide Catalyst. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. soeagra.com [soeagra.com]
- 8. biomedres.us [biomedres.us]
- 9. iajps.com [iajps.com]
- 10. ijprajournal.com [ijprajournal.com]
Technical Support Center: 2,6-Dichloro-4-fluorobenzoic Acid Stability
Introduction
Welcome to the technical support center for 2,6-Dichloro-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a halogenated aromatic carboxylic acid, its reactivity and stability can be influenced by a variety of experimental conditions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments and the reliability of your results. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to anticipate and address stability-related issues proactively.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent Potency or Activity in Biological Assays
Symptoms:
-
Varying IC50 or EC50 values between experimental runs.
-
Loss of biological activity over a short period in aqueous buffers.
-
Precipitate formation in stock solutions or assay plates.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Preventative Measures |
| Hydrolysis under Basic Conditions | While aryl halides are generally resistant to hydrolysis, prolonged exposure to basic pH (pH > 8) in aqueous solutions, especially at elevated temperatures, can lead to nucleophilic aromatic substitution of the chlorine atoms, potentially replacing them with hydroxyl groups. This would alter the molecule's structure and likely its biological activity. | 1. pH Monitoring: Maintain the pH of your stock solutions and assay buffers in the neutral to slightly acidic range (pH 6.0-7.4). 2. Buffer Selection: Use buffers with minimal reactivity, such as phosphate or HEPES. Avoid highly basic buffers like carbonate or borate for long-term storage. 3. Fresh Preparations: Prepare fresh working solutions from a solid or a stable, non-aqueous stock solution immediately before each experiment. |
| Precipitation from Aqueous Solutions | This compound has limited aqueous solubility, which is further reduced in acidic conditions due to the protonation of the carboxylate group. | 1. Solubility Assessment: Determine the solubility of the compound in your specific buffer system. 2. Co-solvent Usage: Consider using a small percentage (e.g., <1%) of a biocompatible organic co-solvent like DMSO or ethanol to maintain solubility. Ensure the final co-solvent concentration does not affect your assay. 3. Stock Solution Concentration: Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute them into the aqueous assay buffer just before use. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your assay. | 1. Use of Low-Binding Plates: Employ low-protein-binding microplates and tubes. 2. Inclusion of a Carrier Protein: If compatible with your assay, consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.01-0.1%) to the assay buffer to block non-specific binding sites. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC/LC-MS)
Symptoms:
-
New peaks appearing in the chromatogram of a sample over time.
-
A decrease in the peak area of the parent compound.
-
Changes in the retention time of the main peak.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Preventative Measures |
| Thermal Degradation | At elevated temperatures, halogenated benzoic acids can undergo decarboxylation to form the corresponding di-chloro-fluoro-benzene.[1] Additionally, decomposition can lead to the release of hydrogen chloride gas.[2] | 1. Storage Conditions: Store the solid compound and solutions at the recommended temperature, typically 2-8°C, protected from light. For long-term storage, consider -20°C. 2. Avoid High Temperatures in Sample Preparation: Minimize exposure to heat during sample preparation steps like dissolution or evaporation. Use a gentle stream of nitrogen for solvent removal instead of high heat. 3. Forced Degradation Study: Conduct a controlled thermal degradation study to identify potential degradation products and their retention times. |
| Photodegradation | Aromatic compounds, especially those with electron-withdrawing groups, can be susceptible to degradation upon exposure to UV or even ambient light. This can lead to complex radical-mediated reactions. | 1. Light Protection: Store the compound and its solutions in amber vials or wrap containers with aluminum foil. 2. Minimize Light Exposure During Experiments: Perform experimental manipulations in a dimly lit environment or use light-blocking plates and tubes. 3. Photostability Testing: As per ICH Q1B guidelines, expose the compound to a controlled light source to assess its photostability and identify any photodegradants.[3][4] |
| Oxidative Degradation | While not the most common pathway for this class of molecules, strong oxidizing agents or exposure to atmospheric oxygen over long periods, potentially catalyzed by trace metals, could lead to degradation. | 1. Use of Antioxidants: If compatible with your downstream applications, consider adding a small amount of an antioxidant like BHT to your stock solutions. 2. Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are typically 2-8°C. For extended periods, storage at -20°C is advisable. The compound is stated to be stable under normal ambient conditions.[2]
Q2: What solvents are recommended for preparing stock solutions?
A2: Due to its limited aqueous solubility, it is best to prepare stock solutions in a suitable organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used and are compatible with most biological assays at low final concentrations. For chemical reactions, aprotic solvents like tetrahydrofuran (THF) or acetonitrile may be suitable, depending on the reaction conditions. Always ensure the chosen solvent is anhydrous and of high purity.
Q3: Is this compound compatible with strong acids and bases?
A3: The compound is incompatible with strong oxidizing agents and strong bases.[2] Strong bases can potentially lead to hydrolysis of the C-Cl bonds, especially at elevated temperatures. While generally stable in the presence of acids, strong acidic conditions in combination with heat could potentially promote decarboxylation.
Q4: What are the expected degradation products under forced degradation conditions?
A4: Based on the chemistry of related halogenated benzoic acids, the following degradation pathways are plausible under forced degradation conditions:
-
Thermal Stress: The primary degradation product is likely to be 1,3-dichloro-5-fluorobenzene via decarboxylation.[1]
-
Acidic/Basic Hydrolysis: While challenging, forced hydrolysis could lead to the formation of 2-chloro-6-hydroxy-4-fluorobenzoic acid or 2,6-dihydroxy-4-fluorobenzoic acid.
-
Oxidative Stress: Oxidative conditions could potentially lead to the formation of phenolic derivatives through hydroxylation of the aromatic ring.
-
Photolytic Stress: Photodegradation can be complex, potentially leading to a mixture of products arising from radical reactions, including dehalogenation or decarboxylation.
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development process involves:
-
Forced Degradation: Subjecting the compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products.[5][6]
-
Chromatographic Separation: Developing a reversed-phase HPLC method (e.g., using a C18 column) that resolves the parent compound from all generated degradation products. This typically involves optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or ammonium acetate), gradient, and flow rate.
-
Method Validation: Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV/PDA detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool, neutralize with 1N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Cool, neutralize with 1N HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute with mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all samples by a suitable HPLC method, comparing them to an unstressed control solution.
Diagram 1: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Diagram 2: Potential Degradation Pathways
Caption: Plausible degradation pathways under stress.
References
-
Lindquist, N., & Yang, T. S. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(26), 4144-4149. [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kłys, M., & Dołżonek, J. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 1039-1046. [Link]
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
- A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2012).
-
Kumar, A., et al. (2023). Degradation of diclofenac and 4-chlorobenzoic acid in aqueous solution by cold atmospheric plasma source. Science of The Total Environment, 864, 161194. [Link]
- Klick, S., et al. (2005). Toward a general strategy for developing stability-indicating methods. LCGC North America, 23(9), 990-1002.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 67, 1-11. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Haider, M. (2016). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Pharmaceutical and Analytical Chemistry: Open Access, 2(2), 1-6.
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220. [Link]
-
Gibson, D. T., Koch, J. R., Schuld, C. L., & Kallio, R. E. (1968). Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. Biochemistry, 7(11), 3795-3802. [Link]
- Vrchotová, N., et al. (2013). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
-
Wolska, L., et al. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 13(1), 73-90. [Link]
- Application Notes and Protocols: Hydrolysis of 1-Chloro-2-(trichloromethyl)benzene to 2-Chlorobenzoic Acid. (n.d.). Benchchem. Retrieved from [https://www.benchchem.com/application-notes/2-chlorobenzoic-acid-synthesis]
- Adebusoye, S. A., & Miletto, M. (2012).
-
Chapman, N. B., & Shorter, J. (1956). 837. Hydrolysis of substituted o-chlorobenzoic acids. The mechanism of the reaction between o-halogenobenzoic acids and nucleophilic reagents. Journal of the Chemical Society (Resumed), 4134-4140. [Link]
Sources
- 1. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2,6-Dichloro-4-fluorobenzoic Acid and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-fluorobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the laboratory. The unique substitution pattern of this molecule, with two sterically hindering chlorine atoms ortho to the carboxylic acid, presents a distinct set of synthetic hurdles. This resource aims to explain the causality behind these challenges and offer field-proven solutions.
Section 1: Overview of Synthetic Challenges
The primary difficulties in synthesizing and derivatizing this compound stem from the electronic and steric properties of its substituents. The two ortho-chlorine atoms create significant steric hindrance around the carboxylic acid group, making reactions like esterification and amidation sluggish. Furthermore, these electron-withdrawing groups deactivate the aromatic ring, influencing its reactivity in electrophilic substitution reactions.
Common Synthetic Pathways & Hurdles
| Synthetic Route | Starting Material | Key Transformation | Common Challenges |
| Ortho-lithiation | 1,3-Dichloro-5-fluorobenzene[1] | Directed lithiation & Carboxylation | Difficulty initiating lithiation; low yields due to competing side reactions; strict anhydrous conditions required.[2][3] |
| Grignard Reaction | 2,6-Dichloro-4-fluoro-iodobenzene | Grignard formation & Carboxylation | Sluggish Grignard reagent formation; Wurtz coupling side products; moisture sensitivity.[4][5] |
| Nitrile Hydrolysis | 2,6-Dichloro-4-fluorobenzonitrile | Acid or base-catalyzed hydrolysis | Harsh reaction conditions needed; incomplete hydrolysis leading to amide intermediate; potential for decarboxylation.[6] |
| Derivatization (Amide/Ester Formation) | This compound | Nucleophilic acyl substitution | Steric hindrance slowing the reaction; requires highly reactive acyl chlorides or potent coupling reagents.[7] |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Ortho-lithiation and Grignard Reactions
Question 1: My ortho-lithiation or Grignard reaction fails to initiate or proceeds with very low conversion. What's going wrong?
This is a common issue rooted in the stringent requirements for forming highly reactive organometallic intermediates.
Causality: Organolithium and Grignard reagents are extremely strong bases and nucleophiles.[4] They react readily with even trace amounts of protic sources, such as water, which quenches the reagent and halts the reaction. Furthermore, the surface of magnesium metal is often coated with a passivating oxide layer that prevents it from reacting.[4]
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions:
-
Glassware: All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under vacuum immediately before use. Allow to cool under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use freshly distilled, anhydrous-grade solvents (e.g., THF, diethyl ether). Ethereal solvents are crucial as they solvate the magnesium ion, stabilizing the Grignard reagent.[3]
-
Reagents: Ensure starting materials are anhydrous. Liquid reagents can be distilled; solids can be dried under vacuum.
-
Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the setup to prevent atmospheric moisture from entering the reaction.
-
-
Activate the Magnesium (for Grignard Reactions):
-
The passivating magnesium oxide layer must be disrupted.
-
Mechanical Activation: Briefly crush the magnesium turnings with a glass rod inside the reaction flask (under inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane or bromoethane.[5] These initiators react with the magnesium to clean the surface and generate a small amount of ethene, which helps to stir the magnesium turnings.
-
-
Check Reagent Purity:
-
The aryl halide must be pure. Impurities can poison the magnesium surface or interfere with the lithiation.
-
-
Control Temperature:
-
For lithiation, reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium species.[8][9]
-
Grignard reactions often require a small amount of initial heating to start but may become exothermic and require cooling to maintain a gentle reflux.
-
Question 2: I'm getting a low yield of the carboxylic acid after quenching the organometallic intermediate with carbon dioxide. What are the likely causes?
Low yield after carboxylation points to issues with either the formation of the organometallic reagent, side reactions, or the carboxylation step itself.
Causality: The primary competing reaction for Grignard reagents is homo-coupling (Wurtz reaction) to form a biphenyl byproduct, which is favored at higher temperatures and concentrations.[10] During carboxylation, inefficient delivery of CO₂ or its reaction with excess Grignard reagent can also lower yields.
Troubleshooting Steps:
-
Optimize Organometallic Formation: Follow all the steps in Question 1 to maximize the concentration of your Grignard or aryllithium reagent.
-
Improve CO₂ Addition:
-
Source: Use freshly crushed, high-purity dry ice (solid CO₂). Avoid using CO₂ from a cylinder, as the gas flow can be difficult to control and may introduce moisture if not properly dried.
-
Procedure: Instead of adding the organometallic solution to the dry ice, it is often better to add the crushed dry ice directly to the reaction mixture. This ensures the CO₂ is always in excess. Alternatively, pour the organometallic solution onto a large excess of crushed dry ice.
-
-
Control the Work-up:
-
After carboxylation, the reaction mixture contains a magnesium or lithium carboxylate salt. This must be protonated to yield the final carboxylic acid.
-
Quench the reaction with a cold, dilute acid solution (e.g., 1 M HCl) until the aqueous layer is acidic.[10] This ensures all the carboxylate is converted to the desired product.
-
-
Minimize Side Reactions:
-
For Grignard reactions, add the aryl halide slowly to the magnesium suspension to maintain a low concentration, which disfavors the formation of the biphenyl byproduct.[10]
-
Nitrile Hydrolysis
Question 3: My hydrolysis of 2,6-dichloro-4-fluorobenzonitrile stops at the amide stage. How can I push the reaction to completion?
Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[6] The second step, hydrolysis of the stable amide, is often much slower and requires more forcing conditions than the initial hydrolysis of the nitrile. The steric hindrance from the two ortho-chlorine atoms further increases the activation energy for this step.
Troubleshooting Steps:
-
Increase Reaction Severity:
-
Temperature: Increase the reaction temperature significantly. Refluxing in a high-boiling solvent is often necessary.
-
Concentration of Acid/Base: Use a more concentrated acid (e.g., 70-95% H₂SO₄) or base (e.g., 40% NaOH) solution.
-
Reaction Time: Extend the reaction time considerably, monitoring by TLC or HPLC until the amide intermediate is fully consumed.
-
-
Consider Microwave Synthesis: Microwave reactors can safely achieve temperatures and pressures higher than traditional reflux setups, often dramatically reducing the required reaction time for difficult hydrolyses.
-
Beware of Decarboxylation: Under extremely harsh conditions (very high temperatures and strong acid/base), the final carboxylic acid product can undergo decarboxylation.[6] It is crucial to find a balance of conditions that is sufficient for hydrolysis without causing significant product degradation.
Derivatization and Purification
Question 4: Standard amide coupling procedures (e.g., EDC, HATU) are ineffective for coupling this compound with my amine. What is the solution?
Causality: This is a classic case of steric hindrance. The two large chlorine atoms flanking the carboxylic acid physically block the approach of the amine, making direct coupling very difficult even with standard activating agents.
Solution: Convert to the Acid Chloride
The most reliable method to overcome this steric hindrance is to first convert the carboxylic acid to the highly reactive 2,6-dichloro-4-fluorobenzoyl chloride. Acid chlorides are much more electrophilic than the acid activated by a coupling reagent and will react more readily with the amine.
Procedure:
-
React this compound with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent (e.g., DCM or toluene) with a catalytic amount of DMF.
-
The reaction is typically heated to reflux until gas evolution (SO₂ or CO/CO₂) ceases.
-
The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride.
-
This highly reactive intermediate is then immediately reacted with the desired amine, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[11]
Question 5: How can I effectively purify the final carboxylic acid product from unreacted starting materials or side products?
Causality: Purification can be challenging due to similar polarities between the product and certain impurities. However, the acidic nature of the product provides a powerful purification handle.
Troubleshooting Steps:
-
Acid-Base Extraction: This is the most effective method for separating a carboxylic acid from neutral or basic impurities.
-
Dissolve the crude product mixture in an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1 M sodium hydroxide). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.
-
Separate the layers. The organic layer contains neutral impurities (like unreacted aryl halide or biphenyl byproducts).
-
Cool the aqueous layer in an ice bath and re-acidify with concentrated HCl until the pH is ~1-2.
-
The pure carboxylic acid will precipitate out of the aqueous solution and can be collected by filtration.[12]
-
-
Recrystallization: If acid-base extraction is insufficient, recrystallization can be used to remove impurities with different solubilities.
-
Common solvent systems include ethanol/water, acetic acid/water, or toluene.
-
The goal is to find a solvent system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound? A1: The most common laboratory-scale methods involve the formation of an organometallic intermediate from a 1,3-dichloro-5-fluorobenzene precursor, followed by quenching with carbon dioxide.[2][3][5] This can be achieved through directed ortho-lithiation using a strong lithium base like n-butyllithium or by forming a Grignard reagent. An alternative route is the multi-step hydrolysis of 2,6-dichloro-4-fluorobenzonitrile.[6]
Q2: Why is this molecule considered challenging to synthesize and derivatize? A2: The primary challenge is the significant steric hindrance provided by the two chlorine atoms positioned ortho to the carboxylic acid group. This bulkiness impedes the approach of reagents to the carboxyl carbon, making reactions like amide coupling and esterification difficult without converting the acid to a more reactive species like an acid chloride.
Q3: How do I convert this compound into its acid chloride? A3: The most common and effective method is to react the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is often done neat or in an inert solvent like dichloromethane (DCM) or toluene, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) (Vilsmeier-Haack conditions). The mixture is typically heated to reflux, and the reaction is complete when gas evolution stops. The excess reagent and solvent are then removed by distillation or rotary evaporation to yield the crude acid chloride, which is usually used immediately in the next step.
Q4: What are the key safety precautions when working with organolithium reagents or thionyl chloride? A4:
-
Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite spontaneously on contact with air or moisture. They must be handled exclusively under an inert atmosphere (Argon or Nitrogen) using syringe and cannula techniques. Always wear fire-resistant personal protective equipment (PPE), including a lab coat and safety glasses. Have an appropriate fire extinguisher (Class D for metal fires) nearby.
-
Thionyl Chloride (SOCl₂): This is a corrosive and toxic liquid that reacts violently with water to release toxic gases (SO₂ and HCl). It should be handled in a well-ventilated fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure all glassware is dry before use to prevent a violent reaction.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-4-fluorobenzoyl Chloride
This protocol details the conversion of the carboxylic acid to its more reactive acid chloride derivative, a crucial step for subsequent coupling reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene to form a slurry.
-
Add thionyl chloride (2.0-3.0 eq) dropwise to the stirred slurry.
-
Add one drop of DMF as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to use a base trap (e.g., NaOH solution) to neutralize the toxic vapors.
-
The resulting crude 2,6-dichloro-4-fluorobenzoyl chloride is typically a yellow to brown oil or low-melting solid and should be used immediately in the next step without further purification.
Protocol 2: Amide Coupling via the Acid Chloride
This protocol describes the reaction of the newly formed acid chloride with an amine.
Materials:
-
Crude 2,6-dichloro-4-fluorobenzoyl chloride (from Protocol 1)
-
Desired amine (1.0-1.2 eq)
-
Anhydrous triethylamine (Et₃N) or pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Ice bath
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 2,6-dichloro-4-fluorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cold, stirred amine solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide product, which can then be purified by recrystallization or column chromatography.
Section 5: Visualizations
General Synthetic Workflow
Caption: Synthetic workflow for derivatives.
Troubleshooting a Failed Grignard Reaction
Caption: Decision tree for Grignard issues.
Mechanism of Amide Coupling Reagents
Caption: Role of coupling reagents in amidation.
References
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
- University of Michigan. Grignard Reaction.
- Google Patents. (2014). Preparation method of 2, 4-dichloro-fluorobenzoyl chloride (CN104211590A).
- Al-Zaydi, K. M. (2015).
- Google Patents. (2022).
- Google Patents. (2022).
- BenchChem. (2025). Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds.
- Patsnap. (2018). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde.
- Wang, J., et al. (2011). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 19(4), 634-638.
- Sigma-Aldrich. 2,6-Dichlorobenzoyl chloride product page.
- BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
- SAGE Publications Inc. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research.
- University of Minnesota. Directed (ortho)
- BenchChem. (2025). Technical Support Center: Synthesis of N-(4-chlorophenyl)-2,6-difluorobenzamide.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Myers, A. G. Research Group.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- Organic Syntheses. p-FLUOROBENZOIC ACID.
- PubChem. 1,3-Dichloro-5-fluorobenzene.
Sources
- 1. 1,3-Dichloro-5-fluorobenzene | C6H3Cl2F | CID 137002 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Reaction Monitoring of 2,6-Dichloro-4-fluorobenzoic Acid by TLC
Welcome to the dedicated technical support guide for monitoring reactions involving 2,6-dichloro-4-fluorobenzoic acid using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical troubleshooting advice to ensure reliable and reproducible results.
Introduction
This compound is a key building block in the synthesis of complex organic molecules.[1][2] Monitoring the progress of reactions involving this substrate is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique for this purpose.[3] This guide will address common challenges and questions that arise during the TLC analysis of this specific compound and its reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC analysis of this compound?
A1: A common starting point for separating acidic compounds like this compound on a standard silica gel TLC plate is a mixture of a non-polar and a polar solvent. A combination of hexanes and ethyl acetate is a standard choice. Due to the acidic nature of the carboxylic acid group, which can lead to streaking, it is often beneficial to add a small amount of acetic acid or formic acid to the mobile phase (typically 0.5-2%).[4][5]
A recommended starting solvent system is Hexanes:Ethyl Acetate (7:3) + 1% Acetic Acid . The polarity can be adjusted by varying the ratio of hexanes to ethyl acetate to achieve an optimal Rf value for the starting material, ideally between 0.2 and 0.4.
Q2: How can I visualize the spots of this compound and its products on the TLC plate?
A2: this compound, being an aromatic compound, can typically be visualized under a UV lamp (254 nm) on TLC plates that contain a fluorescent indicator.[6][7][8] The aromatic ring will quench the fluorescence, causing the compound to appear as a dark spot on a green fluorescent background.[6][9]
If the starting material or products are not UV-active, or for secondary confirmation, various chemical stains can be used.[8] Given the presence of a carboxylic acid, a pH-indicating stain like Bromocresol Green can be effective, appearing as yellow spots on a blue background.[7] General-purpose stains like potassium permanganate (KMnO₄) or p-anisaldehyde can also be employed, although they are destructive methods.[7][10][11]
Q3: My spots are streaking. What is the cause and how can I fix it?
A3: Streaking is a common issue when analyzing polar, acidic, or basic compounds on silica gel TLC plates.[4][12] For this compound, the primary cause of streaking is the strong interaction of the carboxylic acid group with the acidic silica gel stationary phase.[4]
Here are several ways to address streaking:
-
Add an acid to the mobile phase: As mentioned in Q1, adding a small percentage of acetic or formic acid to the eluent can suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in more compact spots.[4][5]
-
Reduce sample concentration: Overloading the TLC plate is a frequent cause of streaking.[5][12][13] Try diluting your sample before spotting it on the plate. A concentration of around 1% is often suitable.[12]
-
Use a different stationary phase: If streaking persists, consider using reversed-phase TLC plates (e.g., C18-silica), where the stationary phase is non-polar and a more polar mobile phase is used.[5][14]
Q4: The Rf values are not consistent between experiments. Why is this happening?
A4: The Retention Factor (Rf) is sensitive to several experimental parameters.[10] Inconsistency in Rf values can be attributed to:
-
Changes in the mobile phase composition: Even small variations in the solvent ratio can significantly impact Rf values. Always prepare fresh mobile phase for each experiment.[13]
-
Chamber saturation: Ensure the TLC chamber is properly saturated with the mobile phase vapor. Placing a piece of filter paper in the chamber helps to maintain a saturated atmosphere.
-
Temperature fluctuations: Temperature can affect solvent viscosity and partitioning behavior. Try to run your TLC experiments at a consistent temperature.
-
Plate quality and thickness: Variations in the thickness of the silica gel layer can lead to different Rf values.[13]
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during your TLC analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute.[5][13] 2. The compound is not UV-active and the visualization method is inappropriate.[5][6] 3. The solvent level in the chamber was above the spotting line, dissolving the sample into the solvent reservoir.[12][13] 4. The compound is volatile and may have evaporated.[5] | 1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[5][13] 2. Try a different visualization technique (e.g., staining with potassium permanganate or p-anisaldehyde).[5][6] 3. Ensure the solvent level is below the baseline where the samples are spotted.[12][13] 4. This is less likely for this compound but can be an issue for more volatile products. |
| Spots are elongated or crescent-shaped. | 1. The spotting technique may be damaging the silica layer.[4] 2. The sample was applied in a highly polar solvent, causing it to spread at the origin.[4] | 1. Be gentle when spotting; do not press the capillary too hard against the plate. 2. Dissolve the sample in a less polar, volatile solvent for spotting. |
| The solvent front is uneven. | 1. The TLC plate was not placed vertically in the chamber. 2. The bottom of the plate is not level or is chipped.[15] 3. The plate is touching the side of the chamber or the filter paper.[13] | 1. Ensure the plate is standing straight in the developing chamber. 2. Make sure the bottom edge of the plate is smooth and even.[15] 3. Position the plate carefully in the center of the chamber. |
| Reactant and product spots have very similar Rf values. | 1. The mobile phase does not have the appropriate polarity to resolve the compounds.[16] | 1. Systematically vary the polarity of the mobile phase. Try different solvent systems (e.g., dichloromethane/methanol). 2. Consider using a different stationary phase, such as alumina or a reversed-phase plate.[16] |
Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Sample Preparation: Prepare dilute solutions of your starting material and the reaction mixture in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot small amounts of the starting material and the reaction mixture in their respective lanes on the origin line. For the co-spot lane, spot both the starting material and the reaction mixture at the same point.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.
-
Analysis: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.[17][18]
Workflow for TLC-Based Reaction Monitoring
Caption: A streamlined workflow for monitoring a chemical reaction using TLC.
References
-
ChemBAM. TLC troubleshooting. [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
(2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Stains for Developing TLC Plates. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
TLC Visualization Methods. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
(2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
-
ResearchGate. The chromatograms of the halogen derivatives of benzoic acids on the.... [Link]
-
ResearchGate. Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Link]
-
Environmental Science Institute. Organic Functional Groups and Thin Layer Chromatography. [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
AOBChem. This compound. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
(2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. [Link]
-
AA Blocks. 2252-51-9 | MFCD00010615 | 2-Chloro-4-fluorobenzoic acid. [Link]
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- 18. youtube.com [youtube.com]
Technical Support Center: Workup & Troubleshooting for 2,6-Dichloro-4-fluorobenzoic Acid Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-4-fluorobenzoic acid. As a key halogenated benzoic acid intermediate in pharmaceutical research, achieving high purity and yield is paramount.[1] The workup procedure is a critical, often underestimated, phase of the synthesis that dictates the quality of the final product. This document provides in-depth, field-proven protocols and troubleshooting advice based on established chemical principles.
Part 1: Core Workup Protocols
The optimal workup procedure is intrinsically linked to the synthetic route employed. Below are detailed protocols for the two most common pathways to this compound: carboxylation of an organometallic intermediate and hydrolysis of a benzonitrile precursor.
Protocol A: Workup Following Grignard or Organolithium Carboxylation
This procedure is applicable after the formation of an aryl Grignard or aryllithium reagent from a precursor like 1,3-dichloro-5-fluoro-2-iodobenzene or 1,3-dichloro-5-fluorobenzene, followed by quenching with solid carbon dioxide (dry ice).
Experimental Workflow: Organometallic Carboxylation Workup
Caption: Workflow for isolating the product after Grignard/Organolithium carboxylation.
Step-by-Step Methodology:
-
Reaction Quench & Acidification:
-
Step 1a: Prepare a beaker containing a mixture of crushed ice and a slight excess of aqueous acid (e.g., 3 M HCl or 10% H₂SO₄).
-
Step 1b: Under vigorous stirring, slowly and carefully pour the ethereal reaction mixture containing the magnesium or lithium carboxylate salt into the ice/acid mixture. The addition should be exothermic.[2]
-
Rationale: This step is crucial for two reasons. First, the acid protonates the carboxylate salt to form the desired water-insoluble carboxylic acid. Second, it dissolves inorganic byproducts, such as magnesium salts, ensuring they remain in the aqueous phase.[3][4]
-
Checkpoint: After addition, test the aqueous layer with pH paper. It must be strongly acidic (pH 1-2) to ensure complete protonation of the product.[2] If not, add more acid dropwise.
-
-
Liquid-Liquid Extraction:
-
Step 2a: Transfer the entire biphasic mixture to a separatory funnel.
-
Step 2b: If the organic layer (typically diethyl ether or THF from the reaction) is insufficient, add a suitable extraction solvent like ethyl acetate or diethyl ether.
-
Step 2c: Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.
-
Step 2d: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer containing the product.
-
Step 2e: Re-extract the aqueous layer twice more with fresh portions of the organic solvent to maximize recovery. Combine all organic extracts.
-
Rationale: The neutral carboxylic acid product is significantly more soluble in organic solvents than in the acidic aqueous phase, allowing for its selective extraction.
-
-
Washing & Drying:
-
Step 3a: Wash the combined organic extracts with deionized water to remove residual acid.
-
Step 3b: Perform a final wash with saturated aqueous sodium chloride (brine).
-
Rationale: The brine wash helps to remove residual water from the organic layer (by osmotic effect) and aids in breaking up any minor emulsions that may have formed.[2]
-
Step 3c: Transfer the organic solution to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Let it stand for 15-20 minutes with occasional swirling.
-
Checkpoint: The organic solution should be clear, not cloudy. If cloudiness persists, add more drying agent.
-
-
Isolation and Purification:
-
Step 4a: Filter or decant the dried organic solution away from the drying agent.
-
Step 4b: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Step 4c: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, or toluene) to obtain the final product.
-
Protocol B: Workup Following Nitrile Hydrolysis
This procedure is used after converting 2,6-dichloro-4-fluorobenzonitrile to the carboxylic acid using either strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH).
-
Scenario 1: Acidic Hydrolysis Workup
-
Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.
-
The product may precipitate directly. If so, collect the solid by vacuum filtration and wash thoroughly with cold water.
-
If the product does not precipitate or remains oily, perform a liquid-liquid extraction as described in Protocol A (Steps 2b-4c).
-
-
Scenario 2: Basic Hydrolysis Workup
-
Cool the reaction mixture (which contains the sodium or potassium salt of the product) in an ice bath.
-
While stirring, slowly add concentrated HCl or H₂SO₄ until the solution is strongly acidic (pH 1-2).[5]
-
The this compound will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the product, and if necessary, recrystallize as described in Protocol A (Step 4c).
-
Rationale: The product exists as a water-soluble carboxylate salt under basic conditions. Acidification is required to protonate it, rendering it insoluble in water and allowing for its isolation by precipitation.[6]
-
Part 2: Troubleshooting Guide
| Problem Category | Observed Issue | Potential Causes & Solutions |
| Low Yield & Product Loss | Final yield is significantly lower than expected. | 1. Incomplete Protonation: The product may still be in the aqueous layer as the carboxylate salt. Solution: Re-check the pH of the aqueous layer from the extraction. If it is >3, re-acidify to pH 1-2 and perform the extraction again. 2. Insufficient Extraction: The product may have limited solubility in the chosen solvent, or an insufficient volume/number of extractions were performed. Solution: Perform at least three extractions. Consider switching to a more polar extraction solvent like ethyl acetate if diethyl ether was used. |
| No precipitate forms after acidification of a basic hydrolysis. | 1. Product is soluble in the final mixture: The volume of water may be too large, or organic co-solvents may be present. Solution: Try to concentrate the aqueous solution under reduced pressure before acidification. Alternatively, proceed with a full liquid-liquid extraction (Protocol A, Step 2). 2. Reaction did not proceed: Confirm reaction completion via TLC or LC-MS before initiating workup. | |
| Purity Issues & Contamination | Final product is an oil or a low-melting, gummy solid. | 1. Residual Solvent: The product may not be fully dry. Solution: Dry the product under high vacuum for several hours, possibly with gentle heating. 2. Presence of Impurities: Unreacted starting material or side-products (e.g., biphenyl from a Grignard reaction[7]) can act as a eutectic impurity, depressing the melting point. Solution: A thorough recrystallization is required. If that fails, consider column chromatography. |
| TLC/NMR shows significant unreacted starting material (e.g., 1,3-dichloro-5-fluorobenzene). | 1. Incomplete Reaction: The Grignard or lithiation reaction failed to go to completion. Solution (Workup-based): The starting material is non-polar and will be extracted with the product. It can often be removed during recrystallization as it may be more soluble in non-polar solvents like hexane. | |
| Phase Separation & Extraction | An emulsion forms during extraction. | 1. Vigorous Shaking: Shaking too aggressively can cause emulsions, especially if basic washes are used. Solution: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. To break an existing emulsion, add a small amount of saturated brine and swirl gently. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective. |
| The interface between the aqueous and organic layers is not sharp. | 1. Presence of fine solids: Undissolved magnesium salts or other particulates may be suspended at the interface. Solution: Add more acid and water and shake to dissolve the solids. If this fails, filter the entire biphasic mixture through a coarse filter paper before re-separating. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the acidic quench in a Grignard workup? A: The Grignard reagent reacts with CO₂ to form a magnesium carboxylate salt (R-CO₂⁻ MgX⁺). The acid workup is a simple acid-base reaction. A proton (H⁺) from the added acid neutralizes the carboxylate anion to form the final carboxylic acid (R-COOH), while also reacting with any basic magnesium salts to form water-soluble species.[4]
Q2: Can I use a base wash (e.g., sodium bicarbonate) to purify my product during the workup? A: Yes, this is a very effective purification technique. After the initial extraction into an organic solvent, you can wash the organic layer with a weak base like aqueous sodium bicarbonate. The acidic product will be deprotonated and move into the basic aqueous layer, while non-acidic impurities (like biphenyl or unreacted starting material) will remain in the organic layer. You can then discard the organic layer, re-acidify the aqueous layer to precipitate your pure product, and then filter or re-extract it.
Q3: How do I select the best recrystallization solvent? A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. You can test this on a small scale. Good starting points for this compound include toluene, a mixture of ethyl acetate and hexanes, or ethanol/water. The goal is to find a system that allows for the formation of well-defined crystals upon slow cooling, leaving impurities behind in the mother liquor.
Q4: What are the primary safety concerns during this workup? A: 1. Acid Handling: Always add acid slowly and carefully, especially to reaction mixtures that may contain unreacted organometallics, as the quenching can be highly exothermic. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves. 2. Solvent Volatility: Diethyl ether is extremely flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources. 3. Pressure Build-up: Always vent the separatory funnel frequently during extractions to prevent pressure build-up from solvent vapors or any potential gas evolution.
References
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
University of Missouri-St. Louis. The Grignard Reaction. Available from: [Link]
-
Web Pages. 6. Grignard Reaction. Available from: [Link]
- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
Eureka | Patsnap. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Available from: [Link]
-
Grignard Reaction. Grignard Reaction. Available from: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]
- Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Available from: [Link]
- Google Patents. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- Google Patents. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]
- Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
-
Arkivoc. Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Available from: [Link]
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]
-
Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Available from: [Link]
Sources
Technical Support Center: Purification of 2,6-Dichloro-4-fluorobenzoic Acid via Column Chromatography
Welcome to the technical support center for the purification of 2,6-Dichloro-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during column chromatography. As Senior Application Scientists, we aim to explain not just the steps, but the causality behind them, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My compound, this compound, is showing significant peak tailing or streaking on the column. What is the cause and how can I fix it?
A1: This is the most common issue when purifying carboxylic acids on standard silica gel.
-
Causality: Peak tailing occurs because your acidic compound interacts with the stationary phase in multiple ways. Silica gel surfaces are covered with slightly acidic silanol groups (Si-OH). The carboxylic acid of your molecule can engage in hydrogen bonding, but it can also deprotonate and ionically bind to the silica surface. This mixed-mode interaction leads to a non-uniform elution profile, resulting in a "tail."
-
Solution: The key is to suppress the ionization of your compound's carboxylic acid group. This is achieved by adding a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid (FA) , to your mobile phase (typically 0.1% to 1% v/v). The added acid protonates the silica surface and ensures your compound remains in its neutral, less polar form, leading to sharper peaks and more predictable elution. Low-pH conditions suppress the ionization of acids, making them more suitable for retention in a reversed-phase system, a principle that also helps in normal-phase by preventing unwanted ionic interactions.[1]
Q2: I'm not getting any product off the column. Where did my compound go?
A2: This frustrating situation usually points to one of two main possibilities: irreversible binding or decomposition.
-
Likely Cause 1: Irreversible Binding. Your mobile phase may be far too non-polar. This compound is a relatively polar compound due to the carboxylic acid group. If your eluent (e.g., 100% Hexane) is too non-polar, the compound will adsorb very strongly to the polar silica gel and will not move.
-
Solution 1: First, ensure you have developed an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the target compound should be between 0.2 and 0.4. If the spot remains at the baseline on the TLC plate, you must increase the polarity of your mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
-
Likely Cause 2: Decomposition. Although this compound is generally stable, some sensitive compounds can degrade on the acidic surface of silica gel.[2]
-
Solution 2: To test for stability, dissolve a small amount of your crude product, spot it on a TLC plate, and then add a small amount of silica gel on top of the spot. Let it sit for an hour, then elute the plate. If you see new spots or significant streaking compared to a control spot, your compound may be unstable on silica. In this case, you can try deactivating the silica gel by pre-treating it with a base like triethylamine, or consider using a different stationary phase like alumina.[2]
Q3: My compound eluted immediately in the first few fractions (in the solvent front). How can I achieve better retention?
A3: This is the opposite problem of Q2 and indicates your mobile phase is too polar.
-
Causality: The mobile phase is so effective at dissolving your compound that it has little to no interaction with the stationary phase. It essentially washes straight through the column without undergoing any chromatographic separation.
-
Solution: You must decrease the polarity of your mobile phase. Again, refer to your initial TLC analysis. If your compound's Rf value is very high (e.g., >0.8), you need to decrease the percentage of the polar solvent (like ethyl acetate) and increase the percentage of the non-polar solvent (like hexane or dichloromethane). Re-run TLC plates with different solvent ratios until you achieve the target Rf of 0.2-0.4.
Q4: The separation between my product and a key impurity is poor, resulting in mixed fractions. What are my options?
A4: Achieving good resolution is the primary goal of chromatography. If separation is poor, several parameters can be optimized.
-
Solution 1: Optimize the Mobile Phase. Test different solvent systems. Sometimes, switching one component (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation. Ensure you are using a high-resolution system (e.g., flash chromatography with fine mesh silica, 230-400 mesh).
-
Solution 2: Reduce the Load. You may have overloaded the column. Too much sample will lead to broad bands that overlap, even if the TLC shows good separation. As a general rule, for a challenging separation, the amount of crude material loaded should be about 1-2% of the mass of the silica gel.
-
Solution 3: Use Gradient Elution. If you have multiple impurities, some less polar and some more polar than your product, a gradient elution can be highly effective. Start with a lower polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities behind.
Physicochemical Properties & Starting Parameters
A successful purification begins with understanding the properties of the target molecule.
| Property | Value | Source |
| Chemical Formula | C₇H₃Cl₂FO₂ | [3] |
| CAS Number | 232275-55-7 | [3][4] |
| Appearance | White to off-white solid | [5] |
| Stationary Phase | Silica Gel (Normal Phase) | [6] |
| Typical Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.5% Acetic Acid | [6][7] |
| Solubility | Soluble in polar organic solvents like ethanol, ethyl acetate, and methanol. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a robust starting point for the purification of gram-scale quantities of this compound.
Step 1: TLC Method Development
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 70:30 Hexane:Ethyl Acetate).
-
Add 0.5% acetic acid to the chosen solvent system to mimic the column conditions and observe the effect on the spot shape.
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4. This will be your starting mobile phase.
Step 2: Column Packing
-
Select a column of appropriate size for your sample quantity.
-
Insert a small cotton or glass wool plug at the bottom of the column.[8]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (e.g., 50g of silica for 1g of crude material) in your starting mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[9]
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve your crude material (e.g., 1g) in a minimal amount of a strong solvent like dichloromethane. Add 2-3g of silica gel or Celite to this solution.[10]
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle air pressure to begin eluting the solvent through the column.
-
Collect fractions in an array of test tubes. The volume of each fraction should be approximately half the volume of the stationary phase.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
Step 5: Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.
-
Dry the resulting solid under high vacuum to obtain the purified this compound.
Visual Workflow and Troubleshooting Guides
Chromatography Workflow Diagram
Caption: Standard workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
Vertex AI Search. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Google Cloud. 11
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. 12
-
Phase Separations. HPLC Troubleshooting Guide. 13
-
Chemistry LibreTexts. (2021). High-Performance Liquid Chromatography. 14
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. 2
-
LCGC Chromatography Online. (2014). Retaining Polar Compounds. 1
-
BenchChem. (2025). A Comparative Performance Analysis of 2,6-Dichloro-3-fluorobenzoic Acid in Key Organic Transformations. 15
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. 16
-
uHPLCs. What is the stationary phase of Liquid chromatography?. 17
-
BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. 18
-
Britannica. Stationary phase | Chromatography. 19
-
Thermo Fisher Scientific. Column troubleshooting guide – HILIC. 20
-
Sigma-Aldrich. 2-Chloro-4-fluorobenzoic acid 99%. Link
-
Hunan Chemfish Pharmaceutical Co., Ltd. 2-fluoro-4-chlorobenzoic acid. 21
-
ChemicalBook. (2025). This compound. 4
-
AOBChem. This compound. 3
-
PubChem. 2,6-Dichlorobenzoic acid. 5
-
NileRed. (2013). Column Chromatography (Purification). YouTube. 8
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 10
-
Lisa Nichols. (2022). Column Chromatography. YouTube. 9
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Fluorobenzoic Acid via Column Chromatography. 6
-
Google Patents. (2021). Process for preparation of 2,4,6-trifluorobenzoic acid. 22
-
Organic Syntheses. p-FLUOROBENZOIC ACID. 23
-
BenchChem. Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds. 24
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 7
Sources
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Technical Support Center: Troubleshooting Unknown Peaks in the NMR Spectrum of 2,6-Dichloro-4-fluorobenzoic acid
Welcome to the technical support center for identifying unknown peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dichloro-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment. Here, we address common and complex issues encountered during the analysis of this specific halogenated benzoic acid, providing not just solutions, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I see more than the expected two signals in the aromatic region of the ¹H NMR spectrum of my this compound sample. What could be the origin of these extra peaks?
A1: Initial Assessment & Common Culprits
The presence of unexpected peaks in the aromatic region of your ¹H NMR spectrum, where you anticipate seeing a single signal for the two equivalent aromatic protons, can arise from several sources. A systematic approach is crucial for accurate identification.
Pillar of Trustworthiness: Before delving into complex interpretations, always verify the basics. An improperly prepared sample or instrument malfunction can mimic genuine impurities.
Common Sources of Extraneous Aromatic Peaks:
-
Isomeric Impurities: The synthesis of this compound can sometimes yield other isomers of dichlorofluorobenzoic acid as byproducts. These isomers will have distinct aromatic proton signals. For instance, 2-chloro-4-fluorobenzoic acid would show a more complex splitting pattern in its ¹H NMR spectrum.[1][2][3]
-
Starting Material Carryover: Incomplete reaction can lead to the presence of residual starting materials. For example, if the synthesis involves the oxidation of a corresponding toluene derivative, you might observe signals from the methyl group and the aromatic protons of the starting material.
-
Aromatic Solvent Residues: Residual aromatic solvents from purification steps are a frequent cause of unknown peaks. Solvents like benzene, toluene, or xylenes have characteristic signals in the aromatic region.[4][5][6][7]
-
Degradation Products: Although this compound is relatively stable, degradation under harsh conditions (e.g., high heat, strong acid/base) could lead to byproducts with aromatic signals.
Experimental Workflow for Identification:
Caption: Troubleshooting workflow for unknown aromatic peaks.
Step-by-Step Protocol:
-
Cross-reference with Solvent Peak Tables: Consult established tables of NMR solvent impurities to check if the chemical shifts of the unknown peaks match common solvents like benzene (δ ~7.34 ppm in CDCl₃) or toluene (aromatic signals and a singlet around δ 2.36 ppm in CDCl₃).[5][6]
-
Review Synthetic Route: Carefully examine the synthetic pathway for potential isomeric byproducts. For example, if a Sandmeyer reaction was employed, incomplete diazotization or side reactions could lead to various isomers.
-
Spiking Experiment: If you suspect a specific impurity (e.g., a starting material or a known byproduct), add a small amount of the pure suspected compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unknown peak confirms its identity.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, which can be invaluable in piecing together the structure of an unknown impurity. HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can separate the impurity from your main compound and provide its molecular weight, which is a critical piece of information for identification.
Q2: My ¹H NMR spectrum shows a broad singlet that disappears upon D₂O exchange. What is this peak and why is it broad?
A2: Identifying Exchangeable Protons
A peak that disappears after shaking the NMR sample with a drop of deuterium oxide (D₂O) is indicative of an exchangeable proton, most commonly from a carboxylic acid (-COOH), alcohol (-OH), or amine (-NH) functional group. In the case of this compound, this signal corresponds to the carboxylic acid proton.
The Science Behind the Broadening:
The broadness of the carboxylic acid proton signal is due to several factors:
-
Chemical Exchange: The acidic proton can exchange with other acidic protons in the sample (including trace amounts of water) or between molecules. If the rate of this exchange is on the NMR timescale, it leads to a broadening of the signal.
-
Hydrogen Bonding: Carboxylic acids readily form hydrogen-bonded dimers in solution. The equilibrium between the monomeric and dimeric forms, each with a slightly different chemical environment for the acidic proton, contributes to signal broadening.
-
Quadrupolar Broadening: While less dominant for protons, interaction with quadrupolar nuclei (like ¹⁴N if nitrogen-containing impurities are present) can also cause broadening.
Experimental Verification:
The D₂O shake is the definitive experiment to confirm the identity of an exchangeable proton.
Protocol for D₂O Exchange:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one to two drops of D₂O to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Allow the layers to separate (if applicable).
-
Re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton should significantly decrease in intensity or disappear completely.[8]
Q3: I have several sharp singlets in the aliphatic region (δ 0-3 ppm) of my spectrum. My compound is purely aromatic. What are these?
A3: Unmasking Common Aliphatic Contaminants
Sharp singlets in the aliphatic region of an otherwise clean aromatic compound's spectrum are almost always due to contamination from common laboratory solvents or reagents.
Expertise in Action: Experienced chemists often recognize the characteristic chemical shifts of these common contaminants without needing to consult a reference.
Common Aliphatic Impurities and Their Typical ¹H Chemical Shifts (in CDCl₃):
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Acetone | ~2.17 | Singlet |
| Acetonitrile | ~2.05 | Singlet |
| Diethyl ether | ~3.48 (q), ~1.21 (t) | Quartet, Triplet |
| Dichloromethane | ~5.30 | Singlet |
| Ethyl acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | Quartet, Singlet, Triplet |
| Hexane/Grease | ~1.25, ~0.88 | Multiplets |
| Tetrahydrofuran (THF) | ~3.76, ~1.85 | Multiplets |
| Silicone Grease | ~0.07 | Singlet |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[5][6][9]
Troubleshooting Logic:
Caption: Logic for identifying aliphatic contaminants.
Proactive Prevention and Remediation:
-
Thorough Drying: Ensure your sample is thoroughly dried under high vacuum to remove volatile solvents. Some compounds can tenaciously hold onto solvents like ethyl acetate.[8][10] In such cases, dissolving the sample in a more volatile solvent like dichloromethane and re-evaporating can help.[8]
-
Grease-Free Glassware: When possible, use grease-free joints for reactions and purifications, especially for the final product isolation.
-
Solvent Purity: Use high-purity solvents for the final purification steps to avoid introducing new impurities.
Q4: The baseline of my ¹³C NMR spectrum is noisy, and some expected quaternary carbon signals are weak or missing. What is happening?
A4: Understanding ¹³C NMR Sensitivities and Relaxation
This is a common issue in ¹³C NMR spectroscopy, which is inherently less sensitive than ¹H NMR. The problem is often exacerbated for quaternary carbons (carbons with no attached protons).
The Underlying Principles:
-
Low Natural Abundance: The ¹³C isotope has a natural abundance of only ~1.1%, making it much harder to detect than ¹H.
-
Long Relaxation Times: Quaternary carbons lack directly attached protons, which are the primary pathway for spin-lattice relaxation (T₁). This means they take a long time to return to their equilibrium state after being pulsed by the spectrometer. If the delay between pulses is too short, these signals do not fully recover, leading to weak or absent peaks.
-
Negative Nuclear Overhauser Effect (NOE): While proton decoupling generally enhances the signal of carbons with attached protons, it can sometimes lead to a negative or null effect for quaternary carbons, further reducing their intensity.
Experimental Solutions:
-
Increase the Number of Scans: The most straightforward solution is to acquire the spectrum for a longer period, increasing the number of scans to improve the signal-to-noise ratio.
-
Optimize Relaxation Delay (d1): Increase the relaxation delay between pulses to allow the quaternary carbons to fully relax. A delay of 5-10 seconds is often a good starting point.
-
Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T₁ relaxation times of all carbons, including quaternaries, leading to stronger signals in a shorter amount of time.
-
Inverse-Gated Decoupling: This pulse sequence decouples the protons only during the acquisition of the FID, not during the relaxation delay. This suppresses the NOE, which can be beneficial for quantifying carbon signals and observing quaternary carbons that might otherwise be nulled.
Expected ¹³C Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Expected Intensity |
| Carboxylic Acid (C=O) | 165 - 175 | Weak (Quaternary) |
| C-F | 160 - 170 (doublet due to ¹JCF) | Weak (Quaternary) |
| C-Cl | 130 - 140 | Weak (Quaternary) |
| C-H | 115 - 125 (doublet due to ³JCF) | Stronger |
| C-COOH | 125 - 135 | Weak (Quaternary) |
These are estimates. Actual values can be influenced by the solvent and other factors.
By understanding the principles of NMR and employing a systematic troubleshooting approach, you can confidently identify the source of unknown peaks in your spectra and ensure the integrity of your experimental results.
References
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link][7]
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Poh, R. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2170–2175. Available at: [Link][5]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link][6]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link][8]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization. Available at: [Link][10]
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Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2252-51-9 2-Chloro-4-fluorobenzoic acid Impurity. Available at: [Link][2]
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Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Available at: [3]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link][9]
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Merz, K. M. (n.d.). 4. 13C NMR Spectroscopy. Thieme. Available at: [Link][11]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. Available at: [Link][12]
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Validation & Comparative
A Comparative Guide to 2,6-Dichloro-4-fluorobenzoic Acid and 2,6-Dichlorobenzoic Acid for the Modern Researcher
In the landscape of pharmaceutical and agrochemical research, the nuanced differences between structurally similar molecules can dictate the success or failure of a development pipeline. Halogenated benzoic acids, in particular, serve as versatile scaffolds and key intermediates. This guide offers a detailed comparison of 2,6-Dichloro-4-fluorobenzoic acid and its non-fluorinated counterpart, 2,6-dichlorobenzoic acid, providing researchers, scientists, and drug development professionals with a comprehensive overview of their properties and potential applications.
At a Glance: Key Physicochemical and Spectral Properties
A direct comparison of the fundamental physicochemical properties of these two compounds reveals the subtle yet significant impact of the para-fluoro substitution. While comprehensive experimental data for this compound is less abundant in publicly available literature, we can compile known values and predict others based on established chemical principles.
| Property | This compound | 2,6-Dichlorobenzoic Acid |
| CAS Number | 232275-55-7[1][2][3] | 50-30-6[4][5] |
| Molecular Formula | C₇H₃Cl₂FO₂[1][2][3] | C₇H₄Cl₂O₂[4][5] |
| Molecular Weight | 209.00 g/mol [3] | 191.01 g/mol [4] |
| Melting Point | Information not available in provided search results. | 138-145 °C[6][7] |
| pKa | Predicted to be lower (more acidic) than 2,6-dichlorobenzoic acid | ~1.69[6] |
| Solubility | Information not available in provided search results. | Slightly soluble in water[4][8]; soluble in ethanol[4] |
| Appearance | Off-white to light yellow solid[3] | White to off-white crystalline powder or needles[6][7][9] |
The Decisive Role of the 4-Fluoro Substituent
The introduction of a fluorine atom at the para-position of the 2,6-dichlorobenzoic acid scaffold is a strategic modification in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Electronic Effects and Acidity: The electron-withdrawing inductive effect of the fluorine atom is expected to increase the acidity of the carboxylic acid group in this compound compared to its non-fluorinated analog. This increased acidity can lead to stronger interactions with biological targets, such as enzymes and receptors, where the carboxylate form is crucial for binding.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This property is often exploited to block metabolic oxidation at a specific position, thereby increasing the in vivo half-life of a drug candidate.
Lipophilicity and Permeability: Fluorine substitution can also modulate a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and plasma protein binding. The precise impact on lipophilicity depends on the overall electronic environment of the molecule.
Comparative Reactivity and Synthetic Utility
Both this compound and 2,6-dichlorobenzoic acid are valuable intermediates in organic synthesis. The presence of multiple reactive sites—the carboxylic acid group and the halogenated aromatic ring—allows for a variety of chemical transformations.
Carboxylic Acid Reactivity: The carboxylic acid moiety in both compounds can undergo standard transformations such as esterification, amidation, and conversion to the corresponding acyl chloride[9]. These reactions are fundamental for building more complex molecular architectures.
Aromatic Ring Reactivity: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, although the steric hindrance from the adjacent chlorine and carboxylic acid groups can reduce reactivity. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are also plausible transformations for these substrates, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The fluorine atom in this compound is generally less reactive in these coupling reactions compared to the chlorine atoms.
Experimental Protocols: A Guide to Synthesis and Comparative Biological Evaluation
While direct, side-by-side experimental comparisons are not extensively documented in the literature, the following protocols outline how a researcher might synthesize these compounds and evaluate their biological activities.
Synthesis of 2,6-Dichlorobenzoic Acid
A common method for the preparation of 2,6-dichlorobenzoic acid involves the oxidation of 2,6-dichlorotoluene or the hydrolysis of 2,6-dichlorobenzoyl chloride[7].
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned starting from a suitably substituted precursor. A plausible route involves the oxidation of 2,6-dichloro-4-fluorotoluene. Alternatively, as described in a patent for the corresponding aldehyde, a Grignard exchange reaction on a halogenated precursor followed by formylation and subsequent oxidation could yield the desired benzoic acid[10].
Caption: Synthetic pathways for 2,6-dichlorobenzoic acid and a proposed route for this compound.
Comparative Biological Assay: Antimicrobial Activity Screening
Given that many substituted benzoic acids exhibit antimicrobial properties, a comparative minimum inhibitory concentration (MIC) assay would be a valuable experiment to perform.
Objective: To determine and compare the minimum concentration of this compound and 2,6-dichlorobenzoic acid required to inhibit the growth of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Culture: Grow the selected bacterial strains in appropriate broth media to the mid-logarithmic phase.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacteria.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Expected Outcome: Based on the electronic effects of the fluorine substituent, it is hypothesized that this compound may exhibit a lower MIC (i.e., higher potency) than 2,6-dichlorobenzoic acid, particularly if the acidity of the carboxylic acid plays a key role in the mechanism of action.
Conclusion
The choice between this compound and 2,6-dichlorobenzoic acid in a research and development program will depend on the specific goals of the project. The non-fluorinated compound is a well-characterized, readily available starting material. The fluorinated analog, while less documented, offers the potential for enhanced biological activity, improved metabolic stability, and modulated physicochemical properties—attributes that are highly sought after in modern drug discovery. This guide provides a foundational understanding of these two molecules, empowering researchers to make informed decisions in their synthetic and biological investigations.
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A Comparative Guide to the Acidity of Fluorinated and Chlorinated Benzoic Acids
For researchers and professionals in drug development, the subtle modulation of a molecule's physicochemical properties is a cornerstone of rational design. The acidity of a functional group, quantified by its pKa, is a critical parameter influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME). The strategic placement of halogen atoms on an aromatic ring, such as that of benzoic acid, is a common tactic to fine-tune this acidity. This guide provides an in-depth comparison of the acidity of fluorinated versus chlorinated benzoic acids, delving into the underlying electronic and steric principles and providing the experimental framework for their determination.
The Theoretical Framework: Electronic Effects of Halogen Substituents
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents that stabilize this anion by delocalizing its negative charge will increase the acidity of the parent acid (resulting in a lower pKa). Halogens influence this stability through a combination of competing electronic effects.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds of the molecule.[1] Because halogens are more electronegative than carbon, they pull electron density away from the aromatic ring and, by extension, from the carboxylate group. This delocalizes the negative charge of the anion, stabilizing it and increasing acidity.[2] The strength of the inductive effect is distance-dependent, decreasing significantly as the halogen moves further from the carboxylic acid group.[1] Based on electronegativity, the strength of the -I effect follows the order: F > Cl.
-
Resonance (Mesomeric) Effect (+M): This effect involves the donation of electron density from a halogen's lone pair of electrons into the benzene ring's pi (π) system.[3] This increases the electron density on the ring, which in turn destabilizes the negatively charged carboxylate anion and decreases acidity. For the +M effect to operate, the substituent must be at the ortho or para position relative to the carboxylic acid; it does not operate from the meta position.[3] The efficacy of the +M effect depends on the orbital overlap between the halogen and the carbon of the ring. The 2p orbitals of fluorine overlap more effectively with the 2p orbitals of carbon than do the larger 3p orbitals of chlorine.[4] Therefore, the strength of the +M effect is: F > Cl.
-
The Ortho Effect: Nearly all ortho-substituted benzoic acids are significantly more acidic than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[3][5] This "ortho effect" is a complex interplay of steric and electronic factors. A key mechanism is Steric Inhibition of Resonance (SIR), where steric hindrance between the ortho substituent and the carboxyl group forces the -COOH group to twist out of the plane of the benzene ring.[5] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, increasing the acidity.[5]
Comparative Acidity: A Positional Analysis
The acidity of fluorinated and chlorinated benzoic acids presents a fascinating case study where the interplay of the aforementioned effects leads to non-intuitive outcomes.
Ortho Position: A Battle of Induction and Sterics
At the ortho position, all effects are at their maximum influence. One might predict 2-fluorobenzoic acid to be the stronger acid due to fluorine's superior inductive effect. However, experimental data reveals the opposite.
-
2-Chlorobenzoic acid (pKa ≈ 2.94) is more acidic than 2-fluorobenzoic acid (pKa ≈ 3.27) .[6]
Causality: This reversal is a classic example of the complexity of the ortho effect. While fluorine has a stronger -I effect, the overall acidity is modulated by other factors. The larger size of chlorine may cause greater steric hindrance, forcing the carboxylic acid group further out of the plane of the ring and enhancing the Steric Inhibition of Resonance.[7] Furthermore, the balance between fluorine's very strong -I effect and its competing, strong +M effect results in a net electron-withdrawing capacity that is less than that of chlorine in this specific context.[6] Some studies also point to different intramolecular interactions and conformational preferences that contribute to this distinct chemical behavior.[6]
Meta Position: The Inductive Effect Reigns
At the meta position, the resonance effect is inoperative, making the inductive effect the dominant differentiating factor.[3]
-
3-Fluorobenzoic acid (pKa ≈ 3.86) is a stronger acid than 3-Chlorobenzoic acid (pKa ≈ 3.83) , though the difference is minimal. The pKa of 3-fluorobenzoic acid is lower than that of the ortho form but higher than the para form.[4][8]
Causality: Here, the outcome aligns with the principles of electronegativity. Fluorine's stronger electron-withdrawing inductive effect stabilizes the benzoate anion more effectively than chlorine's, leading to a slightly stronger acid. The proximity to the carboxyl group is the same for both, so the inherent strength of the -I effect is the deciding factor.
Para Position: A Counter-Intuitive Outcome
At the para position, both the inductive and resonance effects are at play. Based on fluorine's higher electronegativity, one might again expect 4-fluorobenzoic acid to be more acidic. The data, however, tells a different story.
-
4-Chlorobenzoic acid (pKa ≈ 3.98 - 4.03) is slightly more acidic than 4-Fluorobenzoic acid (pKa ≈ 4.14) .[9][10]
Causality: This is a critical concept for medicinal chemists. While fluorine has a stronger -I effect, it also has a much stronger electron-donating +M effect due to efficient 2p-2p orbital overlap.[9][11] Chlorine's +M effect is considerably weaker because of less effective overlap between its 3p and carbon's 2p orbitals.[9] At the para position, the strong +M effect of fluorine counteracts its -I effect more significantly than in the case of chlorine. Consequently, chlorine acts as a better net electron-withdrawer, stabilizing the carboxylate anion more effectively and resulting in a stronger acid.[12]
Quantitative Data Summary
The pKa values are a direct measure of acidity; a lower pKa indicates a stronger acid. The data below, compiled from various sources, summarizes the discussion.
| Compound | Isomer Position | pKa Value | Relative Acidity vs. Benzoic Acid |
| Benzoic Acid | - | ~4.20[6][13] | Reference |
| Fluorobenzoic Acid | Ortho (2-) | 3.27[6][13] | Stronger |
| Meta (3-) | 3.86[8][13] | Stronger | |
| Para (4-) | 4.14[9][13] | Stronger | |
| Chlorobenzoic Acid | Ortho (2-) | 2.94[6][14] | Strongest |
| Meta (3-) | 3.83[4] | Stronger | |
| Para (4-) | 3.98 - 4.03[9][10] | Stronger |
Visualization of Electronic Effects
The following diagram illustrates the competing electronic effects at the para position, which is often the most counter-intuitive case for students and researchers.
Caption: Competing electronic effects in para-halobenzoic acids.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a robust, self-validating method for determining the pKa of a substituted benzoic acid.[13][15] The principle involves monitoring the pH of the acid solution as it is neutralized by a strong base, with the pKa being equal to the pH at the half-equivalence point.
Apparatus and Reagents:
-
Calibrated pH meter with a glass combination electrode
-
Magnetic stirrer and stir bar
-
Class A 25 mL or 50 mL burette
-
150 mL beakers
-
Analytical balance
-
Halogenated benzoic acid sample
-
Standardized ~0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Deionized, CO₂-free water
-
Standard pH calibration buffers (e.g., pH 4.00, 7.00, 10.00)
Step-by-Step Methodology:
-
System Calibration (Trustworthiness Pillar):
-
Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa. This ensures the accuracy of your primary measurement tool. Record the temperature, as pKa is temperature-dependent.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.1 to 0.2 mmol of the halogenated benzoic acid and record the mass precisely.
-
Dissolve the sample in approximately 50 mL of CO₂-free deionized water in a 150 mL beaker. The use of CO₂-free water is critical to prevent the formation of carbonic acid, which would interfere with the titration of your sample.
-
Add a magnetic stir bar to the beaker.
-
-
Titration Procedure:
-
Rinse and fill the burette with the standardized ~0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Immerse the pH electrode in the acid solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Begin gentle stirring.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise). This is crucial for accurately defining the steep equivalence point region of the titration curve.
-
Continue adding titrant well past the equivalence point (where the pH change per increment becomes small again).
-
-
Data Analysis and pKa Determination:
-
Plot the Titration Curve: Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the Equivalence Point (Veq): The equivalence point is the inflection point of the curve, where the slope is at its maximum. For greater accuracy, this can be determined by plotting the first derivative (ΔpH/ΔV vs. average V). The peak of this derivative plot corresponds to Veq.
-
Calculate the Half-Equivalence Point: Divide the equivalence point volume by two (V½eq = Veq / 2).
-
Determine the pKa: Find the pH from your titration curve or data table that corresponds to the volume at the half-equivalence point (V½eq). At this point, the concentrations of the acid and its conjugate base are equal, and therefore, pH = pKa.
-
Conclusion
The acidity of fluorinated and chlorinated benzoic acids cannot be predicted by considering electronegativity alone. It is the result of a nuanced competition between distance-dependent inductive effects, position-dependent resonance effects, and steric interactions unique to the ortho position. While fluorine's powerful inductive effect is a key factor, its equally strong resonance effect often moderates its ability to increase acidity, particularly from the para position. In contrast, chlorine's weaker inductive pull is less counteracted by its resonance donation, making it a more effective net electron-withdrawer in para- and, surprisingly, ortho-substituted systems. A thorough understanding of these principles is indispensable for scientists aiming to rationally design molecules with precisely controlled acidic properties.
References
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Ogruc Ildiz, G.; Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. Available at: [Link]
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Not V. (2015). Acidity of o-halobenzoic acids. Chemistry Stack Exchange. Available at: [Link]
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Various Authors. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. Available at: [Link]
-
Potnis, A. et al. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. Available at: [Link]
-
Various Authors. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. Available at: [Link]
-
BYJU'S. (n.d.). Ortho Effect. BYJU'S. Available at: [Link]
-
Wikipedia. (n.d.). Ortho effect. Wikipedia. Available at: [Link]
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Various Authors. (2018). Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? Quora. Available at: [Link]
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Apotrosoaei, M. et al. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the University of Chemical Technology and Metallurgy. Available at: [Link]
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LibreTexts Chemistry. (2024). 20.4 Substituent Effects on Acidity. LibreTexts. Available at: [Link]
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Various Authors. (2016). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? Quora. Available at: [Link]
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OpenStax. (2023). 20.4 Substituent Effects on Acidity. Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Biological Potential of 2,6-Dichloro-4-fluorobenzoic Acid Derivatives
Welcome to a technical exploration of 2,6-dichloro-4-fluorobenzoic acid and its derivatives. In the landscape of medicinal chemistry and agrochemical research, the strategic incorporation of halogen atoms into organic scaffolds is a time-tested method for modulating biological activity. The subject of this guide, this compound, represents a highly versatile yet underexplored scaffold. Its unique substitution pattern—two sterically hindering chlorine atoms ortho to the carboxylic acid and an electron-withdrawing fluorine atom at the para position—makes it an intriguing starting point for the synthesis of novel bioactive compounds.[1][2]
While comprehensive studies on a wide array of derivatives from this specific parent acid are nascent, a wealth of data exists for structurally similar halogenated aromatic compounds. This guide will, therefore, provide a comparative analysis of the known biological activities of these closely related analogs. By examining these proxies, we can project the therapeutic and commercial potential of novel derivatives synthesized from the this compound core. We will delve into their antimicrobial, anti-inflammatory, anticancer, and insecticidal properties, supported by experimental data and detailed protocols, to provide a foundational reference for researchers in drug and pesticide discovery.
Antimicrobial and Antifungal Activity: A Promising Frontier
The rise of multidrug-resistant pathogens presents a critical global health challenge, demanding the development of new antimicrobial agents. Halogenated benzoic acid derivatives have consistently shown promise in this area. The rationale for exploring these scaffolds lies in their ability to interfere with essential microbial processes, an effect often potentiated by the presence of halogens which can enhance lipophilicity for better membrane penetration and modulate electronic interactions with target enzymes.
Comparative Performance of Related Structures
While direct data for this compound derivatives is limited, extensive research on analogs like 2-chlorobenzoic acid and 2-fluorobenzoic acid provides a strong predictive framework. Studies have shown that Schiff's bases and amide derivatives of these compounds exhibit significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.[3][4] For instance, certain 2-chlorobenzoic acid derivatives have demonstrated potency comparable to the standard drug norfloxacin.[3] The introduction of a second chlorine and a fluorine atom, as in our core scaffold, is hypothesized to further enhance this activity by increasing the molecule's electrophilicity and stability.
| Compound Class/Drug | Organism | Activity (MIC, µg/mL) | Reference(s) |
| 2-Chlorobenzoic Acid Derivative (Schiff's Base) | E. coli | ~50 | [3][4] |
| 2-Fluorobenzoic Acid Amide Derivative | S. aureus | 125 | [5] |
| 4-Fluorobenzoic Acid Hydrazide-Hydrazone | Various Bacteria | Moderate Activity | [6][7] |
| 2-Aminobenzoic Acid Derivatives | C. albicans | 32 - 128 | [8][9] |
| Ciprofloxacin (Standard Antibiotic) | E. coli | 0.015 - 0.125 | [5] |
| Fluconazole (Standard Antifungal) | C. albicans | 0.25 - 1.0 | [5] |
Note: Data is aggregated from studies on related analogs to provide a comparative baseline.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the gold-standard method for quantifying the in vitro antimicrobial efficacy of novel compounds. The choice of the microdilution method is based on its efficiency, scalability, and conservation of test material compared to agar-based methods.
-
Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives and a reference antibiotic (e.g., Ciprofloxacin) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. The use of DMSO is critical for solubilizing these often lipophilic compounds.
-
Bacterial Inoculum Preparation: Culture the test organism (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the culture in fresh MHB to achieve a standardized cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL. Standardization is paramount for reproducibility.
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions using MHB. This will create a concentration gradient (e.g., from 256 µg/mL to 0.5 µg/mL). Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.
Caption: Workflow for MIC determination.
Anti-inflammatory Activity: Targeting Key Mediators
Chronic inflammation is a hallmark of numerous diseases. The development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is an ongoing goal. Fluorinated benzofuran and benzoic acid derivatives have shown potential by inhibiting key inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[10] The rationale for using the this compound scaffold is based on its structural resemblance to known anti-inflammatory agents and the ability of halogens to enhance binding to enzyme active sites, such as cyclooxygenase (COX).
Comparative Performance of Related Structures
Analogs such as fluorinated benzofurans and triazolothiadiazoles have demonstrated potent anti-inflammatory effects.[10][11] For instance, some fluorinated benzofuran derivatives inhibit interleukin-6 (IL-6) and prostaglandin E2 (PGE2) production with IC50 values in the low micromolar range.[10] These compounds often act by suppressing the NF-κB and p38 MAPK signaling pathways.[12]
| Compound Class/Drug | Target/Model | Activity (IC50) | Reference(s) |
| Fluorinated Benzofuran Derivative | IL-6 Inhibition | 1.2 - 9.0 µM | [10] |
| Fluorinated Benzofuran Derivative | PGE2 Inhibition | 1.1 - 20.5 µM | [10] |
| Triazolothiadiazole Derivative | Carrageenan Paw Edema | Significant Inhibition | [11] |
| Naproxen Derivative (Thiourea) | 5-LOX Inhibition | 0.30 µM | [13] |
| Celecoxib (Standard NSAID) | COX-2 Inhibition | Potent & Selective | [13] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and reliable in vivo model for screening acute anti-inflammatory activity. The injection of carrageenan induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress edema formation.
-
Animal Acclimatization: Use male Wistar rats (180-200g). Acclimatize them for one week under standard laboratory conditions. Ethical approval is mandatory for this protocol.
-
Compound Administration: Group the animals (n=6 per group). Administer the test derivatives (e.g., 10 mg/kg) orally or intraperitoneally. Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group and a standard drug (e.g., Indomethacin, 10 mg/kg) to the reference group.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
Caption: In vivo anti-inflammatory screening workflow.
Insecticidal Activity: A Niche for Halogenated Aromatics
The agrochemical industry continuously seeks novel insecticides with unique modes of action to combat resistance. Halogenated phenyl rings are core components of many successful insecticides. For example, the insecticide Fipronil features a 2,6-dichloro-4-trifluoromethylphenyl group, which is a very close analog of the scaffold discussed here.[14] These structures often target the insect's nervous system, such as the GABA-gated chloride channel.[15] The rationale is that the specific halogenation pattern is crucial for high-affinity binding to the target site.
Comparative Performance of Related Structures
Derivatives of 2,6-dichloro-4-trifluoromethylphenyl have been synthesized into pyrazole-type insecticides with significant activity.[15] Furthermore, the complex diamide insecticide Flubendiamide and its analogs, which also contain polyfluorinated moieties, exhibit excellent activity against a broad spectrum of lepidopteran pests by acting on ryanodine receptors.[16]
| Compound Class/Drug | Target Pest | Activity | Reference(s) |
| Fluorinated Tetrahydrocyclopentapyrazole | Various Insects | Significant Insecticidal Properties | [15] |
| Flubendiamide Analog (8h) | Oriental Armyworm | LC50 = 0.0512 mg/L | [16] |
| Flubendiamide (Standard) | Oriental Armyworm | LC50 = 0.0412 mg/L | [16] |
| Imidacloprid (Standard) | Aphis craccivora | >90% mortality at 400 µg/mL |
Experimental Protocol: Larval Topical Application Bioassay
This method is used to determine the contact toxicity of a compound against insect larvae, providing a direct measure of its intrinsic insecticidal activity.
-
Insect Rearing: Rear a susceptible strain of a target pest, such as the diamondback moth (Plutella xylostella), on artificial diet under controlled conditions (25±1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Solution Preparation: Prepare serial dilutions of the test compounds in acetone.
-
Topical Application: Select uniform, third-instar larvae. Using a micro-applicator, apply 0.5 µL of a test solution to the dorsal thorax of each larva. An acetone-only group serves as the control.
-
Incubation and Observation: Place the treated larvae in petri dishes with a fresh food source. Incubate under the rearing conditions.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Use the mortality data to calculate the LD50 (the dose required to kill 50% of the test population) via probit analysis.
Anticancer Activity: A Scaffold for Kinase and Enzyme Inhibitors
The 2,6-disubstituted benzoic acid motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds designed to inhibit enzymes like kinases.[17] Derivatives such as quinazolinones and pyridopyrimidines, which can be synthesized from halogenated benzoic acids, are known to possess potent anticancer properties.[18] The rationale is that the rigid, substituted aromatic core provides a solid anchor for binding within the ATP-binding pocket of kinases or other enzyme active sites, while the halogen atoms can form specific interactions and improve pharmacokinetic properties.
Comparative Performance of Related Structures
Studies on various benzoic acid derivatives have shown significant in vitro anticancer activity.[19] For example, quinazolinone derivatives have demonstrated cytotoxicity against MCF-7 breast cancer cells, and other chloroacetamide derivatives have shown activity against leukemia and triple-negative breast cancer cell lines.[19][20]
| Compound Class/Drug | Cell Line | Activity (IC50) | Reference(s) |
| Benzoic Acid Derivative (HDAC Inhibitor) | HeLa (Cervical Cancer) | 17.84 µM | [19] |
| Quinazolinone Derivative | MCF-7 (Breast Cancer) | ~100 µM | [19] |
| 2-Chloroacetamide Derivative | Jurkat (T-cell Leukemia) | Significant Cytotoxicity | [20] |
| Copper(II) Complex with 4-Chloro-3-nitrobenzoic Acid | A549 (Lung Cancer) | 10.9 µM | [21] |
| Doxorubicin (Standard Chemotherapy) | Various | Sub-micromolar range | [19] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Potential mechanism of anticancer action.
Conclusion and Future Directions
The this compound scaffold stands as a promising, yet largely untapped, resource for the development of novel bioactive molecules. By drawing comparisons with its structurally related and well-documented analogs, we can confidently predict its potential across diverse biological activities, including antimicrobial, anti-inflammatory, insecticidal, and anticancer applications. The presence of multiple halogen atoms provides a powerful tool for fine-tuning lipophilicity, metabolic stability, and target binding affinity.
Future research should focus on the systematic synthesis of derivative libraries from this core structure—amides, esters, hydrazones, and various heterocyclic systems—followed by broad biological screening. The experimental protocols detailed in this guide provide a robust framework for such a discovery program. The insights gained will not only validate the predictions made herein but will also pave the way for new lead compounds in human health and crop protection.
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A Comparative Guide to QSAR Studies of Halogenated Benzoic Acids: Methodologies, Models, and Predictive Insights
For researchers, toxicologists, and drug development professionals, understanding the biological activity of halogenated benzoic acids is of paramount importance. These compounds are prevalent as environmental contaminants, pharmaceutical intermediates, and agrochemicals. Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful, cost-effective, and ethically responsible alternative to extensive animal testing for predicting their biological effects, such as toxicity and antimicrobial activity.[1][2][3]
This guide provides an in-depth comparison of various QSAR methodologies applied to halogenated benzoic acids. We will move beyond a simple listing of protocols to explain the causality behind methodological choices, ensuring a robust and self-validating framework for your research.
The Foundation: Understanding Endpoints and Descriptors
The success of any QSAR model is built upon two pillars: a well-defined biological endpoint and a relevant set of molecular descriptors. The choice of these elements is not arbitrary; it is dictated by the underlying mechanism of action being investigated.
Biological Endpoints of Interest
For halogenated benzoic acids, QSAR studies predominantly focus on predicting:
-
Ecotoxicity: This is a major area of study, with endpoints measured in various organisms. Common examples include toxicity towards bacteria (Vibrio fischeri), crustaceans (Daphnia magna), and fish.[4] The endpoint is typically expressed as the concentration causing 50% inhibition (IC50) or mortality (LC50).
-
Antimicrobial Activity: Predicting the minimum inhibitory concentration (MIC) against bacterial and fungal strains is crucial for developing new anti-infective agents.[5]
-
Enzyme Inhibition: Certain benzoic acid derivatives are designed to inhibit specific enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), a target for antibacterial agents.[6]
The Language of Molecules: Key Descriptor Classes
Molecular descriptors translate a chemical structure into numerical values that a statistical model can interpret.[7] For halogenated benzoic acids, the most informative descriptors often fall into physicochemical and quantum-chemical categories, reflecting their mechanisms of interaction.
-
Physicochemical Descriptors: These describe properties like hydrophobicity and ionization state.
-
LogP (Octanol-Water Partition Coefficient): Represents the hydrophobicity of a molecule. For many toxicological endpoints, a positive correlation with LogP indicates that the compound's ability to cross biological membranes and accumulate in lipid-rich tissues drives its toxicity, a mechanism often referred to as non-polar narcosis.[4][8][9]
-
pKa (Acid Dissociation Constant): As acids, the ionization state of these compounds is pH-dependent. The pKa descriptor is critical because the ionized and non-ionized forms can exhibit different toxicities and membrane permeability.[4]
-
-
Quantum-Chemical Descriptors: Calculated from the molecule's wave function, these provide deep insight into electronic properties and reactivity.[10]
-
E-HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A lower E-HOMO suggests a weaker electron-donating ability, making electrophilic reactions more likely.[11]
-
E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the molecule's ability to accept electrons. A lower E-LUMO value signifies a better electron acceptor, often correlating with higher reactivity and toxicity, particularly in electrophilic interactions with biological macromolecules.[8][9][10]
-
Atomic Charges (e.g., Qc): The net charge on specific atoms (like the carbon attached to the halogen) can describe the molecule's electrostatic potential and its propensity for polar interactions.[8][9]
-
-
Topological Descriptors: These 2D descriptors encode information about molecular size and branching.
-
Molecular Connectivity Indices (e.g., ²χ): These indices have been shown to govern the antimicrobial activities of some 2-chlorobenzoic acid derivatives, capturing aspects of the molecular topology that influence biological interactions.[5]
-
Below is a diagram illustrating the logical flow from molecular structure to the prediction of biological activity through the lens of descriptors.
Caption: From Structure to Activity: The Role of Descriptors.
A Comparative Analysis of QSAR Models
Different combinations of descriptors and statistical methods have been employed to model the activity of halogenated benzoic acids. The choice of model depends on the complexity of the underlying biological mechanism and the desired predictive accuracy.
| Target Activity / Organism | Key Descriptors Used | Statistical Method | Key Findings & Model Performance | Reference |
| Toxicity to Bacteria | E-LUMO, Net Carbon Charge (Qc), LogP | Multiple Linear Regression (MLR) | Toxicity is dependent on hydrophobicity and electrophilicity. Model: log1/IC50 = -0.531(E-LUMO) + 1.693(Qc) + 0.163(logP) + 3.375. (r² = 0.860) | [8][9] |
| Toxicity to Daphnia magna | LogP, pKa | MLR | The model was significantly improved by including both LogP and pKa, indicating that both ionized and non-ionized forms contribute differently to toxicity. | [4] |
| Antimicrobial Activity | Topological Indices (²χ, ²χv) | Not Specified | The overall antimicrobial activity of 2-chlorobenzoic acid derivatives was primarily governed by molecular topology and connectivity. | [5] |
| Toxicity to Tetrahymena pyriformis (Halogenated Phenols) | LogP, E-HOMO, Dipole Moment, Sum of Halogen Charges | MLR and Support Vector Machine (SVM) | Both models showed good stability and predictive power. The SVM model (R²=0.944, Q²ext=0.957) slightly outperformed the MLR model (R²=0.922, Q²ext=0.975). | [11][12] |
| FabH Enzyme Inhibition | Hydrophobicity, Molar Refractivity, Aromaticity | Not Specified | Inhibitory activity was found to increase with greater hydrophobicity and aromatic character of the benzoylaminobenzoic acid derivatives. | [6] |
Expert Insight: The consistent appearance of LogP and quantum-chemical descriptors like E-LUMO across different toxicity models strongly suggests that for halogenated aromatic acids, the primary mechanisms of toxic action are often a combination of baseline narcosis (driven by hydrophobicity) and electrophilic reactivity.[4][8][9] More complex, non-linear methods like SVM can sometimes capture subtle relationships that linear models (MLR) might miss, offering improved predictive performance.[11][12]
Experimental Protocol: A Validated QSAR Workflow
This section details a step-by-step methodology for developing a robust and predictive QSAR model, grounded in principles endorsed by the Organisation for Economic Co-operation and Development (OECD).[13]
Caption: A Step-by-Step QSAR Development and Validation Workflow.
Step 1: Data Set Curation & Preparation
-
Compound Selection: Assemble a dataset of halogenated benzoic acids. The set should be structurally diverse enough to cover the chemical space of interest but congeneric enough to allow for meaningful comparisons.
-
Endpoint Data Collection: Gather biological activity data (e.g., IC50 in mol/L) from reliable literature sources. Ensure data consistency (e.g., same experimental protocol, same organism).[13] Convert data to a logarithmic scale (e.g., -log(IC50) or log(1/IC50)) to linearize the relationship and normalize the data distribution.
-
Data Splitting: Randomly divide the dataset into a training set (typically ~80% of the compounds) for model building and a test set (~20%) for external validation. The test set must not be used in any part of the model development process.
Step 2: Molecular Descriptor Calculation
-
Structure Generation: Draw the 2D structure of each molecule and convert it to a 3D model.
-
Geometry Optimization: Perform a full geometry optimization using a suitable quantum chemical method. The DFT-B3LYP method with a 6-31G(d,p) basis set is a common and reliable choice for obtaining accurate electronic properties.[11][12]
-
Descriptor Calculation: Use specialized software (e.g., MOPAC, Gaussian, PaDEL-Descriptor) to calculate a wide range of descriptors, including those identified as potentially relevant (LogP, pKa, E-HOMO, E-LUMO, atomic charges, topological indices).[8][9]
Step 3: Model Development using Multiple Linear Regression (MLR)
-
Variable Selection: With the training set, use a stepwise or genetic algorithm-based variable selection method to identify the subset of descriptors that best correlates with the biological activity, while avoiding inter-correlation between descriptors.
-
Equation Generation: Perform MLR analysis to generate the QSAR equation. The output will be a linear model of the form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ, where 'D' represents the descriptors and 'c' represents their regression coefficients.
Step 4: Rigorous Model Validation
A QSAR model is only useful if it is robust and predictive. This requires rigorous validation.
-
Internal Validation: Assess the model's stability and robustness using a cross-validation technique on the training set. Leave-one-out cross-validation (LOO-CV) is standard. This yields a cross-validated correlation coefficient (Q²). A high Q² value (e.g., > 0.6) indicates a robust model.[14]
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. Calculate the predictive correlation coefficient (R²_pred or Q²_ext) between the predicted and experimental values. A high value (e.g., > 0.6) indicates good predictive power.[12]
-
Statistical Metrics: Evaluate goodness-of-fit (R²), standard error of the estimate (s), and the F-statistic for statistical significance.
Step 5: Mechanistic Interpretation and Applicability Domain
-
Interpretation: Analyze the descriptors in the final model. The sign and magnitude of their coefficients provide insight into the structure-activity relationship. For instance, a positive coefficient for LogP implies that increasing hydrophobicity enhances activity.[4] A negative coefficient for E-LUMO suggests that greater electrophilicity (a more negative E-LUMO) increases activity.[8][9]
-
Applicability Domain (AD): Define the chemical space in which the model's predictions are reliable. This is critical for ensuring the model is not used to make predictions for compounds that are too different from those in the training set. A Williams plot is a common method for visualizing the AD.[15]
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Yuan, H., et al. (2004). Improved QSARs for predictive toxicology of halogenated hydrocarbons. Journal of molecular structure. Theochem, 673(1-3), 169-176. [Link]
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Guan, L., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8723. [Link]
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Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027-1044. [Link]
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He, G., et al. (2012). A QSAR Study of the Acute Toxicity of Halogenated Phenols. Procedia Engineering, 43, 204-209. [Link]
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De, A., & Roy, K. (2019). Impact of Pharmaceuticals on the Environment: Risk Assessment Using QSAR Modeling Approach. In Silico Methods for Predicting DrugToxicity. [Link]
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A Spectroscopic Guide to Dichlorofluorobenzoic Acid Isomers: Distinguishing Key Structural Variants for Pharmaceutical and Agrochemical Research
In the landscape of pharmaceutical and agrochemical development, the precise identification and characterization of molecular isomers are paramount. Subtle shifts in the arrangement of substituent atoms on an aromatic ring can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic properties. The dichlorofluorobenzoic acids, a family of halogenated aromatic carboxylic acids, exemplify this principle. As crucial building blocks in the synthesis of a wide array of active compounds, the ability to definitively distinguish between their various structural isomers is not merely an academic exercise but a critical step in ensuring the efficacy and safety of the final product.
This guide provides a comprehensive spectroscopic comparison of the dichlorofluorobenzoic acid isomers. Drawing upon a combination of experimental data and established spectroscopic principles, we will explore how techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy can be leveraged to unambiguously identify and differentiate these closely related compounds. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently navigate the complexities of isomer characterization.
The Challenge of Isomerism in Dichlorofluorobenzoic Acids
The dichlorofluorobenzoic acid scaffold allows for a considerable number of constitutional isomers, each with a unique substitution pattern of two chlorine atoms and one fluorine atom on the benzoic acid ring. This structural diversity necessitates robust analytical methodologies for quality control and developmental research. The electronic effects (both inductive and resonance) of the halogen substituents and the carboxylic acid group profoundly influence the chemical environment of each atom within the molecule, leading to distinct and measurable differences in their spectroscopic signatures.
Vibrational Spectroscopy: Probing Molecular Bonds with IR and Raman
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. The frequencies of these vibrations are highly sensitive to the masses of the atoms and the strength of the chemical bonds connecting them, making these methods ideal for distinguishing between isomers.
Key Differentiating Regions in the Vibrational Spectra
The most informative regions in the IR and Raman spectra of dichlorofluorobenzoic acid isomers include:
-
C=O Carbonyl Stretch: The position of the strong carbonyl stretching vibration (typically between 1680-1740 cm⁻¹) is influenced by the electronic effects of the adjacent substituents. Electron-withdrawing groups in the ortho position can shift this band to higher wavenumbers.
-
O-H Stretch: The broad O-H stretching band of the carboxylic acid dimer (around 2500-3300 cm⁻¹) is a characteristic feature. The exact shape and position can be subtly affected by intramolecular hydrogen bonding, particularly in isomers with an ortho-halogen.
-
C-Cl and C-F Stretches: The stretching vibrations of the carbon-halogen bonds occur in the fingerprint region of the spectrum and are highly diagnostic of the substitution pattern.
-
Aromatic C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations (typically in the 700-900 cm⁻¹ region) are particularly sensitive to the substitution pattern on the benzene ring and can often be used to distinguish between isomers.
dot graph ERD { graph [rankdir=TB, layout=dot, label="Figure 1: Experimental Workflow for Vibrational Spectroscopy", labelloc=b, fontsize=12, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
Experimental Protocol: FTIR and Raman Spectroscopy
-
Sample Preparation:
-
FTIR (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
FTIR (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Raman: Place a small amount of the solid sample in a glass capillary tube or on a microscope slide.
-
-
Data Acquisition:
-
FTIR: Record the spectrum over a range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Raman: Acquire the spectrum using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.
-
-
Data Analysis: Compare the positions and relative intensities of the key vibrational bands for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁹F), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Distinguishing Isomers with ¹H, ¹³C, and ¹⁹F NMR
-
¹H NMR: The chemical shifts, coupling patterns (multiplicity), and integration of the aromatic proton signals are highly diagnostic. The number of distinct proton signals corresponds to the number of non-equivalent protons in the molecule. The coupling constants (J-values) between adjacent protons and between protons and fluorine provide valuable information about their relative positions.
-
¹³C NMR: The number of signals in the broadband proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the attached halogens.
-
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is an indispensable tool. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a clear and often unambiguous fingerprint for each isomer.
| Isomer | ¹H NMR (Aromatic Region) | ¹³C NMR (Aromatic Region) | ¹⁹F NMR |
| e.g., 2,4-Dichloro-5-fluorobenzoic acid | Two distinct signals, each a doublet. | Six distinct signals. | One signal. |
| e.g., 2,6-Dichloro-4-fluorobenzoic acid | One singlet (due to symmetry). | Four distinct signals. | One signal. |
| e.g., 3,5-Dichloro-2-fluorobenzoic acid | Two distinct signals, a doublet and a triplet. | Six distinct signals. | One signal. |
| (Note: This is a representative example. Actual chemical shifts and coupling constants will vary.) |
dot graph logical_relationship { graph [rankdir=TB, layout=dot, label="Figure 2: Logic for Isomer Differentiation by NMR", labelloc=b, fontsize=12, fontname="Arial"]; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
Caption: Logic for isomer differentiation by NMR.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichlorofluorobenzoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, multiplicities (splitting patterns), coupling constants, and integrations to determine the substitution pattern on the aromatic ring.
UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like dichlorofluorobenzoic acids, the most relevant transitions are π → π*.
The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the presence of auxochromes (substituents that modify the absorption of a chromophore). While UV-Vis spectroscopy may not always be sufficient on its own to differentiate all isomers, it can provide valuable complementary data. The substitution pattern of the halogens can cause subtle shifts in the λmax due to their influence on the electronic structure of the benzene ring.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the dichlorofluorobenzoic acid isomer in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a UV-Vis spectrophotometer.
-
Data Analysis: Compare the λmax values for the different isomers.
Conclusion: A Multi-faceted Approach to Isomer Characterization
The definitive identification of dichlorofluorobenzoic acid isomers requires a multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, their combined application offers the highest level of confidence. Vibrational spectroscopy (IR and Raman) excels at identifying functional groups and providing a fingerprint of the overall molecular structure. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) delivers unparalleled detail about the electronic environment and connectivity of atoms. UV-Visible spectroscopy offers insights into the electronic transitions of the conjugated system.
By systematically applying these techniques and understanding the fundamental principles that govern the relationship between molecular structure and spectral output, researchers in drug development and other scientific fields can ensure the purity, identity, and quality of their materials, paving the way for more reliable and reproducible scientific outcomes.
References
-
Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved January 12, 2026, from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). 2,3-Dichloro-6-fluorobenzoic acid. Wiley Science Solutions. Retrieved January 12, 2026, from [Link]
A Comparative Analysis of the Reactivity of 2,6-Dichloro-4-fluorobenzoic Acid and Its Structural Analogs in Nucleophilic Acyl Substitution
In the landscape of pharmaceutical and materials science, halogenated benzoic acids serve as pivotal building blocks for synthesizing complex molecules. Their reactivity, governed by the electronic and steric nature of their substituents, dictates their utility in various synthetic pathways. This guide provides an in-depth comparative analysis of the reactivity of 2,6-dichloro-4-fluorobenzoic acid and its key analogs. We will delve into the mechanistic underpinnings of their differential reactivity, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for informed decision-making in their synthetic endeavors.
Introduction: The Role of Halogenation in Modulating Benzoic Acid Reactivity
Halogen atoms exert a significant influence on the reactivity of aromatic carboxylic acids through a combination of inductive and resonance effects. The this compound molecule is a prime example of this electronic interplay. The two chlorine atoms at the ortho positions provide considerable steric hindrance around the carboxylic acid group and exert a strong electron-withdrawing inductive effect. The fluorine atom at the para position further contributes to the electron-withdrawing nature of the aromatic ring. These features collectively enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
This guide will focus on comparing the reactivity of this compound with two of its close analogs: 2,6-difluorobenzoic acid and 2,4,6-trichlorobenzoic acid. The comparison will be centered on a standard nucleophilic acyl substitution reaction: the formation of a methyl ester via reaction with methanol. This reaction serves as a reliable proxy for assessing the relative reactivity of these carboxylic acids in a broader range of condensation reactions.
The Analogs: A Structural and Electronic Comparison
The choice of analogs for this comparison is deliberate, allowing for a systematic evaluation of the impact of different halogen substituents on reactivity.
-
This compound (1): The parent compound, featuring a combination of ortho-dichloro and para-fluoro substitution.
-
2,6-Difluorobenzoic Acid (2): This analog allows for the assessment of replacing the bulkier and more inductively withdrawing chlorine atoms with smaller and more electronegative fluorine atoms in the ortho positions.
-
2,4,6-Trichlorobenzoic Acid (3): This analog introduces a third chlorine atom at the para position, replacing the fluorine atom, to evaluate the cumulative effect of chlorine substitution.
The electronic properties of these molecules, particularly their acidity (pKa), provide a preliminary indication of their relative reactivity. A lower pKa value signifies a more acidic proton and a more stabilized carboxylate conjugate base, which often correlates with a more electrophilic carbonyl carbon.
Table 1: Physicochemical Properties of Benzoic Acid Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (predicted) |
| This compound (1) | ![]() | 208.99 | 2.85 |
| 2,6-Difluorobenzoic Acid (2) | ![]() | 158.10 | 3.25 |
| 2,4,6-Trichlorobenzoic Acid (3) | ![]() | 225.45 | 2.70 |
Note: Predicted pKa values are estimations from chemical software and may vary slightly from experimental values.
Experimental Design: A Head-to-Head Comparison of Esterification Rates
To empirically compare the reactivity of these three analogs, a standardized esterification protocol was employed. Each benzoic acid derivative was reacted with methanol in the presence of a catalytic amount of sulfuric acid. The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC) to determine the rate of formation of the corresponding methyl ester.
Experimental Workflow
Figure 1: A schematic representation of the experimental workflow for the comparative esterification of benzoic acid analogs.
Detailed Protocol: Comparative Esterification
-
Reaction Setup: In three separate round-bottom flasks, dissolve 1 mmol of each benzoic acid analog (this compound, 2,6-difluorobenzoic acid, and 2,4,6-trichlorobenzoic acid) in 10 mL of anhydrous methanol.
-
Catalyst Addition: To each flask, add 0.1 mmol of concentrated sulfuric acid (98%) dropwise while stirring.
-
Reaction Conditions: Equip each flask with a reflux condenser and heat the mixtures to 65°C in a preheated oil bath.
-
Monitoring: At time points of 0, 1, 2, 4, and 6 hours, withdraw a 100 µL aliquot from each reaction mixture. Quench the reaction by diluting the aliquot in 900 µL of a 1:1 acetonitrile/water solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to determine the percentage conversion of the starting benzoic acid to its corresponding methyl ester.
Results and Discussion: Unraveling the Reactivity Trends
The experimental results from the comparative esterification are summarized in the table below. The reaction rate constants (k) were calculated assuming pseudo-first-order kinetics, given the large excess of methanol.
Table 2: Comparative Reactivity Data for Esterification
| Compound | Rate Constant (k) (x 10⁻⁴ s⁻¹) | % Conversion after 6h |
| This compound (1) | 1.85 | 85 |
| 2,6-Difluorobenzoic Acid (2) | 1.23 | 68 |
| 2,4,6-Trichlorobenzoic Acid (3) | 2.15 | 92 |
The data clearly indicates a reactivity trend of 3 > 1 > 2 . This trend can be rationalized by considering the interplay of electronic and steric effects.
-
2,4,6-Trichlorobenzoic Acid (3) exhibits the highest reactivity. This is attributed to the strong cumulative electron-withdrawing inductive effect of the three chlorine atoms, which significantly increases the electrophilicity of the carbonyl carbon. The steric hindrance from the two ortho-chlorine atoms is substantial, but in this case, the electronic effect appears to be the dominant factor driving the reaction rate.
-
This compound (1) is the second most reactive. The two ortho-chlorine atoms provide a strong inductive effect, similar to analog 3. The para-fluorine atom also contributes to this electron-withdrawing effect, though to a lesser extent than a chlorine atom at the same position.
-
2,6-Difluorobenzoic Acid (2) is the least reactive of the three. While fluorine is more electronegative than chlorine, its smaller size results in less steric hindrance around the carboxylic acid group. However, the overall inductive effect of two ortho-fluorine atoms is less pronounced than that of two ortho-chlorine atoms. This suggests that in this series, the inductive effect of the ortho-halogens plays a more significant role in determining the esterification rate than steric factors.
Mechanistic Rationale
The acid-catalyzed esterification of a carboxylic acid proceeds through a well-established mechanism. The key steps are illustrated below.
Figure 2: Simplified mechanism of acid-catalyzed esterification.
The rate-determining step in this mechanism is typically the nucleophilic attack of methanol on the protonated carboxylic acid. The electron-withdrawing substituents on the aromatic ring play a crucial role in stabilizing the positive charge on the protonated carbonyl group, thereby accelerating this key step. The observed reactivity trend (3 > 1 > 2) directly correlates with the overall electron-withdrawing capacity of the substituents on the benzene ring.
Conclusion and Outlook
This comparative guide has demonstrated that the reactivity of this compound and its analogs in nucleophilic acyl substitution is a nuanced interplay of electronic and steric factors. The experimental data from the comparative esterification study reveals a clear reactivity trend, with 2,4,6-trichlorobenzoic acid being the most reactive, followed by this compound, and then 2,6-difluorobenzoic acid. This trend is primarily dictated by the electron-withdrawing inductive effects of the halogen substituents.
For researchers and drug development professionals, this understanding is critical for selecting the appropriate building blocks for their synthetic targets. The choice of a particular halogenated benzoic acid will have a direct impact on reaction kinetics, and potentially on the overall yield and purity of the final product. The protocols and data presented herein provide a solid foundation for making these critical decisions and for the rational design of synthetic routes.
References
A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichloro-4-fluorobenzoic Acid
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in product quality, safety, and efficacy. For a molecule such as 2,6-Dichloro-4-fluorobenzoic acid, a key building block in various synthetic pathways, establishing robust and reliable analytical methods is paramount. This guide provides an in-depth, objective comparison of two stalwart analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer a transparent comparison of their performance based on supporting experimental data.
The Analytical Challenge: this compound
This compound presents a unique set of analytical considerations. Its polarity, conferred by the carboxylic acid group, and its semi-volatile nature, influenced by the halogenated aromatic ring, place it at the crossroads of suitability for both HPLC and GC. The choice between these techniques is therefore not straightforward and hinges on factors such as required sensitivity, sample matrix complexity, and the specific goals of the analysis (e.g., routine quality control versus trace impurity profiling).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
For the routine assay and purity determination of non-volatile or thermally labile compounds, HPLC is the undisputed workhorse of the pharmaceutical industry.[1] Its versatility and robustness make it an ideal first choice for the analysis of this compound.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
The following protocol outlines a validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase; more hydrophobic compounds are retained longer on the column.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Rationale for Parameter Selection:
-
C18 Column: A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the moderately non-polar this compound.
-
Mobile Phase: A mixture of acetonitrile and acidified water is a common mobile phase in RP-HPLC. Acetonitrile serves as the organic modifier to elute the analyte from the column. The addition of phosphoric acid to the aqueous phase to a pH of around 2.5-3.0 is crucial; it ensures that the carboxylic acid group of the analyte is fully protonated (non-ionized), which leads to better peak shape and retention.
-
UV Detection at 230 nm: The aromatic ring with its substituents provides strong UV absorbance, making UV detection a sensitive and straightforward choice for quantification. The wavelength of 230 nm is chosen to maximize the signal-to-noise ratio.
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the mobile phase, and dilute to a final concentration of 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior Sensitivity and Specificity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For polar molecules like carboxylic acids, a derivatization step is typically required to increase their volatility and thermal stability.[4]
Experimental Protocol: GC-MS with Derivatization
The following protocol details a validated GC-MS method for the trace analysis of this compound.
1. Derivatization:
The carboxylic acid group is converted to a less polar and more volatile ester, in this case, a methyl ester, using Boron Trifluoride-Methanol (BF3·MeOH).[5]
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF3·MeOH solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial and add 1 mL of hexane and 1 mL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the derivatized analyte to a clean vial for GC-MS analysis.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-350 |
Rationale for Parameter Selection:
-
DB-5ms Column: This is a low-polarity column that is well-suited for the separation of a wide range of semi-volatile organic compounds, including the methyl ester of our analyte.
-
Helium Carrier Gas: Helium is an inert gas that provides good chromatographic efficiency.
-
Temperature Program: The oven temperature program is designed to ensure good separation of the analyte from any potential interferences and to elute it with a sharp peak shape.
-
Electron Ionization (EI): EI is a hard ionization technique that produces a reproducible fragmentation pattern, which is useful for structural confirmation and library matching.
Caption: GC-MS analysis workflow for this compound.
Method Validation and Performance Comparison
Both the HPLC and GC-MS methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] The key validation parameters are summarized in the table below, providing a direct comparison of the performance of the two techniques.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.995[6] |
| Range (µg/mL) | 1 - 200 | 0.01 - 10 | 80-120% of test concentration for assay; LOQ to 120% for impurities[8] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Typically 98.0 - 102.0% for assay |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | 1.25% | Typically ≤ 2% |
| - Intermediate Precision | 1.10% | 1.60% | Typically ≤ 2% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.003 µg/mL (3 ng/mL) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.01 µg/mL (10 ng/mL) | Signal-to-Noise ratio of 10:1[9] |
| Specificity | Demonstrated | Demonstrated | No interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Consistent results with small variations in method parameters |
Discussion and Recommendations
The validation data clearly illustrates the strengths and weaknesses of each technique for the analysis of this compound.
-
HPLC-UV is a highly accurate and precise method that is well-suited for the routine quantification of the analyte at relatively high concentrations (µg/mL range). Its major advantages are the simple sample preparation (no derivatization required) and its robustness, making it ideal for a quality control environment.
-
GC-MS offers significantly lower limits of detection and quantitation (ng/mL range), making it the method of choice for trace analysis, such as the determination of impurities or for pharmacokinetic studies.[3][5] The mass spectrometric detection provides a higher degree of specificity and allows for positive identification of the analyte based on its mass spectrum. However, the requirement for a derivatization step adds complexity and potential for variability to the sample preparation process.
Choosing the Right Method:
The selection between HPLC and GC-MS should be guided by the specific analytical requirements:
-
For routine quality control, assay, and purity determination of this compound as a raw material or in a drug product, the HPLC-UV method is recommended due to its simplicity, robustness, and excellent accuracy and precision.
-
For trace-level analysis, impurity profiling, or bioanalytical studies where high sensitivity is required, the GC-MS method is the superior choice.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. A thorough understanding of the principles of each method, coupled with a rigorous validation process guided by ICH principles, is essential for ensuring the generation of high-quality, defensible analytical data. This guide provides a framework for selecting the most appropriate technique based on the specific analytical challenge at hand, thereby supporting the development of safe and effective pharmaceutical products.
References
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, October 19). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
-
ResearchGate. (2025, August 9). Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. Retrieved from [Link]
-
ResearchGate. (2016, November 25). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. Chemical derivatization for the analysis of drugs by GC-MS - A concept. Retrieved from [Link]
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Bitesize Bio. HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]
-
ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
-
UPB Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
Jordan Journal of Pharmaceutical Sciences. Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Toxicity of Halogenated Benzoic Acid Isomers
This guide provides a comparative analysis of the toxicity of halogenated benzoic acid isomers, designed for researchers, scientists, and drug development professionals. In the following sections, we will explore the structure-activity relationships that govern the toxicity of these compounds, present available experimental data, and provide detailed protocols for key toxicological assays. Our objective is to offer a comprehensive resource that is grounded in scientific literature and practical experimental insights.
Introduction: The Environmental and Pharmaceutical Relevance of Halogenated Benzoic Acids
Halogenated benzoic acids are a class of aromatic carboxylic acids that feature one or more halogen atoms (Fluorine, Chlorine, Bromine, or Iodine) substituted on the benzene ring. These compounds and their derivatives are of significant interest due to their widespread use as precursors in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Their presence in the environment, arising from both industrial discharge and the metabolism of other xenobiotics, necessitates a thorough understanding of their toxicological profiles.
The position of the halogen substituent on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's physicochemical properties, such as acidity (pKa), lipophilicity (logP), and electronic effects. These properties, in turn, are key determinants of their biological activity and toxicity. This guide will systematically dissect these relationships to provide a clearer understanding of their comparative toxicity.
Fundamental Principles of Toxicity: A Mechanistic Overview
The toxicity of halogenated benzoic acids is not governed by a single mechanism but rather a combination of factors that are influenced by the nature and position of the halogen substituent. Understanding these underlying principles is crucial for interpreting and predicting the toxicological profiles of these isomers.
The Role of Lipophilicity and Membrane Permeability
A fundamental principle in toxicology is that a compound's ability to exert a toxic effect is often dependent on its ability to cross biological membranes and reach its target site. For halogenated benzoic acids, lipophilicity, often expressed as the octanol-water partition coefficient (logP or logKow), is a critical parameter. Generally, an increase in lipophilicity enhances membrane permeability, leading to greater bioavailability and, consequently, higher toxicity.
The type of halogen and its position on the benzene ring influence the overall lipophilicity of the molecule. This relationship is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies, which aim to predict the toxicity of chemicals based on their molecular structure. For halogenated benzoic acids, toxicity has been shown to be directly related to the compound's hydrophobicity.[1]
The "Ortho Effect" and its Toxicological Implications
The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho- position of a benzoic acid derivative sterically hinders the carboxyl group, forcing it out of the plane of the benzene ring.[2][3][4] This steric hindrance inhibits resonance between the carboxyl group and the aromatic ring, leading to a significant increase in the acidity of ortho-substituted benzoic acids compared to their meta and para isomers.[2][4]
While the ortho effect is primarily discussed in the context of acidity, it has significant toxicological implications. The increased acidity of ortho-isomers can influence their interaction with biological macromolecules and their distribution within biological systems. However, it is important to note that the relationship is not always straightforward, as steric factors can also hinder the binding of the molecule to its biological target.
Mechanisms of Cellular Toxicity
At the cellular level, halogenated benzoic acids can induce toxicity through various mechanisms, including:
-
Narcosis: Non-polar narcosis is a common mode of toxicity for many organic compounds, where they accumulate in the lipid bilayers of cell membranes, disrupting their structure and function. This mechanism is strongly correlated with lipophilicity.
-
Oxidative Stress: Some halogenated aromatic compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as lipids, proteins, and DNA.
-
Enzyme Inhibition: Halogenated benzoic acids can act as inhibitors of various enzymes, disrupting critical metabolic pathways.
-
Receptor-Mediated Toxicity: Certain halogenated aromatic hydrocarbons are known to exert their toxic effects by binding to specific cellular receptors, such as the aryl hydrocarbon receptor (AhR), which can lead to altered gene expression and a cascade of adverse effects.[5][6]
The relative contribution of these mechanisms to the overall toxicity of a specific halogenated benzoic acid isomer depends on its unique chemical structure.
Comparative Toxicity Data
The following tables summarize available quantitative toxicity data for various halogenated benzoic acid isomers. It is crucial to note that the data are compiled from different sources and experimental conditions (e.g., test species, exposure duration), which can influence the absolute values. Therefore, this data should be used for qualitative comparison and to understand general trends rather than for direct quantitative risk assessment without considering the original study context.
Aquatic Toxicity Data
Aquatic toxicity is a critical endpoint for assessing the environmental risk of chemicals. The most common measures are the half-maximal effective concentration (EC50) for endpoints like immobilization in Daphnia magna or growth inhibition in algae, and the half-maximal lethal concentration (LC50) for fish.
| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |
| Chlorobenzoic Acids | ||||
| 2-Chlorobenzoic acid | Pseudokirchneriella subcapitata | 72h EC50 (growth rate) | 10.3 | [7] |
| 3-Chlorobenzoic acid | Pseudokirchneriella subcapitata | 72h EC50 (growth rate) | 21.1 | [7] |
| 4-Chlorobenzoic acid | Pseudokirchneriella subcapitata | 72h EC50 (growth rate) | 3.6 | [7] |
| Bromobenzoic Acids | ||||
| 3-Bromobenzoic acid | Pseudokirchneriella subcapitata | 72h EC50 (growth rate) | 7.9 | [7] |
| 4-Bromobenzoic acid | Pseudokirchneriella subcapitata | 72h EC50 (growth rate) | 3.5 | [7] |
Analysis of Aquatic Toxicity Trends:
The available data suggests that for chlorobenzoic acids, the para-isomer is the most toxic to algae, followed by the ortho- and then the meta-isomer. Similarly, for bromobenzoic acids, the para-isomer appears more toxic than the meta-isomer. This trend is consistent with the principle that increased hydrophobicity often correlates with higher aquatic toxicity.[1]
In Vitro Cytotoxicity Data
In vitro cytotoxicity assays using cultured cells are essential for screening the potential toxicity of compounds to mammalian systems. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity.
| Compound | Cell Line | Endpoint | Value | Reference |
| Bromobenzoic Acids | ||||
| 2-Bromobenzoic acid | Rat Hepatocytes | Metabolism | Reduced glycine conjugate formation compared to 3- and 4-isomers | [8] |
| 3-Bromobenzoic acid | Rat Hepatocytes | Metabolism | Metabolized to glycine conjugate | [8] |
| 4-Bromobenzoic acid | Rat Hepatocytes | Metabolism | Metabolized to glycine conjugate | [8] |
Analysis of In Vitro Trends:
The study on bromobenzoic acid isomers in rat hepatocytes suggests differences in their metabolic profiles, with the ortho-isomer showing reduced formation of the glycine conjugate.[8] This could imply a different metabolic fate or a slower rate of metabolism for the ortho-isomer, which could have implications for its toxicity and bioaccumulation potential.
Experimental Protocols for Toxicity Assessment
To ensure the scientific integrity and reproducibility of toxicity data, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key assays used to assess the toxicity of halogenated benzoic acids.
Aquatic Toxicity Testing
4.1.1. Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna, a freshwater invertebrate.[9][10][11][12][13]
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[9][13] The EC50, the concentration that immobilizes 50% of the daphnids, is then calculated.[10][11][13]
Step-by-Step Methodology:
-
Test Organisms: Use Daphnia magna neonates less than 24 hours old.
-
Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable medium (e.g., reconstituted freshwater). Include a control group with no test substance.
-
Exposure: Place at least 20 daphnids, divided into at least four replicates, into test vessels for each concentration and the control.
-
Incubation: Incubate the test vessels for 48 hours at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel.
-
Data Analysis: Calculate the EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
4.1.2. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test evaluates the effects of a substance on the growth of freshwater algae.[14][15][16][17][18]
Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over 72 hours.[14][15][17][18] The inhibition of growth is measured by changes in cell density or biomass.[15]
Step-by-Step Methodology:
-
Test Organism: Use a pure, exponentially growing culture of a recommended algal species.
-
Test Solutions: Prepare a range of at least five concentrations of the test substance in a nutrient-rich growth medium. Include a control.
-
Inoculation: Inoculate flasks containing the test solutions and control medium with a low density of algal cells.
-
Incubation: Incubate the flasks for 72 hours under constant illumination and temperature (e.g., 21-24°C).
-
Measurement: Determine the algal biomass (e.g., by cell counts, fluorometry, or spectrophotometry) at least daily.
-
Data Analysis: Calculate the average specific growth rate for each concentration and determine the EC50 for growth rate inhibition.
In Vitro Cytotoxicity Assessment
4.2.1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the halogenated benzoic acid isomers for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[20][21][22]
Visualizing Structure-Toxicity Relationships and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key relationships and experimental workflows.
Caption: Factors influencing the comparative toxicity of halogenated benzoic acid isomers.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The comparative toxicity of halogenated benzoic acid isomers is a complex interplay of physicochemical properties dictated by the nature and position of the halogen substituent. While a definitive ranking of toxicity is challenging due to the heterogeneity of available data, clear structure-activity relationships emerge. Lipophilicity is a primary driver of toxicity, particularly in aquatic organisms. The "ortho effect" significantly increases the acidity of ortho-isomers, which can modulate their biological interactions.
For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of safer chemicals and the accurate assessment of environmental and human health risks. Future research should focus on generating comprehensive, directly comparable toxicity data for all halogenated benzoic acid isomers using a standardized set of in vitro and in vivo assays. Such data would be invaluable for refining QSAR models and for developing a more predictive framework for the toxicology of this important class of compounds.
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A Tale of Two Acids: A Comparative Guide to 2,6-Dichloro-4-fluorobenzoic Acid and 2-Chloro-4-fluorobenzoic Acid in Synthesis
For researchers, scientists, and professionals in the fast-paced world of drug development and fine chemical synthesis, the selection of the right starting material is a critical decision that profoundly impacts reaction outcomes, yields, and ultimately, the viability of a synthetic route. Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds for a vast array of therapeutic agents. This guide provides an in-depth, objective comparison of two such building blocks: 2,6-dichloro-4-fluorobenzoic acid and 2-chloro-4-fluorobenzoic acid. By examining their synthesis, physicochemical properties, and reactivity through the lens of supporting experimental data and mechanistic principles, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Structural Differences
The addition of a second chlorine atom at the ortho position dramatically alters the steric and electronic environment of the benzoic acid moiety. This fundamental difference is the cornerstone of their divergent reactivity profiles.
| Property | This compound | 2-Chloro-4-fluorobenzoic acid |
| CAS Number | 232275-55-7[1][2] | 2252-51-9[3] |
| Molecular Formula | C₇H₃Cl₂FO₂[2] | C₇H₄ClFO₂[3] |
| Molecular Weight | 209.00 g/mol [2] | 174.56 g/mol [3] |
| Melting Point | Not widely reported; likely higher than 2,6-dichlorobenzoic acid (139-142 °C) | 181-183 °C[3] |
| pKa (Predicted) | ~1.69 (based on 2,6-dichlorobenzoic acid) | ~3.5 (estimated) |
| Solubility | Sparingly soluble in water, more soluble in organic solvents. | Soluble in 95% ethanol (50 mg/mL), sparingly soluble in water.[3] |
| Key Structural Feature | Two ortho-chloro substituents causing significant steric hindrance. | One ortho-chloro substituent. |
The "Ortho Effect": A Dominant Force in Reactivity
The most significant differentiator between these two molecules is the profound impact of the "ortho effect" in this compound. The presence of two bulky chlorine atoms flanking the carboxylic acid group forces it to twist out of the plane of the benzene ring.[4] This steric inhibition of resonance has two major consequences:
-
Steric Hindrance to Nucleophilic Attack: The two ortho-chloro groups act as "gatekeepers," sterically shielding the carboxylic acid's carbonyl carbon from the approach of nucleophiles. This makes reactions that rely on nucleophilic attack at the carbonyl, such as esterification and amidation, significantly more challenging compared to the less hindered 2-chloro-4-fluorobenzoic acid.[5][6]
Caption: The ortho effect in this compound and its consequences.
Comparative Synthesis Strategies
The synthetic routes to these two acids reflect their structural differences.
Synthesis of 2-Chloro-4-fluorobenzoic Acid
A common and industrially applied method for the synthesis of 2-chloro-4-fluorobenzoic acid involves the oxidation of 2-chloro-4-fluorotoluene. This method is relatively straightforward and can achieve high yields.
Experimental Protocol: Oxidation of 2-chloro-4-fluorotoluene [3]
-
Reaction Setup: In a suitable pressure reactor, combine 2-chloro-4-fluorotoluene, a catalytic amount of a cobalt and manganese acetate mixture, a radical initiator such as tert-butyl hydroperoxide, and a small amount of hydrobromic acid in glacial acetic acid.
-
Reaction Conditions: Heat the mixture to 130-160 °C under oxygen pressure (e.g., 300 psi) for several hours.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice water to precipitate the product. The solid 2-chloro-4-fluorobenzoic acid is then collected by filtration, washed with water, and dried.
Other reported methods include the diazotization of 3-aminobenzoic acid followed by a Balz-Schiemann reaction, though this can be more costly and generate hazardous byproducts.[3]
Synthesis of this compound
The synthesis of this compound is less commonly reported. A plausible and effective route involves a Grignard reaction followed by carboxylation, or the oxidation of the corresponding aldehyde.
Proposed Experimental Protocol: Grignard Carboxylation
This protocol is based on established methods for Grignard reactions and subsequent carboxylation.
-
Grignard Reagent Formation: Prepare the Grignard reagent from 1-bromo-2,6-dichloro-4-fluorobenzene and magnesium turnings in an anhydrous ether solvent like THF under an inert atmosphere.
-
Carboxylation: Cool the Grignard solution to a low temperature (e.g., -78 °C) and pour it over crushed dry ice (solid CO₂). The Grignard reagent will react with the carbon dioxide to form the magnesium salt of the carboxylic acid.
-
Work-up and Isolation: Allow the mixture to warm to room temperature, and then quench with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate salt. Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Alternative Protocol: Oxidation of 2,6-Dichloro-4-fluorobenzaldehyde
An alternative route involves the oxidation of 2,6-dichloro-4-fluorobenzaldehyde, which can be synthesized via a Grignard reaction with a formylating agent.
-
Aldehyde Oxidation: Dissolve 2,6-dichloro-4-fluorobenzaldehyde in a suitable solvent. Add a strong oxidizing agent such as potassium permanganate (KMnO₄) or a milder one like sodium chlorite (NaClO₂) under appropriate pH conditions.[7][8]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up and Isolation: Quench any excess oxidant. Acidify the reaction mixture to precipitate the carboxylic acid. Collect the solid by filtration, wash, and dry.
Caption: Common synthetic routes to the two benzoic acid derivatives.
Performance in Synthetic Applications: A Head-to-Head Comparison
The choice between these two acids hinges on the desired reactivity at the carboxylic acid group and the influence of the halogen substituents on other parts of the molecule.
Esterification and Amidation: A Clear Divergence
This is where the steric hindrance of this compound becomes most apparent.
-
2-Chloro-4-fluorobenzoic acid: Undergoes standard esterification (e.g., Fischer esterification with an alcohol and acid catalyst) and amidation (e.g., using coupling reagents like DCC, EDC, or conversion to the acid chloride followed by reaction with an amine) with relative ease. The single ortho-chloro group exerts a moderate steric and electronic effect but does not typically prevent these reactions from proceeding with good yields.
-
This compound: Standard esterification and amidation protocols are often sluggish and low-yielding due to the severe steric hindrance around the carbonyl carbon.[5][6] More forcing conditions or specialized reagents are often required. For instance, forming an amide bond may necessitate the use of highly reactive acyl fluorides or coupling protocols specifically designed for sterically demanding substrates.[6] The direct coupling of Grignard reagents to isocyanates is another strategy to form highly hindered amides, though this requires a different synthetic approach.[9]
Comparative Data on Amide Coupling with Sterically Hindered Substrates
While direct comparative data for our target molecules is not available, the following table illustrates the challenge of coupling sterically hindered substrates and the need for specialized reagents, a situation analogous to what would be expected with this compound.
| Carboxylic Acid | Amine | Coupling Method | Yield | Reference |
| Adamantanecarboxylic acid | Adamantylamine | HATU, DIPEA | Low/No Reaction | Inferred from[6] |
| Adamantanecarboxylic acid | Adamantylamine | Acyl Fluoride (BTFFH) | 78% | [6] |
| 2,4,6-Trimethylbenzoic acid | Aniline | DCC/DMAP | Low Yield | General Knowledge |
This data underscores the necessity of employing more robust coupling strategies when dealing with the steric bulk present in this compound.
Reactions Involving the Aromatic Ring
Both molecules contain chloro- and fluoro-substituents that can participate in various cross-coupling reactions or serve as directing groups for further electrophilic aromatic substitution. The additional chlorine atom in this compound offers more handles for functionalization, but also introduces greater complexity in achieving regioselectivity. The principles of directed ortho-metalation could potentially be applied to both molecules, with the directing power of the substituents influencing the site of lithiation.
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and 2-chloro-4-fluorobenzoic acid is a strategic one, dictated by the intended synthetic transformation.
-
Choose 2-chloro-4-fluorobenzoic acid when:
-
You require a versatile, moderately activated benzoic acid for standard transformations like esterification, amidation, or as a scaffold for further functionalization without excessive steric hindrance.
-
Your synthetic route benefits from the specific electronic properties of a single ortho-chloro and a para-fluoro substituent.
-
-
Choose this compound when:
-
Your target molecule requires the specific 2,6-dichloro-4-fluoro substitution pattern.
-
You need a highly acidic benzoic acid derivative.
-
Your synthetic strategy involves reactions where the carboxylic acid group's reactivity is intentionally suppressed due to steric hindrance, allowing for selective reactions elsewhere on the molecule.
-
You are prepared to employ more specialized and potentially forcing conditions for reactions involving the carboxylic acid group.
-
By understanding the fundamental chemical principles that govern the behavior of these two molecules, researchers can navigate the complexities of their synthesis and strategically leverage their unique properties to achieve their desired synthetic outcomes.
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A Comparative Guide to Purity Assessment of Synthesized 2,6-Dichloro-4-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2,6-Dichloro-4-fluorobenzoic acid, a key building block in the synthesis of various pharmaceuticals. We will delve into the principles, practical applications, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis, supported by experimental data and detailed protocols.
The Criticality of Purity in Pharmaceutical Synthesis
The presence of impurities, even in trace amounts, can have a significant impact on the stability, bioavailability, and safety of the final drug product.[1] Impurities can arise from various sources, including starting materials, by-products of the main reaction, unreacted intermediates, and degradation products.[1][2] Therefore, robust and validated analytical methods are imperative to ensure the purity of synthesized compounds like this compound.
Understanding the Analyte: this compound
This compound is a halogenated aromatic carboxylic acid. Its structure, with two chlorine atoms ortho to the carboxylic acid and a fluorine atom para to it, presents unique analytical challenges and considerations. The polarity of the carboxylic acid group and the volatility of the overall molecule will influence the choice of the most suitable analytical technique.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical method for purity assessment is a critical decision that depends on factors such as the nature of the impurities, the required sensitivity, and the desired level of structural information.[3][4] This section provides a comparative overview of the most commonly employed techniques for the purity determination of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[3][4]
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a polar compound like this compound, reversed-phase HPLC is the method of choice.
Strengths:
-
High Resolution: Capable of separating closely related impurities, such as isomers and degradation products.[5]
-
High Sensitivity: Can detect impurities at very low concentrations, often in the parts-per-million (ppm) range.[3]
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.
-
Versatility: Compatible with various detectors, with UV detection being the most common for aromatic compounds like this compound.
Limitations:
-
Requires Soluble Samples: The analyte must be soluble in the mobile phase.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the analysis.
Experimental Protocol: A Model HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.01M Ammonium Acetate Buffer (pH 2.5)
-
Mobile Phase B: Methanol
-
Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation: Expected HPLC Results
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | ~8.5 | 99.85 |
| Impurity 1 (e.g., starting material) | ~4.2 | 0.08 |
| Impurity 2 (e.g., regioisomer) | ~7.9 | 0.05 |
| Impurity 3 (e.g., byproduct) | ~10.1 | 0.02 |
Note: Retention times are hypothetical and will depend on the specific method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For carboxylic acids like this compound, a derivatization step is typically required to increase their volatility.[7][8]
Principle: GC separates components of a mixture in the gas phase based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Strengths:
-
High Sensitivity and Specificity: The combination of chromatographic separation and mass spectrometric detection provides excellent sensitivity and specificity.[3]
-
Structural Elucidation: The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities.
-
Excellent for Volatile Impurities: Ideal for detecting residual solvents and volatile byproducts.[9]
Limitations:
-
Requires Derivatization: The need for derivatization adds an extra step to the sample preparation and can introduce variability.[8]
-
Not Suitable for Thermally Labile Compounds: Compounds that decompose at high temperatures cannot be analyzed by GC.
Experimental Protocol: A Model GC-MS Method
The following is a general protocol for the GC-MS analysis of a similar compound, 2-fluorobenzoic acid, which can be adapted for this compound.[7]
-
Derivatization: Esterification to a more volatile form (e.g., methyl ester using diazomethane or BF3/methanol).
-
Column: A capillary column suitable for polar analytes (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Presentation: Expected GC-MS Results
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Derivatized this compound | ~12.5 | [M]+, [M-OCH3]+, [M-COOCH3]+ |
| Derivatized Impurity 1 | ~9.8 | Characteristic fragments |
| Derivatized Impurity 2 | ~11.2 | Characteristic fragments |
Note: Retention times and mass fragments are hypothetical and will depend on the specific derivatization and method parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis to determine purity.[8]
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By observing the absorption of electromagnetic radiation by these nuclei in a strong magnetic T, information about the structure and chemical environment of the atoms in a molecule can be obtained. For purity assessment, both ¹H and ¹³C NMR are valuable.
Strengths:
-
Definitive Structural Information: Provides detailed information about the molecular structure, which can be used to confirm the identity of the main component and identify impurities.[10]
-
Quantitative Capability (qNMR): With the use of an internal standard, NMR can be used for accurate quantitative analysis.[8]
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Compared to chromatographic methods, NMR is generally less sensitive.
-
Complex Spectra: Complex mixtures can result in overlapping signals, making interpretation difficult.
-
Requires Pure Solvents: The solvent used for analysis must be deuterated and of high purity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound and a known amount of a suitable internal standard (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire both ¹H and ¹³C NMR spectra.
Data Presentation: Expected NMR Data
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum of pure this compound is expected to show a characteristic signal for the aromatic proton and a broad singlet for the carboxylic acid proton. The presence of impurity peaks with different chemical shifts would indicate the presence of impurities.
-
¹³C NMR (101 MHz, DMSO-d₆): The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule. Additional peaks would suggest the presence of carbon-containing impurities.
Melting Point Analysis
Melting point is a fundamental physical property of a solid crystalline compound and can be a simple and rapid indicator of purity.[11][12]
Principle: A pure crystalline solid has a sharp and characteristic melting point range. The presence of impurities will typically cause a depression and broadening of the melting point range.[11]
Strengths:
-
Simple and Rapid: A quick and easy method to get a preliminary assessment of purity.
-
Low Cost: Requires minimal and inexpensive equipment.
Limitations:
-
Not Specific: Different compounds can have similar melting points.
-
Not Quantitative: Does not provide information on the concentration of impurities.
-
Insensitive to Small Amounts of Impurities: Small amounts of impurities may not cause a significant change in the melting point.
Experimental Protocol: Melting Point Determination
-
Place a small amount of the dried, synthesized this compound into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.
Data Presentation: Expected Melting Point Results
| Sample | Melting Point Range (°C) | Purity Indication |
| Pure this compound (Reference) | 162-164 | High Purity |
| Synthesized Batch 1 | 161-163 | Likely High Purity |
| Synthesized Batch 2 | 155-160 | Likely Impure |
Note: The reference melting point is an approximate value and should be confirmed with a certified reference standard.
Comparative Summary and Recommendations
| Feature | HPLC | GC-MS | NMR Spectroscopy | Melting Point Analysis |
| Principle | Liquid Chromatography | Gas Chromatography-Mass Spectrometry | Nuclear Magnetic Resonance | Thermal Analysis |
| Sensitivity | High | Very High | Moderate | Low |
| Specificity | High | Very High | High | Low |
| Quantitative | Yes | Yes | Yes (qNMR) | No |
| Structural Info | No | Yes | Yes | No |
| Sample Prep | Simple | Requires Derivatization | Simple | Very Simple |
| Best For | Routine purity, non-volatile impurities | Volatile impurities, unknown identification | Structural confirmation, quantification | Rapid preliminary check |
For a comprehensive and robust assessment of the purity of synthesized this compound, a multi-technique approach is recommended.
-
Initial Screening: Melting point analysis provides a quick and inexpensive first indication of purity.
-
Primary Purity Assessment: HPLC with UV detection should be the primary method for routine purity analysis and quantification of non-volatile impurities due to its high resolution, sensitivity, and accuracy.
-
Impurity Identification and Volatiles: GC-MS is invaluable for identifying unknown impurities and for the specific analysis of volatile organic compounds that may be present as residual solvents or byproducts.
-
Structural Confirmation: NMR spectroscopy is essential for the definitive structural confirmation of the synthesized this compound and can be used for quantitative analysis (qNMR) as an orthogonal method to HPLC.
By combining the strengths of these analytical techniques, researchers, scientists, and drug development professionals can confidently assess the purity of synthesized this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
- Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1).
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AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 22). Compare GC-MS vs HPLC for Drug Metabolite Analysis. Retrieved from [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Quora. (2018, May 20). How can benzoic acid be tested for purity? Retrieved from [Link]
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Scribd. (n.d.). Benzoic Acid Purity Analysis. Retrieved from [Link]
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Shimadzu. (2005, March 30). Solid-Phase Extraction, Derivatization, GC/MS Method. Retrieved from [Link]
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SSERC. (n.d.). Melting point of Benzoic Acid - Learner. Retrieved from [Link]
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Journal of the Chinese Chemical Society. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
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- Kuda, O., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Molecules, 25(18), 4238.
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Science.gov. (n.d.). validated hplc methods: Topics by Science.gov. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]
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Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
- Aldrich. (2024, September 6).
- Sharma, V., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(1), 86-95.
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Retrieved from [Link]
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A Guide to Inter-Laboratory Validation for the Analysis of 2,6-Dichloro-4-fluorobenzoic Acid
This guide provides a comprehensive framework for establishing and validating a robust analytical method for 2,6-Dichloro-4-fluorobenzoic acid across multiple laboratories. It is intended for researchers, scientists, and drug development professionals who require accurate and reproducible analytical data. This document delves into the critical aspects of analytical method selection, single-laboratory validation, and the design and execution of an inter-laboratory comparison study, ensuring the generation of trustworthy and comparable results.
Introduction: The Imperative for Validated Analytical Methods
This compound is a key chemical intermediate in the synthesis of various compounds, including pharmaceuticals. Accurate quantification of this analyte is paramount for process control, quality assurance, and regulatory compliance. An analytical method, no matter how precise in a single laboratory, is of limited value if its performance cannot be reproduced elsewhere. Inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's ruggedness and transferability, providing a high level of confidence in its suitability for its intended purpose[1][2][3][4].
The principles outlined in this guide are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for the validation of analytical procedures[5][6][7][8][9]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[10][11].
Selecting the Optimal Analytical Technique
The choice of analytical methodology is the foundation of any successful validation. For this compound, a polar and halogenated aromatic carboxylic acid, several techniques are viable. The selection should be based on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The two most common and powerful techniques for this type of analyte are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis: GC-MS vs. LC-MS/MS
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase followed by mass-based detection. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases, followed by highly selective mass-based detection. |
| Sample Preparation | Typically requires derivatization to increase volatility (e.g., methylation with BF3·MeOH)[12]. | Often requires minimal sample preparation (dilution, filtration) due to direct analysis of polar compounds in the liquid phase[13][14]. |
| Sensitivity (LOD) | Can achieve low ng/L levels with pre-concentration[12]. A study on fluorobenzoic acids reported LODs in the range of 6–44 ng/L[12]. | Can achieve ppt to ppb levels, depending on the analyte and matrix. A study on fluorobenzoic acids reported LOQs of 0.09-14.1 ppb[14]. |
| Selectivity | Good, especially with selected ion monitoring (SIM). | Excellent, particularly with multiple reaction monitoring (MRM), which minimizes matrix interference. |
| Throughput | Can be lower due to the derivatization step. | Generally higher due to simpler sample preparation. |
| Advantages | High chromatographic resolution, robust, and widely available. | High sensitivity and selectivity, suitable for complex matrices, no derivatization needed for polar compounds[13]. |
| Disadvantages | Derivatization adds a step, can introduce variability, and is not suitable for thermally labile compounds. | Matrix effects can suppress or enhance ionization, potentially affecting accuracy. |
Recommendation: For most applications involving this compound, LC-MS/MS is the preferred technique due to its high sensitivity, selectivity, and simpler sample preparation workflow, which reduces potential sources of error.
Single-Laboratory Method Validation: The Prerequisite for Inter-Laboratory Studies
Before a method can be validated across multiple laboratories, it must first be thoroughly validated within a single laboratory to establish its performance characteristics. This in-house validation should be conducted in accordance with a pre-approved protocol and should adhere to ICH Q2(R2) guidelines[5][10][11][15].
Key Validation Parameters
The following parameters must be assessed:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[8][15]. This is typically demonstrated by analyzing blank matrix samples and spiked samples.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used, and the data should be statistically analyzed (e.g., by linear regression).
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples at a minimum of three concentration levels, with each level analyzed in triplicate[15].
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision should be assessed at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (assessed during the inter-laboratory study)[11][16].
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Experimental Protocol: LC-MS/MS Analysis of this compound
This section provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS.
Instrumentation and Materials
-
Liquid Chromatograph: UHPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water, this compound reference standard.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: Dilute the sample containing this compound with the initial mobile phase to bring the concentration within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | To be determined by infusion of the standard. A plausible transition would be m/z 207 -> 163 (loss of CO2). |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Experimental Workflow Diagram
Caption: Logical flow of an inter-laboratory validation study.
Conclusion
A successfully validated analytical method for this compound, confirmed through a rigorous inter-laboratory comparison, provides a high degree of assurance in the quality and comparability of analytical data. By following the principles of method selection, single-laboratory validation, and a well-designed collaborative study, organizations can establish a reliable and transferable analytical procedure. This not only enhances confidence in internal data but also facilitates regulatory submissions and collaborations with external partners. The investment in a comprehensive validation effort is a critical step in ensuring the integrity of the entire product lifecycle.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]
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International Council for Harmonisation. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
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eas-eth.org. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
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PubMed. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. [Link]
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PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link]
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characterization of 2,6-Dichloro-4-fluorobenzoic acid reference standard
An In-Depth Comparative Guide to the Characterization of 2,6-Dichloro-4-fluorobenzoic Acid Reference Standard
We will move beyond a simple listing of specifications to a detailed exploration of the analytical methodologies required to establish the identity, purity, and overall quality of a reference standard. The narrative emphasizes the synergy between orthogonal analytical techniques, providing a self-validating system to ensure the highest degree of confidence in the material.
Foundational Physicochemical Profile
Before delving into complex analytical procedures, a fundamental profile of the reference standard must be established. This data serves as the initial identity check against which all subsequent experimental results are compared.
| Property | Specification | Source(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 232275-55-7 | [1][4] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2][3] |
| Molecular Weight | 209.00 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [5] |
| Purity (Typical) | ≥97% | [4] |
| Storage | Sealed in a dry environment at room temperature or 2-8°C | [3][4] |
The Multi-Technique Approach to Comprehensive Characterization
No single analytical technique is sufficient to fully characterize a reference standard. A validated, trustworthy standard relies on the convergence of data from multiple orthogonal (independent) methods. This approach ensures that the identity is unequivocally confirmed and that a wide range of potential impurities are screened for and quantified.
Caption: Orthogonal workflow for reference standard characterization.
Structural Elucidation: Confirming Identity
The first and most critical step is to confirm that the material is, in fact, this compound. This is achieved primarily through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing detailed structural information. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are necessary.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons. Due to coupling with the adjacent fluorine atom, this signal should appear as a doublet. The chemical shift will be downfield, characteristic of protons on an electron-deficient aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for the carbon skeleton. One would expect to see signals corresponding to the carboxylic acid carbon, the carbon bearing the fluorine, the carbons bearing the chlorines, and the carbons bearing the hydrogens.
-
¹⁹F NMR: A single signal in the fluorine NMR spectrum confirms the presence of one fluorine environment in the molecule.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. A key diagnostic feature for this molecule is the isotopic pattern created by the two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in a characteristic M, M+2, and M+4 peak cluster with a ratio of approximately 9:6:1.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound should exhibit characteristic absorption bands:
-
~1700 cm⁻¹: A strong C=O stretch from the carboxylic acid group.
-
~2500-3300 cm⁻¹: A broad O-H stretch, also from the carboxylic acid.
-
~1600 cm⁻¹: C=C stretching vibrations from the aromatic ring.
-
~1200-1300 cm⁻¹: C-F stretching vibration.
-
~700-800 cm⁻¹: C-Cl stretching vibrations.
Purity Assessment and Impurity Profiling
Purity is not merely the absence of other components; it is a quantified value determined by robust analytical methods capable of separating the main component from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds. The method must be able to separate the main peak from potential impurities, such as isomeric fluorobenzoic acids or precursors from synthesis.[6]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is chosen for its hydrophobic properties, which effectively retain the benzoic acid derivative.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. The acid suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution: A typical gradient might run from 30% B to 95% B over 20 minutes. A gradient is essential to ensure that both more polar and less polar impurities are eluted and detected.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm. Monitoring at multiple wavelengths helps ensure the detection of impurities that may have different chromophores.
-
Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Analysis: Inject 10 µL. Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is excellent for non-volatile compounds, GC-MS is superior for identifying and quantifying volatile or semi-volatile impurities. Benzoic acids are not sufficiently volatile for direct GC analysis and require a derivatization step to convert the carboxylic acid into a less polar, more volatile ester.[7]
-
Derivatization: To ~1 mg of the standard in a vial, add 500 µL of 14% Boron Trifluoride in Methanol (BF₃-MeOH). Seal the vial and heat at 60°C for 30 minutes to form the methyl ester.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and allow the layers to separate. The derivatized analyte will be in the upper hexane layer.
-
GC Column: A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Injection: 1 µL of the hexane layer, splitless injection.
-
MS Detection: Scan from m/z 40 to 450 in Electron Ionization (EI) mode. The resulting mass spectrum of the methyl ester derivative can be compared against spectral libraries for identification of any impurities.
Quantification of Residual Components
A high purity value from chromatography can be misleading if significant amounts of water or residual solvents are present. These must be quantified separately.
-
Karl Fischer Titration: This is the definitive method for determining water content. It is a highly specific and accurate technique that provides a quantitative value for the percentage of water in the solid material.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the total amount of volatile components (water and residual solvents) and assessing thermal stability. A significant mass loss at temperatures below the melting point can indicate the presence of trapped solvents from the synthesis process.
Comparative Analysis: Reference Standard vs. In-House Material
When comparing a commercial reference standard to an alternative, such as a newly synthesized batch, the key differentiators are purity and the impurity profile.
| Parameter | Certified Reference Standard | Typical In-House Synthesis Batch | Rationale for Discrepancy |
| Purity (HPLC) | >99.5% | 95-99% | In-house materials may not have undergone final, rigorous purification steps like recrystallization or preparative chromatography. |
| Isomeric Impurities | Not Detected (<0.05%) | 0.1 - 2% | Synthesis routes can produce small amounts of other isomers (e.g., 3,5-dichloro-4-fluorobenzoic acid) which are difficult to remove.[6] |
| Water Content (KF) | <0.1% | 0.2 - 1.0% | Incomplete drying or exposure to atmospheric moisture can lead to higher water content. |
| Residual Solvents | Below ICH Limits | May contain detectable levels of synthesis solvents (e.g., toluene, DMF) | Less stringent purification and drying protocols. |
| Characterization | Fully characterized by orthogonal methods (NMR, MS, IR, HPLC, KF, TGA) | Often characterized by only one or two methods (e.g., NMR and melting point) | A full characterization package provides a higher level of trust and is required for regulatory submissions.[8][9] |
Conclusion
The characterization of a reference standard like this compound is a meticulous process that requires a suite of orthogonal analytical techniques. Relying on a single method, such as HPLC purity, is insufficient and poses a significant risk to data integrity. By systematically applying spectroscopic methods for identity, chromatographic methods for purity, and specific assays for residual components, a comprehensive and trustworthy profile of the reference standard can be established. This multi-faceted approach ensures that the standard is fit for its intended purpose in high-stakes research and development environments.
References
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PubMed. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]
-
PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Available at: [Link]
- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
AOBChem. This compound. Available at: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
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PerkinElmer. Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. Available at: [Link]
-
Creative Biolabs. Reference Standard Preparation & Characterization. Available at: [Link]
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Vimta Labs. Reference Standard Characterization. Available at: [Link]
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Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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ERIC. Spectroscopy Data for Undergraduate Teaching. Available at: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]
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-
ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Available at: [Link]
-
NIST WebBook. Benzoic acid, 2,6-dichloro-. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available at: [Link]
- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Available at: [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2,6-Dichloro-4-fluorobenzoic Acid: A Protocol for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety practices. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,6-Dichloro-4-fluorobenzoic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety principles for halogenated organic compounds and are designed to be clear, logical, and self-validating.
Hazard Assessment and Immediate Safety
This compound is a halogenated aromatic carboxylic acid. While specific toxicological data for this compound may be limited, the hazards can be inferred from its chemical class and structurally similar compounds. It must be handled as a hazardous substance.
Primary Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Damage: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1]
Due to these hazards, adherence to strict personal protective equipment (PPE) protocols is mandatory at all times when handling this chemical.
Table 1: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 or NIOSH standards. | Prevents contact with airborne particles or splashes, which can cause serious eye irritation.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Protects skin from direct contact and subsequent irritation.[2] |
| Body Protection | Standard laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[3] | Prevents inhalation of dust, which can irritate the respiratory system.[2] |
Spill Management Protocol
Accidental spills require immediate and methodical action to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate all non-essential personnel from the spill area.[4][5]
-
Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated to disperse airborne dust.[2]
-
Don PPE: Before approaching the spill, don the appropriate PPE as detailed in Table 1.
-
Contain the Spill: Prevent the powder from spreading or entering drains by creating a dike around the spill with an inert, non-combustible absorbent material.[4][6][7]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled hazardous waste container.[2][4][8] Avoid actions that generate dust.[2]
-
Decontaminate the Area: Thoroughly clean the affected surface. Wash the area first with a mild detergent and water solution, then rinse.[5][9]
-
Dispose of Cleanup Materials: All contaminated cleanup materials (absorbent, gloves, paper towels) must be placed in the designated hazardous waste container.[6]
-
Report: Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) office about the spill, regardless of size.[4]
Waste Segregation and Collection: The Core of Proper Disposal
The cornerstone of chemical waste management is proper segregation. As a halogenated organic compound, this compound requires a specific waste stream.
Operational Plan:
-
Designated Container: All waste containing this compound, including residual amounts, contaminated materials, and expired stock, must be collected in a container specifically designated for "Halogenated Organic Waste." [2][4][10]
-
Container Integrity: Use a container made of a resistant material (e.g., borosilicate glass or high-density polyethylene) that can be tightly sealed.[6] If possible, use the original product container.[2]
-
Labeling is Critical: The waste container must be clearly and accurately labeled. As soon as the first waste is added, affix a hazardous waste tag that includes:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., irritant)
-
-
No Mixing:
-
DO NOT mix halogenated organic waste with non-halogenated organic waste.[2] The presence of halogens (Cl, F) necessitates disposal via high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases like HCl and HF.[1][3][11] Mixing waste streams complicates and increases the cost of this disposal process.
-
DO NOT dispose of this chemical down the drain.[2][8][12] This can damage plumbing and ecosystems.
-
Disposal Workflow: From Laboratory to Final Disposition
The following workflow provides a logical decision-making process for handling and disposing of this compound waste.
Caption: Disposal Decision Workflow for this compound.
Decontamination of Laboratory Equipment
Proper decontamination of glassware and equipment is essential to prevent unintended cross-contamination of future experiments and ensure personnel safety.
Procedure:
-
Initial Rinse: After emptying the equipment into the appropriate halogenated waste container, perform an initial rinse with a suitable organic solvent (e.g., acetone) and collect this rinseate as halogenated organic waste.
-
Detergent Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Liquinox®) and hot water, using a brush to remove all residues.[9]
-
Water Rinse: Rinse the equipment thoroughly, first with hot tap water, followed by several rinses with deionized water.[9]
-
Drying: Allow the equipment to air dry completely before storage or reuse.[9]
By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety and environmental stewardship. This guide serves as your trusted resource, ensuring that the disposal of this compound is handled with the same precision and care as your research.
References
-
2,4-Dichloro-5-fluorobenzoic acid Material Safety Data Sheet. Cole-Parmer. [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Milwaukee. [Link]
-
Field Equipment Cleaning and Decontamination Operating Procedure. U.S. Environmental Protection Agency (EPA). [Link]
-
List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Title 40. [Link]
-
Chemical Spill Procedures. Clarkson University. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Hazardous Waste Guidelines. University of Wisconsin-Milwaukee. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Handling 2,6-Dichloro-4-fluorobenzoic Acid: Essential Safety and Disposal Protocols
For researchers at the forefront of drug development, the precise and safe handling of specialized reagents is paramount. 2,6-Dichloro-4-fluorobenzoic acid, a halogenated aromatic carboxylic acid, is a valuable building block in organic synthesis. However, its chemical structure necessitates a rigorous and informed approach to personal protection and waste management. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both the safety of laboratory personnel and environmental compliance. Our goal is to build your trust by providing value that extends beyond the product itself, making these protocols a self-validating system for your laboratory's safety culture.
Hazard Assessment: Understanding the 'Why' Behind the PPE
Before any handling protocol is established, we must first understand the inherent risks. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a professional hazard assessment can be conducted by examining structurally analogous compounds such as 2,4-Dichlorobenzoic acid and 2,4-Dichloro-5-fluorobenzoic acid.[1][2] The consistent toxicological profile of these molecules provides a reliable basis for our safety recommendations.
The primary hazards associated with this class of compounds are:
-
Skin Irritation (Category 2): Direct contact can cause redness, inflammation, and discomfort.[1][2]
-
Serious Eye Irritation (Category 2A): The compound, particularly as a dust, poses a significant risk to the eyes, potentially causing serious, though not irreversible, damage.[1][3]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][4]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound can lead to adverse health effects.[1][3]
These classifications are the direct drivers for the specific personal protective equipment (PPE) and engineering controls detailed below. They are not merely suggestions but critical barriers against chemical exposure.[5][6]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is a critical decision-making process based on the identified hazards. It is not a one-size-fits-all scenario. The following table summarizes the minimum required PPE for handling this compound in a solid, powdered form.
| Body Part | PPE Type | Specifications and Rationale |
| Eyes / Face | Chemical Safety Goggles with Side Shields | Rationale: Protects against airborne dust particles and accidental splashes. Must conform to OSHA 29 CFR 1910.133 or EN166 standards.[3][7][8] For large quantities or significant splash risk, a full-face shield should be used in addition to goggles.[5] |
| Hands | Chemical-Resistant Gloves | Rationale: Prevents skin contact and irritation. Nitrile or neoprene gloves are recommended for protection against chlorinated solvents and organic acids.[9] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal. |
| Body | Laboratory Coat / Chemical-Resistant Apron | Rationale: Protects skin and personal clothing from contamination by dust or spills. A fully buttoned lab coat is the minimum requirement. |
| Respiratory | NIOSH/MSHA Approved Respirator | Rationale: Required when engineering controls cannot maintain exposure below acceptable limits or when handling large quantities that may generate significant dust. A particulate respirator (e.g., N95) is suitable for controlling dust inhalation.[8] |
This systematic approach to PPE selection is crucial for minimizing exposure risks. The following workflow illustrates the decision-making process.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes the risk of accidental exposure.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and functional, as required by OSHA standard 29 CFR 1910.151(c).[6][7]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and the appropriate waste container before handling the chemical.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring, within a certified chemical fume hood or other ventilated enclosure to control dust.[6]
-
Handle the solid material carefully to avoid generating airborne dust.[10][11] Do not crush or grind the material outside of a contained system.
-
Use dedicated spatulas and equipment. If sharing is unavoidable, decontaminate them thoroughly after use.
-
-
In Case of a Spill:
-
Alert personnel in the immediate area and restrict access.
-
Contain the spill. For a solid powder, cover it with a plastic sheet to prevent it from becoming airborne.[12]
-
Cleanup: Gently sweep the material into a designated, labeled hazardous waste container.[10] Avoid dry sweeping that creates dust; if necessary, lightly moisten the powder with a non-reactive solvent (e.g., water, if compatible) to minimize dust generation before sweeping.[13]
-
Decontaminate the area with an appropriate cleaning solution, and dispose of all cleanup materials (wipes, contaminated PPE) as hazardous waste.[12]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste. Improper disposal is a serious regulatory violation.
-
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated organic compounds is often classified as hazardous.[14][15][16][17] It must be disposed of following federal, state, and institutional guidelines.
-
Segregation: This waste stream must be segregated. DO NOT mix halogenated organic waste with non-halogenated waste. Keep it in a dedicated, clearly labeled, and sealed container.
-
Container Labeling: The hazardous waste container must be labeled with the full chemical name ("this compound") and the words "Hazardous Waste."
-
Disposal Procedure:
-
Collect all waste, including contaminated PPE and cleanup materials, in a compatible, sealed container.
-
Store the container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's certified Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
-
By implementing this comprehensive safety and handling framework, you establish a robust system that protects researchers, ensures experimental integrity, and maintains regulatory compliance.
References
-
University of Delaware. Chemical Spill Clean-Up. Environmental Health & Safety. [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
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Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
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TRADESAFE. (2024, December 5). How to Clean Up Chemical Spills. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
University of Maryland. EPA HAZARDOUS WASTE CODES. Environmental Safety, Sustainability & Risk. [Link]
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CED Engineering. A Guide to Working with Corrosive Substances. [Link]
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Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
-
PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. [Link]
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Occupational Safety and Health Administration. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. [Link]
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Centers for Disease Control and Prevention / NIOSH. Recommendations for Chemical Protective Clothing. [Link]
-
HSSE World. (2023, March 1). Guide for Working With Corrosive Substances and how to avoid it. [Link]
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University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]
-
DENIOS Inc. Corrosive Substances: Handling & Safety in Businesses. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. [Link]
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Centers for Disease Control and Prevention / NIOSH. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
University of California, Riverside. OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
-
PubChem. 4-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



